Colistin b
Description
Properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWPHSUTGNZST-SSWRVQTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7239-48-7 | |
| Record name | Colistin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLISTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Colistin B: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a critical last-resort therapeutic against multidrug-resistant Gram-negative bacterial infections. This technical guide provides an in-depth exploration of the structure and chemical properties of Colistin B, one of the two major components of commercially available colistin. Understanding these fundamental characteristics is paramount for its effective clinical use, analytical method development, and future drug discovery efforts.
Chemical Structure of this compound
This compound is a cationic cyclic decapeptide antibiotic with a fatty acid side chain. Its structure is composed of three main parts: a hydrophobic acyl tail, a linear tripeptide segment, and a hydrophilic heptapeptide (B1575542) ring.[1] The amino acid sequence and structural features are detailed below.
Molecular Composition
This compound is a complex molecule with the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C52H98N16O13 | [2] |
| Molecular Weight | 1155.4 g/mol | [2] |
| CAS Number | 7239-48-7 | [2] |
The structure of this compound differs from its counterpart, Colistin A, only in the composition of its fatty acid tail. This compound contains a 6-methylheptanoyl group, whereas Colistin A has a 6-methyloctanoyl group.[3][4]
Amino Acid Sequence
The peptide chain of this compound consists of L-α,γ-diaminobutyric acid (Dab), L-threonine (Thr), D-leucine (D-Leu), and L-leucine (L-Leu). The cyclic nature is formed by a peptide bond between the γ-amino group of a Dab residue and the carboxyl group of the C-terminal L-threonine.[5]
The IUPAC condensed sequence is: Unk-Dab-Thr-Dab-Dab(1)-Dab-D-Leu-Leu-Dab-Dab-Thr-(1), where "Unk" represents the N-terminal fatty acyl group.[6]
Structural Diagram
The following diagram illustrates the chemical structure of this compound.
Caption: A simplified 2D representation of the this compound structure.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.
Solubility
| Solvent | Solubility | Source |
| Water | Freely soluble | [7][8] |
| Acetone | Practically insoluble | [7] |
| Ethanol | Practically insoluble | [7] |
| Methanol | Slightly soluble | [9] |
| Ether | Insoluble | [9] |
| DMSO | Practically insoluble | [8] |
Stability
The stability of this compound is significantly influenced by pH, temperature, and the composition of the aqueous medium.
| Medium | Temperature | pH | Stability | Source |
| Water | 4°C | ~5.6-6.0 | Stable for up to 60 days | [10] |
| Water | 37°C | ~5.6-6.0 | Stable for up to 120 hours | [10] |
| Isotonic Phosphate (B84403) Buffer | 37°C | 7.4 | Degradation observed | [10][11] |
| Human Plasma | 37°C | 7.4 | Degradation observed | [10] |
| Human Plasma | -20°C | 7.4 | Significant degradation after 1 month | [12] |
| Human Plasma | -70°C / -80°C | 7.4 | Stable for 6-8 months | [12] |
Colistin is more stable under acidic conditions (pH 2 to 6) and shows increased degradation at a pH above 6.[13] The base form of colistin can precipitate from aqueous solutions at a pH above 7.5.[9]
Other Physicochemical Data
| Property | Value | Source |
| pKa | 13.08 (Predicted) | [14] |
| logP | -2.4 | [15] |
| Melting Point | 200-220 °C | [15] |
Mechanism of Action
Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[16][17] The cationic Dab residues of colistin interact electrostatically with the anionic phosphate groups of lipid A, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[16][18] This leads to a detergent-like effect, disrupting the outer membrane integrity and increasing its permeability.[16] Subsequently, colistin is taken up into the cell ("self-promoted uptake") where it can also disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, cell death.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C52H98N16O13 | CID 25138298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. colistin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Lukang biochemical Limited by Share Ltd [lifecomepc.com]
- 8. benchchem.com [benchchem.com]
- 9. drugfuture.com [drugfuture.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound CAS#: 7239-48-7 [m.chemicalbook.com]
- 15. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Colistin - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mechanism of Action of Colistin B Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polycationic peptide antibiotic of the polymyxin (B74138) class, has re-emerged as a last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1] Commercially available as colistin A (polymyxin E1) and colistin B (polymyxin E2), which differ by a single fatty acid moiety, its use is critical in an era of burgeoning antibiotic resistance. This guide provides a detailed technical overview of the core mechanism of action of this compound against Gram-negative bacteria, supplemented with quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding for research and development professionals.
The primary target of colistin is the outer membrane of Gram-negative bacteria, where it interacts with lipopolysaccharide (LPS), leading to membrane destabilization and subsequent cell death.[2][3] However, recent research has unveiled a more intricate mechanism involving the cytoplasmic membrane, highlighting new avenues for therapeutic enhancement.[4][5]
Core Mechanism of Action
The bactericidal activity of this compound against Gram-negative bacteria is a multi-step process initiated by an electrostatic interaction with the bacterial outer membrane and culminating in lethal damage to the cytoplasmic membrane.
Electrostatic Attraction and Divalent Cation Displacement
The initial and pivotal step in colistin's mechanism is the electrostatic interaction between the positively charged L-α,γ-diaminobutyric acid (Dab) residues of the colistin molecule and the negatively charged phosphate (B84403) groups of the lipid A component of LPS in the outer membrane of Gram-negative bacteria.[1][6] This binding is competitive, displacing divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[2][3]
Outer Membrane Disruption and Permeabilization
The displacement of these stabilizing cations by the bulky colistin molecule disrupts the integrity of the outer membrane.[2] This leads to a localized disorganization of the LPS leaflet, increasing the permeability of the outer membrane.[7] This "self-promoted uptake" allows colistin to traverse the outer membrane and access the periplasmic space.[6] The disruption of the outer membrane also makes it permeable to other molecules, a principle that can be exploited in combination therapies.[4]
Targeting Lipopolysaccharide in the Cytoplasmic Membrane
Historically, it was believed that after crossing the outer membrane, colistin acted as a detergent on the phospholipid bilayer of the cytoplasmic (inner) membrane. However, compelling evidence now indicates that colistin's primary target for bactericidal action is LPS that is transiently located in the cytoplasmic membrane during its synthesis and transport to the outer membrane.[4][5][8] By binding to these nascent LPS molecules in the inner membrane, colistin disrupts the membrane's integrity, leading to the leakage of essential cytoplasmic contents, dissipation of membrane potential, and ultimately, cell death.[4][7]
Secondary Mechanisms: Oxidative Stress
In addition to direct membrane disruption, colistin has been shown to induce the production of reactive oxygen species (ROS), such as hydroxyl radicals, as a secondary mechanism of cell killing.[9] This oxidative stress contributes to damage of DNA, proteins, and lipids, further ensuring bacterial demise.[10][11]
Quantitative Data Summary
The efficacy of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Below are tables summarizing representative MIC data for colistin against key Gram-negative pathogens.
| Acinetobacter baumannii | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MBL producing isolates | 0.5 | 1 | [1] |
| Clinical isolates | Not Reported | Not Reported | [3] |
| Clinical isolates | 0.5 | 1 | [12] |
| Pan-drug resistant isolates | 0.625-1.25 (Range) | Not Reported | [6] |
Table 1: Minimum Inhibitory Concentrations (MIC) of Colistin against Acinetobacter baumannii
| Pseudomonas aeruginosa | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Multidrug-resistant isolates | 1.0 | 1.5 | [4] |
| Morbidostat-derived strains | 8 | 64 | [13] |
| Clinical isolates | 0.5 | 0.5 | [14] |
| Cystic fibrosis isolates | Not Reported | Not Reported | [15] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Colistin against Pseudomonas aeruginosa
| Klebsiella pneumoniae | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clinical isolates | 0.25 - >128 | Not Reported | Not Reported | [10] |
| Clinical isolates | Not Reported | Not Reported | Not Reported | [5] |
| Carbapenem-resistant isolates | 0.25 - 16 | Not Reported | Not Reported | [16] |
| Clinical isolates | ≤ 1 - 2 | Not Reported | Not Reported | [17] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Colistin against Klebsiella pneumoniae
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin sulfate (B86663) stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of colistin sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 µg/mL.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours (up to 24 hours for Acinetobacter spp.).[2]
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[18]
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.
Materials:
-
HEPES buffer (5 mM, pH 7.2)
-
NPN solution (e.g., 500 µM in acetone)
-
Bacterial suspension (mid-log phase, washed and resuspended in HEPES buffer to an OD₆₀₀ of 0.5)
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Add the bacterial suspension to a cuvette.
-
Add NPN to a final concentration of 10 µM and mix.
-
Measure the baseline fluorescence.
-
Add the desired concentration of this compound and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[19][20]
Cytoplasmic Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the integrity of the cytoplasmic membrane using the fluorescent dye propidium (B1200493) iodide (PI). PI is membrane-impermeant and only enters cells with a compromised cytoplasmic membrane, where it intercalates with DNA and fluoresces.
Materials:
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium iodide solution (e.g., 1 mg/mL in water)
-
Bacterial suspension (prepared as in the NPN assay)
-
Fluorometer or fluorescence microscope (Excitation: ~535 nm, Emission: ~617 nm)
Procedure:
-
Incubate the bacterial suspension with various concentrations of this compound for a defined period.
-
Add PI to the bacterial suspension to a final concentration of approximately 1-5 µg/mL.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.[21]
-
Measure the fluorescence intensity. An increase in fluorescence corresponds to cytoplasmic membrane damage.[22]
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on Gram-negative bacteria.
Experimental Workflow: Outer Membrane Permeability Assay
Caption: Workflow for the NPN uptake assay.
Logical Relationship: Colistin Action and Resistance
Caption: Logical flow of colistin action and a common resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin resistance in Acinetobacter baumannii isolated from critically ill patients: clinical characteristics, antimicrobial susceptibility and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-kill assay. [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. jmatonline.com [jmatonline.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Colistin Dosing Regimens against Pseudomonas aeruginosa in Critically Ill Patients: An Application of Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
The Re-emergence of a Last-Resort Antibiotic: A Technical Guide to Colistin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has revisited older antibiotics as a last line of defense. Among these, colistin (B93849), a polymyxin (B74138) antibiotic discovered nearly seven decades ago, has garnered significant attention. This technical guide provides an in-depth exploration of colistin B, one of the two major components of colistin. We will delve into its discovery, history, chemical architecture, mechanism of action, and the critical experimental methodologies used for its characterization and evaluation. This document aims to serve as a comprehensive resource for researchers and professionals involved in the ongoing battle against antimicrobial resistance.
Discovery and History
Colistin was first isolated in 1949 by the Japanese scientist Y. Koyama from a culture of the bacterium Bacillus polymyxa var. colistinus (now known as Paenibacillus polymyxa).[1][2] It emerged as a potent agent against Gram-negative bacilli and was introduced into clinical use in the 1950s. However, concerns regarding its nephrotoxicity and neurotoxicity led to a decline in its use by the 1980s, as newer and seemingly safer antibiotics became available.[1][3] The dawn of the 21st century, however, witnessed a dramatic resurgence in the clinical use of colistin, driven by the alarming rise of MDR pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae, for which therapeutic options are severely limited.[3][4]
Colistin is not a single compound but a mixture of closely related polypeptides, with the two primary components being colistin A (polymyxin E1) and this compound (polymyxin E2).[1] These components can be separated and studied individually to understand their specific contributions to the overall antimicrobial activity and toxicity of the colistin mixture.[2]
Chemical Structure of this compound
This compound is a cationic lipopeptide. Its structure is characterized by a cyclic heptapeptide (B1575542) core, a linear tripeptide side chain, and a fatty acid tail linked to the N-terminus of the linear segment. The defining feature of this compound is its fatty acid component, which is 6-methylheptanoic acid . This distinguishes it from colistin A, which possesses a 6-methyloctanoic acid tail. The peptide portion of both colistin A and B contains a high proportion of the basic amino acid L-α,γ-diaminobutyric acid (Dab), which is crucial for its biological activity.
Mechanism of Action
The primary target of this compound is the outer membrane of Gram-negative bacteria. The bactericidal action is initiated by an electrostatic interaction between the positively charged Dab residues of this compound and the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS).[1][5] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[1][5]
Following this initial binding, the hydrophobic fatty acid tail of this compound inserts into the hydrophobic regions of the outer membrane, further destabilizing its structure in a detergent-like manner.[1] This disruption increases the permeability of the outer membrane, allowing for the leakage of intracellular contents.[1] Recent evidence suggests that colistin's action is not limited to the outer membrane; it can also target LPS that is present in the cytoplasmic membrane, leading to further disruption and ultimately, cell death.[6][7]
Beyond direct membrane disruption, colistin has been shown to induce the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[8] In some cell types, colistin can also trigger apoptotic pathways.[9][10][11]
Quantitative Data: Antimicrobial Activity
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for colistin against various Gram-negative pathogens. It is important to note that much of the published data refers to "colistin" (a mixture of A and B) or colistin sulfate (B86663). Data specifically for this compound is less common.
| Bacterial Species | Colistin Formulation | MIC Range (µg/mL) | Reference(s) |
| Acinetobacter baumannii | Colistin | 0.5 - >8.0 | [12] |
| Pseudomonas aeruginosa | Colistin | 2.0 - >8.0 | [12] |
| Klebsiella pneumoniae | Colistin | 0.5 - >8.0 | [12] |
| Klebsiella pneumoniae (colistin-susceptible) | Colistin | 2 | [13] |
| Klebsiella pneumoniae (colistin-resistant) | Colistin | 16 - 200 | [13] |
| Escherichia coli (colistin-resistant) | Colistin | 25.4% resistant | [4] |
| Klebsiella pneumoniae (colistin-resistant) | Colistin | 67.4% resistant | [4] |
| Pseudomonas aeruginosa (colistin-resistant) | Colistin | 23.8% resistant | [4] |
| Acinetobacter baumannii (colistin-resistant) | Colistin | 31.5% resistant | [4] |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and the presence of resistance mechanisms.
Experimental Protocols
Isolation and Purification of this compound
A common method for the separation of colistin components is reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol Outline:
-
Sample Preparation: A bulk sample of colistin sulfate is dissolved in a suitable solvent mixture, such as ethanol (B145695) and acetic acid.
-
Chromatographic Separation: The dissolved sample is loaded onto a reverse-phase column (e.g., C8 or C18).
-
Elution: A gradient of a mobile phase, typically containing an organic solvent like acetonitrile (B52724) and an aqueous buffer, is used to elute the different colistin components from the column. The separation is based on the differential hydrophobicity of the components.
-
Fraction Collection: Fractions are collected as they elute from the column.
-
Analysis and Pooling: The collected fractions are analyzed (e.g., by analytical HPLC) to identify those containing pure this compound. The pure fractions are then pooled.
-
Solvent Removal: The solvent is removed from the pooled fractions, often by lyophilization, to yield purified this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution (BMD)
The reference method for determining the MIC of colistin is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][14] Methods such as disk diffusion and Etest are considered unreliable for colistin due to the poor diffusion of the large, cationic molecule in agar.
Protocol Outline:
-
Prepare Colistin Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.
-
Prepare Microtiter Plate: Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. A growth control well (broth only) and a sterility control well (uninoculated broth) are included.
-
Prepare Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate Plate: Each well (except the sterility control) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Read Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. Colistin - Wikipedia [en.wikipedia.org]
- 2. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 6. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Colistin Induces Oxidative Stress and Apoptotic Cell Death through the Activation of the AhR/CYP1A1 Pathway in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Colistin B Sulfate vs. Colistimethate Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of colistin (B93849) B sulfate (B86663) and colistimethate sodium, two forms of the polymyxin (B74138) antibiotic colistin, for research applications. This document outlines their core chemical and physical properties, stability, and mechanisms of action. Detailed experimental protocols for key research assays are provided, alongside visual representations of critical pathways and workflows to aid in experimental design and data interpretation.
Core Concepts: Understanding the Two Forms of Colistin
Colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is commercially available in two primary forms: colistin B sulfate and colistimethate sodium (CMS).[1] It is crucial for researchers to understand that these two forms are not interchangeable due to significant differences in their chemical structure, stability, and biological activity.[2][3]
-
This compound Sulfate: This is the active form of the antibiotic. It is a cationic polypeptide that directly interacts with the bacterial cell membrane.[1][2] Due to its inherent toxicity, its parenteral use in humans is limited, but it is the appropriate form for in vitro susceptibility testing.[4][5]
-
Colistimethate Sodium (CMS): This is an inactive prodrug of colistin.[1][6] It is an anionic derivative created by reacting colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the primary amines of colistin.[1][7] This modification reduces its toxicity, making it suitable for parenteral administration in clinical settings.[1][2] In aqueous solutions and in vivo, CMS undergoes hydrolysis to release the active colistin.[8][9][10][11]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound sulfate and colistimethate sodium.
Table 1: Chemical and Physical Properties
| Property | This compound Sulfate | Colistimethate Sodium |
| Synonyms | Polymyxin E Sulfate | Colistin Methanesulfonate Sodium |
| CAS Number | 1264-72-8 | 8068-28-8 |
| Molecular Formula | C₁₀₄H₂₀₆N₃₂O₄₆S₅ | C₅₈H₁₀₅N₁₆Na₅O₂₈S₅ |
| Molecular Weight | ~2801.3 g/mol [12] | ~1749.82 g/mol [13] |
| Charge | Cationic[1][2] | Anionic[1][2] |
| Form | White to slightly yellow powder | White to light yellow powder[13] |
| Biological Activity | Active antibacterial agent | Inactive prodrug[1][6] |
Table 2: Stability and Hydrolysis
| Condition | This compound Sulfate | Colistimethate Sodium |
| Aqueous Solution | Relatively stable[2][3] | Unstable; spontaneously hydrolyzes to form active colistin[8][9][10] |
| Plasma | Generally stable, though some degradation can occur at elevated temperatures over long periods.[10] | Unstable; undergoes hydrolysis to active colistin in vivo.[11][14] |
| Storage (Reconstituted) | Refer to specific product guidelines. | Can be stable for up to 24 hours at 21, 0, -20, and -70°C with less than 1.0% conversion to colistin A/B.[8][9][10] |
Mechanism of Action
The bactericidal activity of colistin is initiated by an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability.[1] This disruption of the outer membrane allows colistin to access the inner membrane, causing further damage and leakage of intracellular contents, ultimately resulting in bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 11. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. pagepressjournals.org [pagepressjournals.org]
Colistin B: An In-depth Technical Guide to its In Vitro Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a critical last-resort therapeutic agent in the face of rising multidrug-resistant (MDR) Gram-negative bacterial infections.[1] Commercially available as colistin sulfate (B86663) and colistimethate sodium (CMS), its use had previously been limited due to concerns of nephrotoxicity and neurotoxicity. However, the current scarcity of novel antibiotics effective against "superbugs" has necessitated its clinical reintroduction.[1] This guide provides a comprehensive overview of the in vitro spectrum of activity of colistin B, one of the two main components of colistin, detailing its efficacy against key clinical pathogens, standardized methodologies for its assessment, and a visual representation of its mechanism and experimental workflows.
Mechanism of Action
Colistin exerts a rapid, concentration-dependent bactericidal effect against most Gram-negative bacteria.[2] Its primary target is the lipopolysaccharide (LPS) in the outer membrane of these bacteria. The cationic polypeptide structure of colistin facilitates an electrostatic interaction with the anionic lipid A component of LPS.[2] This interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that are essential for stabilizing the outer membrane.[3] The subsequent disruption of the membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][4]
In Vitro Spectrum of Activity
This compound demonstrates potent activity primarily against aerobic Gram-negative bacilli. Its spectrum includes key nosocomial pathogens that are often resistant to other classes of antibiotics. The following tables summarize the in vitro activity of colistin against common clinical isolates, presenting Minimum Inhibitory Concentration (MIC) values from various studies. It is important to note that susceptibility can vary based on geographic location and local antibiotic prescribing practices.
Table 1: In Vitro Activity of Colistin against Acinetobacter baumannii
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 194 | Not Specified | 1 | 2 | [1] |
| Not Specified | Not Specified | 1 | 3 | [5] |
| Not Specified | Not Specified | 0.5 | 0.5 | [6] |
Table 2: In Vitro Activity of Colistin against Pseudomonas aeruginosa
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 100 | Not Specified | 1.0 | 1.5 | [7] |
| 121 | Not Specified | 0.5 | 0.5 | [8] |
| 131 | Not Specified | 2 | 32 | [9] |
| Not Specified | Not Specified | 1 | 2 | [6] |
Table 3: In Vitro Activity of Colistin against Klebsiella pneumoniae
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 11 | 8 - >128 | Not Specified | Not Specified | [10] |
| Not Specified | Not Specified | 0.5 | 16 | [11] |
| 502 | 4 - >128 | 64 | >128 | [12] |
| Not Specified | Not Specified | 0.5 | 16 | [6] |
Table 4: In Vitro Activity of Colistin against Escherichia coli
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Not Specified | Not Specified | 0.25 | 16 | [13] |
| Not Specified | Not Specified | Not Specified | 0.5 | [6] |
| 100 | Not Specified | 0.5 | 0.5 | [14] |
Experimental Protocols
Accurate determination of colistin's in vitro activity is crucial for clinical decision-making and drug development. Due to the cationic nature of the colistin molecule, certain susceptibility testing methods, such as disk diffusion, are not reliable.[6] The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method.[15][16]
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
The BMD method is considered the gold standard for determining the MIC of colistin.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic: Colistin sulfate stock solution.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C).
-
Bacterial Culture: A fresh (18-24 hour) culture of the test organism on a suitable agar (B569324) plate.
2. Inoculum Preparation:
-
Select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Setup:
-
Prepare serial two-fold dilutions of colistin in CAMHB in the wells of the microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation and Interpretation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of colistin that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide valuable information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic: Colistin sulfate stock solution.
-
Equipment: Sterile culture tubes, incubator with shaking capabilities (35°C ± 2°C), micropipettes, agar plates for colony counting.
-
Bacterial Culture: An overnight culture of the test organism in CAMHB.
2. Inoculum Preparation:
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
3. Assay Setup:
-
Prepare a series of culture tubes containing CAMHB with various concentrations of colistin (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with the prepared bacterial suspension.
4. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
5. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each colistin concentration and the growth control.
-
A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.
Conclusion
This compound remains a potent antimicrobial agent against a wide range of MDR Gram-negative pathogens in vitro. However, the emergence of resistance underscores the importance of accurate and standardized susceptibility testing to guide its appropriate clinical use. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this critical last-resort antibiotic. Further research into combination therapies and novel strategies to overcome resistance is imperative to preserve the efficacy of colistin for future generations.
References
- 1. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin susceptibility testing by Etest and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. Colistin Dosing Regimens against Pseudomonas aeruginosa in Critically Ill Patients: An Application of Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is Associated With Diverse Resistance Mechanisms: A Report From India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of colistin resistance in carbapenem-resistant Enterobacterales and XDR Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Colistin Heteroresistance: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colistin (B93849), a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is facing a growing threat from the phenomenon of heteroresistance. This complex resistance mechanism, where a subpopulation of resistant bacteria coexists with a susceptible majority, can lead to therapeutic failure and the emergence of full-blown resistance. This guide provides an in-depth technical overview of the core mechanisms underlying colistin heteroresistance, methodologies for its detection and characterization, and the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to address this significant clinical challenge.
Introduction to Colistin Heteroresistance
Colistin heteroresistance is defined as the presence of a subpopulation of bacterial cells within a larger, susceptible population that exhibits resistance to colistin.[1] These resistant subpopulations can grow at colistin concentrations that are inhibitory to the main population, often with a minimum inhibitory concentration (MIC) that is 2- to 8-fold higher.[1] This phenomenon has been reported in several Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2] The presence of heteroresistance can lead to clinical treatment failure, as the resistant subpopulation can be selected for and proliferate under colistin therapy.[1]
Core Mechanisms of Colistin Heteroresistance
The primary mechanisms of colistin heteroresistance revolve around modifications to the bacterial outer membrane, specifically the lipopolysaccharide (LPS), which is the initial target of colistin.
Lipopolysaccharide (LPS) Modification
The most common mechanism involves the modification of the lipid A component of LPS. This is primarily mediated by two-component regulatory systems (TCS), which sense environmental stimuli and regulate the expression of genes involved in LPS modification.
-
The PmrA/PmrB System: This TCS is a key regulator of colistin resistance. In response to certain signals, the sensor kinase PmrB autophosphorylates and then transfers the phosphate (B84403) group to the response regulator PmrA.[3] Activated PmrA upregulates the expression of the pmrCAB operon. The pmrC gene encodes a phosphoethanolamine (PEtN) transferase, which adds a PEtN moiety to lipid A.[4][5] This addition reduces the net negative charge of the LPS, thereby decreasing its binding affinity for the positively charged colistin.[6] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway, resulting in stable colistin resistance or heteroresistance.[4]
-
The PhoP/PhoQ System: This TCS also plays a crucial role in LPS modification. The sensor kinase PhoQ responds to low magnesium concentrations and activates the response regulator PhoP.[7] Activated PhoP, in turn, can upregulate the arnBCADTEF (also known as pmrHFIJKLM) operon, which is responsible for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7][8] Similar to PEtN, the addition of L-Ara4N reduces the negative charge of the LPS, leading to colistin resistance.[8] In some bacteria, the PhoP/PhoQ system can also indirectly activate the PmrA/PmrB system.[7]
Loss of Lipopolysaccharide (LPS)
A more drastic, but less common, mechanism of colistin resistance is the complete loss of LPS production. This occurs through mutations in the genes of the lipid A biosynthesis pathway, such as lpxA, lpxC, and lpxD.[1][6] The absence of LPS, the primary target of colistin, renders the bacterium highly resistant. However, this often comes at a significant fitness cost to the bacterium.[4]
Quantitative Data on Colistin Heteroresistance
The prevalence of colistin heteroresistance varies significantly by bacterial species, geographical location, and the patient population studied. The frequency of the resistant subpopulation is a key characteristic of heteroresistance.
| Parameter | Acinetobacter baumannii | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Prevalence of Heteroresistance | 31.5% in Pakistan[9] | 37.5% in a European multicenter study (108/288 isolates)[6][10][11] | 1.37% in Wenzhou, China[12] | 9 of 291 isolates in Wenzhou, China[2] |
| Resistant Subpopulation Frequency | ~10-5[13] | Not consistently reported | 4.0×10-7 to 4.0×10-6[12] | 3.61 × 10-8 to 7.06 × 10-6[1] |
| MIC of Susceptible Population | 1 or 2 mg/L[13] | ≤ 2 µg/mL[6][10][11] | ≤ 2 mg/L[12] | Not specified |
| MIC of Resistant Subpopulation | ≥ 4 mg/L[13] | 4- to 32-fold higher than the main population[1] | 16- to 64-fold higher than the main population[12] | 4- to 32-fold higher than their parental populations[1] |
Table 1: Summary of Quantitative Data on Colistin Heteroresistance in Various Gram-Negative Bacteria.
Experimental Protocols
Accurate detection and characterization of colistin heteroresistance are crucial for both clinical management and research. Standard susceptibility testing methods often fail to detect heteroresistance.
Population Analysis Profile (PAP)
The gold standard for detecting and quantifying heteroresistance is the Population Analysis Profile (PAP).[14][15]
Protocol:
-
Bacterial Culture Preparation:
-
Prepare a bacterial suspension in Mueller-Hinton (MH) broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Perform serial dilutions of the bacterial suspension in MH broth to obtain a range of concentrations.
-
-
Plating:
-
Prepare a series of MH agar (B569324) plates containing increasing concentrations of colistin (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 mg/L).
-
Spread a fixed volume (e.g., 100 µL) of each bacterial dilution onto each colistin-containing plate and a control plate without colistin.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Colony Counting and Analysis:
-
Count the number of colonies on each plate.
-
Calculate the frequency of the resistant subpopulation by dividing the number of colonies on the colistin-containing plates by the number of colonies on the drug-free plate.
-
Plot the logarithm of the colony count (CFU/mL) against the colistin concentration. A heteroresistant population will show a biphasic curve, with a subpopulation growing at higher colistin concentrations.[14]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Broth microdilution is the recommended method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of colistin.[16][17][18]
Protocol:
-
Preparation of Colistin Solutions:
-
Prepare a stock solution of colistin sulfate (B86663) in sterile distilled water.
-
Perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Molecular Detection of Resistance Determinants
Identifying the genetic basis of heteroresistance involves standard molecular biology techniques.
Protocol for PCR and Sanger Sequencing:
-
DNA Extraction:
-
Extract genomic DNA from both the susceptible parent strain and the resistant subpopulation colonies.
-
-
Primer Design:
-
Design primers to amplify the full coding sequences of the target genes (pmrA, pmrB, phoP, phoQ, lpxA, lpxC, lpxD).
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the extracted genomic DNA.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products using the designed primers.
-
-
Sequence Analysis:
-
Align the sequences from the resistant subpopulation to the sequences from the susceptible parent strain to identify any mutations (substitutions, insertions, or deletions).
-
Visualizing Core Mechanisms
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in LPS modification, leading to colistin heteroresistance.
Caption: PmrA/PmrB signaling pathway leading to Lipid A modification.
Caption: PhoP/PhoQ signaling pathway for Lipid A modification.
Experimental Workflow
The following diagram outlines the workflow for the Population Analysis Profile (PAP) test.
Caption: Workflow for Population Analysis Profile (PAP).
Conclusion
Colistin heteroresistance is a complex and clinically significant phenomenon that poses a considerable challenge to the effective use of this last-resort antibiotic. A thorough understanding of the underlying molecular mechanisms, primarily LPS modification through the PmrA/PmrB and PhoP/PhoQ two-component systems, is essential for the development of novel therapeutic strategies. Furthermore, the implementation of robust detection methods, such as Population Analysis Profiling, in both research and clinical settings is critical for identifying heteroresistant isolates and guiding appropriate treatment decisions. Continued research into the intricate regulatory networks governing colistin heteroresistance will be paramount in the ongoing battle against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of Novel phoP-phoQ Regulated Genes that Contribute to Polymyxin B Tolerance in Pseudomonas aeruginosa | MDPI [mdpi.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Colistin Heteroresistance among Multidrug-Resistant Klebsiella pneumoniae Isolated from Intensive Care Patients in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Incidence of colistin heteroresistance among carbapenem-resistant Acinetobacter baumannii clinical isolates in a tertiary care hospital in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Resistance and Heteroresistance to Colistin in Escherichia coli Isolates from Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Quality Control Standards for Colistin B: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quality control (QC) standards for Colistin B intended for laboratory use. Adherence to these standards is critical to ensure the reliability, reproducibility, and safety of research and development activities. This document outlines the key quality attributes of this compound, detailed experimental protocols for its analysis, and a logical workflow for its quality assessment.
Physicochemical Properties and Identification
A fundamental aspect of quality control is the confirmation of the identity and fundamental properties of this compound.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | A white or almost white powder. |
| Solubility | Visual Inspection | Very soluble in water, slightly soluble in ethanol (B145695) (96%), and practically insoluble in acetone.[1] |
| Identification A (Ninhydrin Test) | Colorimetric Reaction | A purple color develops upon boiling with a ninhydrin (B49086) solution, indicating the presence of primary amines.[1] |
| Identification B (Sulfate Test) | Precipitation Reaction | Meets the requirements of the tests for sulfate (B86663), confirming the presence of the sulfate salt.[1] |
| Identification C (Chromatographic) | HPLC or LC-MS/MS | The retention time of the principal peak of the test solution corresponds to that of the this compound reference standard. |
| pH | Potentiometry | Between 4.0 and 7.0 for a 10 mg/mL solution in water.[1] |
| Loss on Drying | Gravimetry | Not more than 7.0% (dried in a vacuum at 60°C for 3 hours).[1] |
Purity and Impurity Profiling
The purity of this compound is paramount for its use in laboratory settings to avoid confounding experimental results. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques for assessing purity and identifying impurities.
| Parameter | Method | Acceptance Criteria |
| Purity (as this compound) | HPLC/LC-MS/MS | ≥ 95% |
| Colistin A | HPLC/LC-MS/MS | Reportable |
| Other Individual Impurities | HPLC/LC-MS/MS | Not more than 1.0% for any single specified impurity. |
| Total Impurities | HPLC/LC-MS/MS | Not more than 5.0%. |
| Residual Solvents | Gas Chromatography | Meets the requirements of the pharmacopeias (e.g., USP <467>).[1] |
Potency Determination
The biological activity of this compound is a critical quality attribute. Microbiological assays are employed to determine its potency against susceptible microorganisms.
| Parameter | Method | Acceptance Criteria |
| Potency | Microbiological Assay (Broth Microdilution or Agar Diffusion) | Not less than 19,000 IU/mg (This is a typical value for Colistin Sulfate, specific activity for pure this compound may vary and should be established against a certified reference standard).[2] |
Safety and Other Quality Attributes
Ensuring the safety of this compound for laboratory use, particularly in cell-based assays or animal studies, is essential.
| Parameter | Method | Acceptance Criteria |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | For research use, a general limit of ≤ 1.0 EU/mg is recommended. For specific in vivo applications, a lower limit may be required. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its related impurities.
4.1.1. Materials and Reagents
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium sulfate (anhydrous)
-
Phosphoric acid
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.05% TFA in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
4.1.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to obtain a concentration of 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve the this compound sample in Mobile Phase A to obtain a concentration of 0.5 mg/mL.
4.1.4. System Suitability
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
-
Resolution: Baseline resolution between this compound and other major components like Colistin A.
4.1.5. Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the blank (Mobile Phase A) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution to verify system suitability.
-
Inject the test solution in duplicate.
-
Calculate the percentage purity of this compound and the percentage of each impurity using the peak areas from the chromatograms.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
This method provides high sensitivity and specificity for the identification and quantification of this compound.
4.2.1. Materials and Reagents
-
This compound sample and reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
4.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate this compound from its impurities. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Monitor precursor to product ion transitions specific for this compound (e.g., m/z 578.8 → 101.1).[3] |
4.2.3. Preparation of Solutions
-
Standard Solutions: Prepare a series of calibration standards of the this compound reference standard in Mobile Phase A.
-
Test Solution: Prepare the this compound sample in Mobile Phase A at a concentration within the calibration range.
4.2.4. Procedure
-
Optimize the MS parameters for this compound by infusing a standard solution.
-
Equilibrate the LC-MS/MS system.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test solution.
-
Quantify the amount of this compound in the sample using the calibration curve.
Microbiological Assay for Potency (Broth Microdilution Method)
This assay determines the biological activity of this compound by measuring the minimum inhibitory concentration (MIC) against a susceptible bacterial strain.
4.3.1. Materials and Reagents
-
This compound sample and reference standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Susceptible quality control strain (e.g., Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
4.3.2. Procedure
-
Prepare serial two-fold dilutions of the this compound reference standard and the test sample in CAMHB in the 96-well plates. The concentration range should typically span from 0.06 to 64 µg/mL.[4]
-
Prepare a bacterial inoculum of the quality control strain and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 1°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC of the test sample to that of the reference standard to determine the potency. The MIC for the QC strain must fall within its acceptable range for the results to be valid.[5]
Bacterial Endotoxin (B1171834) Test (LAL Test)
This test is crucial for detecting the presence of pyrogenic substances from gram-negative bacteria.
4.4.1. Materials and Reagents
-
This compound sample
-
Limulus Amebocyte Lysate (LAL) reagent
-
Endotoxin-free water (LAL Reagent Water)
-
Control Standard Endotoxin (CSE)
-
Endotoxin-free test tubes or microplates
4.4.2. Procedure
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of endotoxin standards by diluting the CSE.
-
Prepare the this compound sample solution in LAL Reagent Water. It may be necessary to dilute the sample to overcome potential product inhibition.
-
Perform the test according to the LAL reagent manufacturer's protocol (gel-clot, turbidimetric, or chromogenic method).
-
Include positive product controls (sample spiked with CSE) and negative controls (LAL Reagent Water).
-
The test is valid if the standards give the expected results and the positive product control shows no inhibition.
-
Calculate the endotoxin level in the sample.
Visualizations
Caption: Overall Quality Control Workflow for this compound for Laboratory Use.
Caption: Experimental Workflow for HPLC-based Purity and Impurity Analysis.
This guide provides a robust framework for the quality control of this compound for laboratory use. The implementation of these standards and protocols will contribute to the generation of high-quality, reliable, and reproducible scientific data. It is recommended that laboratories establish and validate these methods internally using certified reference standards.
References
- 1. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar [annlabmed.org]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Data for Interpretation and Quality Control
Accurate interpretation of MIC values and rigorous quality control are paramount for reliable colistin (B93849) susceptibility testing.
Clinical Breakpoints
Clinical breakpoints for colistin are used to categorize an isolate as susceptible, intermediate, or resistant. It is important to note that CLSI does not have a "susceptible" breakpoint for colistin, instead categorizing isolates with an MIC of ≤2 µg/mL as "intermediate" to reflect the limited clinical efficacy and the need for careful consideration of its use.
Table 1: CLSI and EUCAST Colistin MIC Breakpoints (µg/mL)
| Organism Group | CLSI Breakpoints | EUCAST Breakpoints |
| I | R | |
| Enterobacterales | ≤2 | ≥4 |
| Pseudomonas aeruginosa | ≤2 | ≥4 |
| Acinetobacter spp. | ≤2 | ≥4 |
-
S = Susceptible; I = Intermediate; R = Resistant
-
Data sourced from CLSI and EUCAST guidelines.
Quality Control (QC) Ranges
The use of well-characterized QC strains is essential to ensure the accuracy and reproducibility of colistin susceptibility testing.
Table 2: Quality Control Strains and Acceptable MIC Ranges (µg/mL) for Broth Microdilution
| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.25 - 2 | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | 0.5 - 4 |
| Escherichia coli NCTC 13846 (mcr-1 positive) | Not specified by CLSI | Target: 4 (Occasional: 2 or 8) |
-
Data sourced from CLSI and EUCAST guidelines.
Alternative Methodologies
While BMD is the reference method, other techniques have been developed to provide more accessible options for clinical laboratories.
Colistin Agar (B569324) Test (CAT)
The Colistin Agar Test is an agar dilution method that can be used to screen for colistin resistance.
Experimental Protocol: Colistin Agar Test (CAT)
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Add colistin sulfate (B86663) to achieve the desired final concentrations (e.g., 3 or 4 µg/mL) in the agar.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism in saline.
-
Perform a 1:10 dilution of this suspension.
-
-
Inoculation:
-
Spot 10 µL of the diluted inoculum onto the surface of the colistin-containing MHA plates. Up to 10 isolates can be tested on a single plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Any growth on the colistin-containing agar indicates resistance at that concentration.
-
Colistin Broth Disk Elution (CBDE)
The Colistin Broth Disk Elution method is a simplified approach to determine an approximate MIC.
Experimental Protocol: Colistin Broth Disk Elution (CBDE)
-
Preparation of Colistin Broth Tubes:
-
Aseptically add colistin disks (10 µg) to tubes containing known volumes of CAMHB to achieve the desired final concentrations (e.g., 1, 2, and 4 µg/mL). For example, adding one 10 µg disk to 10 mL of broth yields a 1 µg/mL solution.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism.
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each tube.
-
-
Inoculation and Incubation:
-
Inoculate the colistin-containing broth tubes and a growth control tube (broth without colistin) with the prepared inoculum.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of colistin that inhibits visible growth.
-
Visualizing Workflows and Resistance Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for performing colistin susceptibility testing.
Mechanisms of Colistin Resistance
Colistin resistance in Gram-negative bacteria is primarily mediated by modifications of the lipid A component of lipopolysaccharide (LPS), the primary target of colistin. These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin molecule.
This diagram illustrates the two primary pathways leading to lipid A modification. Chromosomally, mutations in the two-component systems (TCS) phoPQ and pmrAB, or inactivation of the negative regulator mgrB, can lead to the upregulation of operons that add L-ara4N (4-amino-4-deoxy-L-arabinose) or pEtN (phosphoethanolamine) to lipid A. In parallel, the plasmid-mediated mcr genes encode phosphoethanolamine transferases that also add pEtN to lipid A, conferring transferrable resistance.
Conclusion
The re-emergence of colistin as a last-line antibiotic necessitates a thorough understanding of its susceptibility testing principles. Due to the inherent challenges associated with this cationic antimicrobial, adherence to standardized methodologies, particularly broth microdilution, is crucial for accurate and reliable results. By employing appropriate techniques, rigorous quality control, and a clear understanding of resistance mechanisms, researchers and clinicians can better navigate the complexities of colistin therapy and preserve its efficacy against critically resistant pathogens.
Colistin B: A Technical Guide to its Anti-Biofilm Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a member of the polymyxin (B74138) class of antibiotics, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Beyond its bactericidal activity against planktonic cells, there is a growing body of research exploring the efficacy of colistin, specifically colistin B, in preventing and eradicating bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotic therapies.[3] This technical guide provides an in-depth analysis of the anti-biofilm properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action Against Biofilms
Colistin's primary mechanism of action involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4][5] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization and increased permeability.[5] While this is effective against planktonic bacteria, the complex structure of biofilms presents additional challenges.
This compound's anti-biofilm activity is multifaceted:
-
Direct Killing of Biofilm Cells: Colistin can penetrate the biofilm matrix and kill embedded bacteria, particularly metabolically inactive cells in the deeper layers of the biofilm.[6][7] This is a key advantage over many other antibiotics that are primarily effective against metabolically active cells in the outer biofilm layers.[6][7]
-
Disruption of the Biofilm Matrix: By binding to LPS within the extracellular polymeric substance (EPS) matrix, colistin can disrupt the integrity of the biofilm structure.
-
Induction of Resistance and Biofilm Formation at Sub-MICs: It is crucial to note that sub-minimum inhibitory concentrations (sub-MICs) of colistin can, in some cases, promote biofilm formation in bacteria such as Acinetobacter baumannii.[8][9] This is potentially mediated by the upregulation of genes involved in efflux pumps and biofilm-associated proteins.[8] For instance, in Acinetobacter baumannii, sub-MICs of colistin have been shown to increase the expression of genes like adeB, adeG, adeJ, and pgaA.[8]
Signaling Pathways
Colistin's interaction with the bacterial cell envelope can trigger various signaling pathways that influence biofilm formation and resistance.
Quantitative Data on Anti-Biofilm Efficacy
The effectiveness of this compound against biofilms is highly dependent on the bacterial species, strain, and experimental conditions. It is often more effective when used in combination with other antimicrobial agents.
This compound Monotherapy
| Bacterial Species | Strain | This compound Concentration | Effect | Reference |
| Klebsiella pneumoniae | Clinical Isolate 39 | 1/2 MIC | 92.6% reduction in biofilm formation | [10] |
| Klebsiella pneumoniae | Clinical Isolate 61/P | 1/2 MIC | 80.9% reduction in biofilm formation | [10] |
| Pseudomonas aeruginosa | PAO1 | 25 µg/ml | Inability to kill a tolerant subpopulation in the outer biofilm layer | [11] |
| Pseudomonas aeruginosa | PAO1 | 100 µg/ml | Survival of only a few cell clusters | [11] |
This compound Combination Therapy
| Bacterial Species | Combination Agent | Effect | Reference |
| Myroides odoratimimus | Meropenem or Ciprofloxacin | ~3-fold improvement in biofilm inhibition compared to colistin alone | [1] |
| Pseudomonas aeruginosa | PFK-158 | Effective suppression of biofilm formation | [12][13] |
| Acinetobacter baumannii | PFK-158 | Effective suppression of biofilm formation | [12][13] |
| Klebsiella pneumoniae | PFK-158 | Effective suppression of biofilm formation | [12][13] |
| Pseudomonas aeruginosa | Auranofin | 2-log reduction in pre-formed biofilms | [14] |
| Pseudomonas aeruginosa | Clomiphene Citrate | 2-log reduction in pre-formed biofilms | [14] |
| Acinetobacter baumannii (Colistin-Resistant) | Human Albumin Nanoparticles | ~60-fold higher biofilm inhibition compared to free colistin | [9] |
| Acinetobacter baumannii (Colistin-Susceptible) | Human Albumin Nanoparticles | ~4-fold higher biofilm inhibition compared to free colistin | [9] |
| Klebsiella pneumoniae (Colistin-Resistant) | EDTA (12 mg/ml) | Significant reduction in biofilm biomass and biovolume | [15] |
Experimental Protocols
Standardized protocols are essential for the accurate assessment of anti-biofilm properties.
Biofilm Formation and Quantification (Crystal Violet Assay)
This method quantifies the total biofilm biomass.
Detailed Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension of approximately 1 x 10⁶ CFU/mL in a suitable growth medium (e.g., Tryptic Soy Broth).[16]
-
Incubation: Dispense the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. Add the desired concentrations of this compound or combination agents. Incubate the plate under static conditions for 24-48 hours at 37°C.[17]
-
Washing: Carefully remove the culture medium and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.[18]
-
Fixation: Add methanol to each well to fix the biofilms and let it stand for 15 minutes.[18][19]
-
Staining: Discard the methanol and allow the plate to air dry. Add a 0.1% (w/v) solution of crystal violet to each well and incubate for 10-15 minutes at room temperature.[17][18]
-
Final Wash: Remove the crystal violet solution and wash the wells with water until the control wells (without biofilm) are colorless.[19]
-
Solubilization: Add a solubilizing agent, such as 33% acetic acid or ethanol, to each well to dissolve the bound crystal violet.[18]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[18][20]
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Detailed Methodology:
-
Biofilm Growth: Grow biofilms on the pegs of a Calgary Biofilm Device (or similar peg-lid device) by incubating the lid in a 96-well plate containing the bacterial inoculum for a specified period (e.g., 24 hours).[18]
-
Rinsing: After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.[18]
-
Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of this compound in the appropriate medium. Place the peg lid into this "challenge plate" and incubate for a defined period (e.g., 24 hours).[18]
-
Recovery: Following treatment, rinse the peg lid again in PBS.[18] Place the peg lid into a "recovery plate" containing fresh growth medium.[18]
-
Dislodging and Regrowth: Sonicate the recovery plate to dislodge the remaining viable biofilm cells from the pegs into the fresh medium.[18]
-
Quantification: Incubate the recovery plate for 24 hours and determine bacterial growth by measuring the optical density. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.[18]
Conclusion
This compound demonstrates significant, albeit complex, anti-biofilm properties. While it can be effective in killing cells within a mature biofilm, its efficacy is often enhanced when used in combination with other antimicrobial agents.[1] The potential for sub-inhibitory concentrations to induce biofilm formation underscores the importance of appropriate dosing strategies.[8] The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of colistin-based therapies for biofilm-associated infections. Further research is needed to fully elucidate the intricate interactions between this compound and the biofilm matrix and to optimize combination therapies for clinical use.[1][2]
References
- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Frontiers | Growth Rate and Biofilm Formation Ability of Clinical and Laboratory-Evolved Colistin-Resistant Strains of Acinetobacter baumannii [frontiersin.org]
- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Use of Colistin in Biofilm-Associated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-minimum inhibitory concentrations of colistin and polymyxin B promote Acinetobacter baumannii biofilm formation | PLOS One [journals.plos.org]
- 9. Enhanced Antimicrobial and Antibiofilm Effect of New Colistin-Loaded Human Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. Differentiation and Distribution of Colistin- and Sodium Dodecyl Sulfate-Tolerant Cells in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Activity and Biofilm Formation Effect of Colistin Combined with PFK-158 Against Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Frontiers | Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Sub-minimum inhibitory concentrations (sub-MICs) of colistin on Acinetobacter baumannii biofilm formation potency, adherence, and invasion to epithelial host cells: an experimental study in an Iranian children’s referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. benchchem.com [benchchem.com]
- 19. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Commercially Available Colistin B for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available colistin (B93849) B for research purposes. Colistin, a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort treatment against multidrug-resistant Gram-negative bacteria. This guide details the properties of research-grade colistin, experimental protocols for its evaluation, and the key signaling pathways involved in its mechanism of action.
Commercially Available Colistin for Research
Colistin available for research is typically sold as colistin sulfate (B86663). It is important for researchers to understand that commercial colistin sulfate is a mixture of several closely related polypeptides, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2).[1] These components differ slightly in their fatty acid moiety. For most research applications, the mixture is used; however, the relative abundance of colistin A and B can influence biological activity.
Forms of Colistin
Two main forms of colistin are commercially available:
-
Colistin Sulfate: This is the active form of the antibiotic and is used for in vitro research, including antimicrobial susceptibility testing.[2] It acts directly on the bacterial cell membrane.
-
Colistimethate Sodium (CMS): This is an inactive prodrug of colistin used for parenteral and inhalational administration in clinical settings. CMS is less potent and less toxic than colistin sulfate and is hydrolyzed in vivo to the active colistin.
For research purposes focused on determining the direct antimicrobial activity of colistin, colistin sulfate is the appropriate choice.
Data Presentation: Properties of Research-Grade Colistin Sulfate
The following table summarizes the typical specifications for research-grade colistin sulfate available from various suppliers. Researchers should always refer to the supplier-specific certificate of analysis for precise lot-to-lot information.
| Property | Typical Specification |
| CAS Number | 1264-72-8 |
| Appearance | White to off-white powder |
| Solubility | Freely soluble in water, practically insoluble in acetone (B3395972) and ethanol.[1] |
| Purity | A mixture of more than 30 compounds, primarily colistin A and B.[3] The sum of polymyxin E1, E2, E3, E1-I and E1-7MOA is typically ≥ 77.0%.[1] |
| Potency | Microbiological assay (dry basis): ≥19,000 IU/mg.[1] |
| Storage | 2-8°C.[2] |
| Molecular Formula | C₅₃H₁₀₀N₁₆O₁₃ · xH₂SO₄ (for Colistin A sulfate) |
| Molecular Weight | ~1155.43 g/mol (for Colistin A base) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of colistin.
Materials:
-
Colistin sulfate
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]
-
Serial Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.25 to 16 µg/mL).[5]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5][6]
-
Determine MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[5]
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Colistin sulfate
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Add colistin sulfate to the bacterial suspensions at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.[7]
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.[8][9]
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each colistin concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[8]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of colistin on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, PC12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
Colistin sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of colistin sulfate for a specified duration (e.g., 24 hours).[10] Include untreated control wells.
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Signaling Pathways and Mechanisms of Action
Mechanism of Action on Bacterial Cell Membranes
The primary mechanism of action of colistin involves a direct interaction with the outer membrane of Gram-negative bacteria.
Caption: Mechanism of action of this compound on the outer membrane of Gram-negative bacteria.
Experimental Workflow for MIC Determination
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of colistin.
Caption: Standard workflow for MIC determination by broth microdilution.
Logical Relationship for Colistin Form Selection
This diagram outlines the decision-making process for selecting the appropriate form of colistin for research.
Caption: Decision tree for selecting the appropriate colistin formulation for research.
References
- 1. Lukang biochemical Limited by Share Ltd [lifecomepc.com]
- 2. toku-e.com [toku-e.com]
- 3. scbt.com [scbt.com]
- 4. actascientific.com [actascientific.com]
- 5. journals.asm.org [journals.asm.org]
- 6. liofilchem.net [liofilchem.net]
- 7. benchchem.com [benchchem.com]
- 8. Time-kill assay. [bio-protocol.org]
- 9. Time-kill assays. [bio-protocol.org]
- 10. spandidos-publications.com [spandidos-publications.com]
Colistin B: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Colistin (B93849), a polymyxin (B74138) antibiotic, is a crucial last-resort treatment for multidrug-resistant Gram-negative infections. Comprising a mixture of polypeptides, primarily colistin A and B, its efficacy and safety are intrinsically linked to its stability. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for colistin B, with a focus on quantitative data, experimental methodologies, and degradation pathways to inform research and drug development.
Physicochemical Properties and Factors Influencing Stability
This compound is a cyclic polypeptide with a fatty acid side chain, rendering it amphiphilic. Its stability is a critical parameter influenced by several factors, including temperature, pH, the composition of the aqueous medium, and concentration. Understanding these factors is paramount for accurate experimental design and the development of stable pharmaceutical formulations.
Stability of this compound in Various Media
The stability of this compound has been evaluated in different aqueous environments, revealing significant variability based on the storage conditions.
Aqueous Solutions
In purified water, colistin demonstrates considerable stability, particularly at refrigerated temperatures. However, the pH of the solution is a critical determinant of its long-term stability.[1][2][3] Colistin is generally more stable in acidic conditions (pH 2 to 6) and exhibits increased degradation at pH values above 6.[4]
Buffered Solutions and Plasma
In isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C, the degradation of colistin is more pronounced compared to its stability in water.[1][2][3] This increased instability at physiological pH highlights the importance of appropriate sample handling and storage in preclinical and clinical studies. Interestingly, some studies suggest that colistin A may be less stable than this compound in phosphate buffer and plasma at 37°C.[1][2]
Table 1: Stability of Colistin in Aqueous Media and Plasma
| Medium | Temperature | Duration | Remaining Concentration of this compound | Reference |
| Water | 4°C | 60 days | 105.3% | [1] |
| Water | 37°C | 120 hours | No significant decrease | [1] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | - | Degradation observed | [1][2][3] |
| Human Plasma | 37°C | - | Degradation observed | [1][2][3] |
| Human Plasma | -20°C | 1 month | ~93% (colistin concentration) | [5] |
| Human Plasma | -80°C | 6-8 months | ~93% (colistin concentration) | [5] |
| Human Plasma (unprocessed) | Room Temperature | 24 hours | ≥92% | [6] |
| Human Plasma (unprocessed) | -20°C | 8 weeks | ≥94% | [6] |
| Human Plasma (processed) | Room Temperature | 24 hours | ≥92% | [6] |
| Human Plasma (processed) | -20°C | 48 hours | ≥91% | [6] |
Storage Recommendations
Proper storage is essential to maintain the integrity and potency of this compound for both research and clinical applications.
Lyophilized Powder
The lyophilized form of colistin sulfate (B86663) should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[7] Manufacturers of colistimethate sodium (the prodrug) recommend storing intact vials at a controlled room temperature of 20° to 25°C (68° to 77°F).[8][9]
Reconstituted Solutions
Once reconstituted, the stability of the colistin solution is highly dependent on the storage temperature and the diluent used. For colistimethate sodium reconstituted with sterile water, the solution can be stored for up to 7 days under refrigeration (2° to 8°C) or at controlled room temperature (20° to 25°C).[8][10] However, any infusion solution should be freshly prepared and used within 24 hours.[8] To minimize the spontaneous hydrolysis of colistimethate sodium to colistin, colder temperatures are recommended for storage.[11]
Biological Samples
For the analysis of colistin in plasma, samples should be frozen rapidly and stored at -80°C to ensure long-term stability.[2][5] Studies have shown that colistin in plasma is substantially more stable at -80°C than at -20°C.[5] For short-term storage, unprocessed plasma samples containing colistin have been found to be stable for at least 24 hours at room temperature and for up to 8 weeks at -20°C.[6]
Degradation Pathways
The primary degradation pathway for colistin in aqueous solutions is hydrolysis.[3][12] Enzymatic degradation can also occur.[13][14] The prodrug, colistin methanesulfonate (B1217627) (CMS), undergoes hydrolysis to form colistin. This conversion is dependent on temperature and concentration.[15][16]
Experimental Protocols for Stability Assessment
The stability of colistin is typically assessed using high-performance liquid chromatography (HPLC) methods, which can separate and quantify colistin A and B.
HPLC Method for Colistin in Aqueous Media and Plasma
A common method involves derivatization of colistin followed by reversed-phase HPLC with fluorescence detection.
Sample Preparation (Plasma):
-
Plasma samples are deproteinized, often with acetonitrile.[5]
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[1]
Derivatization:
-
The extracted colistin is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form fluorescent derivatives.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Ultrasphere C18).[1]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water.[1]
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.[1][3]
Stability Testing Protocol
-
Preparation of Stock Solution: A stock solution of colistin sulfate is prepared in an appropriate solvent (e.g., HPLC-grade water).[4]
-
Incubation: Aliquots of the stock solution are diluted in the test media (e.g., water, buffer, plasma) to the desired concentration.
-
Storage: Samples are stored under the specified conditions (e.g., different temperatures).
-
Sampling: At predetermined time points, samples are withdrawn for analysis.
-
Analysis: The concentration of this compound is determined using a validated HPLC method as described above.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time zero.[4]
Conclusion
The stability of this compound is a multifaceted issue requiring careful consideration of storage temperature, pH, and the matrix in which it is dissolved. For optimal stability, lyophilized powder should be stored in a cool, dry place, and reconstituted solutions should be freshly prepared or stored at refrigerated temperatures for a limited time. For research purposes, particularly in biological matrices, rapid freezing and storage at -80°C are crucial to prevent degradation. The provided experimental framework for stability assessment using HPLC offers a robust method for researchers to evaluate this compound stability in their specific applications. Adherence to these guidelines will ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 7. lgcstandards.com [lgcstandards.com]
- 8. globalrph.com [globalrph.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. publications.ashp.org [publications.ashp.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Colistin B on the Bacterial Outer Membrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polycationic peptide antibiotic, has re-emerged as a last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Administered as the prodrug colistin methanesulfonate (B1217627) (CMS), it undergoes in vivo hydrolysis to its active form.[2] The primary target of colistin is the outer membrane (OM) of Gram-negative bacteria, leading to a cascade of events that ultimately results in bacterial cell death.[3][4] This technical guide provides a comprehensive overview of the mode of action of colistin B, with a focus on its interaction with and disruption of the bacterial outer membrane.
The Multi-Step Assault on the Outer Membrane
The bactericidal activity of this compound against Gram-negative bacteria is a multi-step process initiated at the outer membrane. This process can be broadly categorized into three key stages: electrostatic attraction and binding to lipopolysaccharide (LPS), displacement of divalent cations leading to membrane destabilization, and the self-promoted uptake pathway culminating in membrane permeabilization.
Initial Electrostatic Interaction and LPS Binding
The outer membrane of Gram-negative bacteria is asymmetrically composed, with an outer leaflet rich in lipopolysaccharide (LPS).[5] The lipid A moiety of LPS contains negatively charged phosphate (B84403) groups, which are crucial for the initial interaction with the positively charged colistin molecule.[3][6] The cationic diaminobutyric acid (Dab) residues of colistin are electrostatically attracted to the anionic phosphate groups of lipid A.[3][5] This initial binding is a critical first step in the antibiotic's mechanism of action.
Displacement of Divalent Cations and Membrane Destabilization
The structural integrity of the outer membrane is maintained by divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between adjacent LPS molecules, thereby stabilizing the membrane.[5][6] Colistin competitively displaces these cations from their binding sites on the phosphate groups of lipid A.[3][6] This displacement disrupts the electrostatic interactions that hold the LPS molecules together, leading to a localized destabilization and disorganization of the outer membrane.[3]
Self-Promoted Uptake and Permeabilization
The disruption of the LPS leaflet creates transient "cracks" or pores in the outer membrane.[3] This localized increase in permeability allows colistin to traverse the outer membrane via a "self-promoted uptake" mechanism.[3][7] The hydrophobic regions of the colistin molecule, including its fatty acyl tail, can then insert into the exposed hydrophobic core of the outer membrane, further disrupting its structure.[3] This process leads to increased permeability of the outer membrane, allowing the passage of colistin into the periplasmic space and ultimately leading to the disruption of the inner cytoplasmic membrane, leakage of cellular contents, and cell death.[3][7]
Quantitative Data on this compound-Outer Membrane Interaction
The following tables summarize key quantitative data related to the interaction of this compound with the bacterial outer membrane.
| Parameter | Bacterium | Method | Value | Reference |
| Binding Affinity (Kd) | E. coli | Dansyl-Polymyxin B Displacement | ~1.3 µM | [8] |
| P. aeruginosa | Isothermal Titration Calorimetry | Not Specified | ||
| EC50 for OM Permeabilization | mcr-negative E. coli | NPN Uptake Assay | 0.114 to 0.287 mg/L | [9] |
| mcr-positive E. coli | NPN Uptake Assay | 1.46 to 2.54 mg/L | [9] |
Table 1: Binding Affinity and Permeabilization Efficiency of Colistin
| Parameter | Bacterium | Colistin Concentration | Observation | Reference |
| Cell Wall Thickness | S. aureus (MRSA) | MIC | Significant disruption, degradation | [1] |
| Sub-MIC | Mild thickening | [1] | ||
| Membrane Damage | S. aureus (MRSA) | MIC | >80% of cells with damaged membranes | [1] |
| Morphological Changes | E. coli | Not Specified | Membrane blebbing, loss of cytoplasmic content | [10] |
Table 2: Morphometric Analysis of Colistin-Induced Damage from Electron Microscopy
Experimental Protocols
Dansyl-Polymyxin B Displacement Assay for LPS Binding Affinity
This assay is used to determine the binding affinity of colistin to LPS by measuring the displacement of a fluorescently labeled polymyxin (B74138) B derivative.
Materials:
-
Dansyl-Polymyxin B (DPmB)
-
Isolated LPS from the target bacterium
-
This compound solution of known concentration
-
5 mM HEPES buffer (pH 7.0)
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Prepare a suspension of purified LPS (e.g., 3 mg/L) in 5 mM HEPES buffer.[8]
-
Add the LPS suspension to a quartz cuvette.
-
Titrate aliquots of a DPmB solution into the cuvette at 2-minute intervals until the fluorescence intensity reaches a plateau, indicating saturation of LPS binding sites.[8]
-
To a separate cuvette containing LPS and DPmB at concentrations that yield 90-100% of maximum fluorescence, progressively titrate aliquots of the this compound solution at 2-minute intervals.[8]
-
Measure the decrease in fluorescence after each addition of this compound until no further decrease is observed.[8]
-
The binding affinity (Kd) can be calculated by fitting the displacement curve to a competitive binding model.[8]
N-phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization
This assay measures the increase in outer membrane permeability by monitoring the uptake of the hydrophobic fluorescent probe NPN.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
5 mM HEPES buffer (pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)[11]
-
This compound solutions of varying concentrations
-
Fluorometer
Procedure:
-
Harvest bacterial cells by centrifugation and wash them with 5 mM HEPES buffer.[12]
-
Resuspend the cells in the same buffer to a final optical density at 600 nm (OD600) of 0.5.[12]
-
Add 1 ml of the cell suspension to a cuvette.[11]
-
Add NPN to a final concentration of 10 µM and mix.[11]
-
Measure the baseline fluorescence for a short period (e.g., 2-5 seconds).[11]
-
Add the desired concentration of this compound, mix, and immediately begin recording the increase in fluorescence over time (typically 1-5 minutes) until a maximum level is reached.[11]
-
The increase in fluorescence corresponds to the uptake of NPN into the permeabilized outer membrane.[13]
Sample Preparation for Transmission Electron Microscopy (TEM)
This protocol outlines the steps for preparing colistin-treated bacteria for TEM to visualize morphological changes.
Materials:
-
Bacterial culture
-
This compound solution
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer)[1]
-
Post-fixative (e.g., 1% osmium tetroxide)[14]
-
Ethanol (B145695) series (30%, 50%, 70%, 95%, 100%) for dehydration[1]
-
Resin (e.g., Epon or Spurr's resin)[1]
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining[1]
Procedure:
-
Treat the bacterial culture with the desired concentration of this compound for a specified time.
-
Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., 0.1 M sodium cacodylate).[1]
-
Primary Fixation: Resuspend the cell pellet in the primary fixative and incubate overnight at 4°C.[1]
-
Post-fixation: Wash the fixed cells to remove excess glutaraldehyde and then treat with the post-fixative (e.g., 1% osmium tetroxide) for 30 minutes to 1 hour.[14]
-
Dehydration: Dehydrate the samples by passing them through a graded ethanol series, with each step lasting 15-20 minutes.[1]
-
Infiltration and Embedding: Infiltrate the dehydrated samples with a mixture of resin and a transitional solvent, followed by embedding in pure resin and polymerization at 60-70°C for 24-48 hours.[1]
-
Ultrathin Sectioning and Staining: Cut ultrathin sections (e.g., 90 nm) from the resin blocks using an ultramicrotome.[15]
-
Mount the sections on grids and stain with uranyl acetate followed by lead citrate.[1]
-
Examine the prepared grids under a transmission electron microscope.
Visualizations
Caption: The sequential mechanism of this compound's action on the bacterial outer membrane.
Caption: Experimental workflow for the NPN uptake assay.
Caption: Workflow for preparing bacterial samples for Transmission Electron Microscopy (TEM).
Conclusion
The mode of action of this compound on the bacterial outer membrane is a complex, multi-step process that begins with electrostatic interactions and culminates in significant structural disruption and permeabilization. Understanding the quantitative aspects and the underlying molecular mechanisms of this process is crucial for optimizing the clinical use of this last-resort antibiotic and for the development of new strategies to combat antimicrobial resistance. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate details of colistin's bactericidal activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative phenotypic and proteomic analysis of colistin-exposed Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide clustering in colistin persistent and resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of a new fluorescent probe for measuring polymyxin-lipopolysaccharide binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Pharmacodynamic Characterization of Resistance versus Heteroresistance of Colistin in E. coli Using a Semimechanistic Modeling of Killing Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 12. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specimen Preparation Guidelines | MIF | Microscopy and Imaging Facility | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 15. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Colistin B Stock Solution Preparation in MIC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option against multidrug-resistant Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical decision-making and resistance surveillance. However, the cationic nature of the colistin molecule presents unique challenges in in vitro susceptibility testing, primarily its propensity to adhere to plastic surfaces, which can lead to erroneously high MIC values.[1][2]
These application notes provide a detailed protocol for the preparation of colistin B stock solutions for use in MIC assays, with a focus on ensuring accuracy and reproducibility. This document outlines the rationale for using colistin sulfate (B86663), the considerations for including polysorbate 80, and best practices for solution preparation and storage.
Key Considerations
Colistin Formulation: For in vitro susceptibility testing, it is critical to use colistin sulfate rather than colistin methanesulfonate (B1217627) (CMS).[3] CMS is an inactive prodrug that hydrolyzes in vivo to the active colistin. This conversion is variable and incomplete under standard laboratory incubation conditions, leading to inconsistent and unreliable MIC results.[3]
Adherence to Plastics: Colistin readily binds to the negatively charged surfaces of standard polystyrene microtiter plates.[2][4] This binding reduces the effective concentration of the antibiotic in the test medium, potentially resulting in falsely elevated MICs.
The Role of Polysorbate 80 (P80): The addition of a non-ionic surfactant, such as Polysorbate 80, to the broth at a low concentration (typically 0.002%) can mitigate the issue of colistin adherence to plastic surfaces.[1][2] This generally leads to lower and more accurate MIC values.[5] However, the routine use of P80 is a subject of debate, with some studies suggesting a potential for synergistic activity with colistin.[5] Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has universally mandated its use in routine testing.[2] Researchers should consider the specific aims of their study when deciding whether to include P80.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound stock solutions and MIC assays.
| Parameter | Recommended Value/Condition | Notes |
| Colistin Salt | Colistin Sulfate | Use the active form for in vitro testing. |
| Stock Solution Solvent | Sterile Distilled Water | Ensures stability of the stock solution.[6] |
| Polysorbate 80 (P80) Concentration | 0.002% (final concentration in broth) | Optional, but can prevent adherence to plastics.[1][2] |
| Stock Solution Storage Temperature | 4°C or -20°C | Colistin in water is stable for up to 60 days at 4°C.[7] |
| Working Solution Stability | Prepare fresh for each experiment | Colistin is less stable in buffered solutions and at 37°C.[7][8] |
| Recommended MIC Method | Broth Microdilution (BMD) | Considered the gold standard for colistin susceptibility testing.[6][9] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL (1000 µg/mL) this compound stock solution.
Materials:
-
Colistin sulfate powder
-
Sterile, deionized or distilled water
-
Sterile, low-protein-binding polypropylene (B1209903) tubes (e.g., microcentrifuge tubes)
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of colistin sulfate: The amount to be weighed will depend on the potency of the colistin sulfate powder, which is typically provided by the manufacturer in International Units (IU) per milligram. (Note: 1 IU is approximately equivalent to 0.0332 µg of colistin base).
-
Weigh the colistin sulfate powder: Using a calibrated analytical balance, carefully weigh the calculated amount of colistin sulfate powder.
-
Dissolve the powder: Transfer the weighed powder into a sterile, low-protein-binding polypropylene tube. Add the required volume of sterile distilled water to achieve a final concentration of 1 mg/mL. For example, to prepare 10 mL of a 1 mg/mL stock solution, dissolve 10 mg of colistin sulfate in 10 mL of sterile distilled water.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved.
-
Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at 4°C for short-term storage or at -20°C for long-term storage.
Experimental Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation and Use in an MIC Assay.
Signaling Pathway and Logical Relationship Diagram
The primary interaction of colistin with the bacterial cell does not involve a classical signaling pathway but rather a direct physical disruption of the outer membrane. The following diagram illustrates the logical relationship of colistin's mechanism of action.
Caption: Mechanism of Action of this compound on Gram-Negative Bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. can-r.com [can-r.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction Protocol for Colistin B from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colistin (B93849), a polypeptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. It is often administered as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). Therapeutic drug monitoring of colistin is crucial due to its narrow therapeutic index and potential for nephrotoxicity. This application note provides a detailed protocol for the solid-phase extraction (SPE) of colistin B from biological samples, a critical step for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the extraction of colistins from plasma and urine.[1][2][3][4]
Experimental Protocols
This section details the methodology for the solid-phase extraction of this compound from plasma and urine samples.
Materials and Reagents
-
This compound sulfate (B86663) reference standard
-
Polymyxin B (Internal Standard - IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88-91%)
-
Sulfuric acid (0.5 M)
-
Sodium hydroxide (B78521) (1 M)
-
Zinc acetate
-
Trifluoroacetic acid (TFA)
-
Oasis HLB or C18 SPE cartridges
-
Drug-free human plasma and urine
Sample Pre-treatment
Plasma Sample Pre-treatment:
-
To 250 µL of plasma, add 25 µL of the internal standard (Polymyxin B) working solution.[5]
-
For total colistin measurement (including CMS conversion), acidify the sample with 40 µL of 0.5 M sulfuric acid and incubate at room temperature for 1 hour. Neutralize with 40 µL of 1 M sodium hydroxide.[1][5]
-
Alternatively, for protein precipitation, add an equal volume of a precipitation solution containing trifluoroacetic acid in isopropanol (B130326) or use zinc acetate-mediated precipitation.[5][6]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample to pellet the precipitated proteins.[5]
-
The resulting supernatant is used for the SPE procedure.
Urine Sample Pre-treatment:
-
To 200 µL of drug-free urine, add 100 µL of drug-free plasma to prevent the loss of colistin by adsorption.[1][2]
-
Spike with 25 µL of the colistin working solution and 25 µL of the IS working solution.[1][2]
-
Bring the total volume to 1 mL with water and vortex briefly.[1][2]
-
For total colistin measurement, acidify the sample with 40 µL of 0.5 M sulfuric acid.[1]
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition the Oasis HLB or C18 SPE cartridge with 1 mL of methanol followed by 2 mL of water.[2][5]
-
Sample Loading: Load the pre-treated plasma or urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.[2][5]
-
Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.[2][5]
-
Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 150 µL of 0.1% formic acid in water for LC-MS/MS analysis.[1]
Data Presentation
The following tables summarize the quantitative data from various validated methods for the determination of this compound in biological samples.
Table 1: Linearity and Quantification Limits for this compound
| Biological Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Human Plasma | 0.015 - 3.856 | 0.015 | [2][4] |
| Human Plasma | 0.016 - 1.01 | 0.016 | [3][7] |
| Human Urine | 0.015 - 3.856 | 0.032 | [2][3][4] |
| Chicken Muscle | 10 - 50 (µg/kg) | 10 (µg/kg) | [8] |
| Chicken Egg | 5 - 25 (µg/L) | 5 (µg/kg) | [8] |
Table 2: Accuracy and Precision of this compound Quantification
| Biological Matrix | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | LQC, MQC, HQC | < 15 | < 15 | 90.97 - 114.65 | [9] |
| Human Plasma | 0.05, 0.15, 5.0, 9.0 | ≤9.9 | ≤9.9 | -4.7 to 3.0 | [10] |
Table 3: Recovery of this compound using Solid-Phase Extraction
| Biological Matrix | SPE Cartridge | Mean Extraction Recovery (%) | Reference |
| Human Plasma | C18 | 94 | [10] |
| Chicken Muscle | - | 70 - 94 | [8] |
| Chicken Egg | - | 88 - 107 | [8] |
Visualizations
Diagram 1: General Workflow for this compound SPE from Biological Samples
Caption: Workflow for this compound Solid-Phase Extraction.
References
- 1. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of colistin in human plasma, urine and other biological samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
Application Notes and Protocols: In Vitro Time-Kill Assay for Colistin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing an in vitro time-kill assay for Colistin (B93849) B, a critical method for assessing the bactericidal activity of this last-resort antibiotic against Gram-negative bacteria. The information is intended for use in research and drug development settings to understand the pharmacodynamics of colistin and to evaluate its efficacy against susceptible and resistant bacterial strains.
Introduction
Colistin, a polymyxin (B74138) antibiotic, is increasingly utilized for treating infections caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1] Its primary mechanism of action involves an electrostatic interaction with the lipopolysaccharide (LPS) molecules in the outer membrane of these bacteria.[1][2][3] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately cell death.[1][4] Time-kill assays are essential for studying the rate and extent of this bactericidal activity over time.[5][6]
Mechanism of Action of Colistin B
This compound's bactericidal effect is primarily initiated by its interaction with the outer membrane of Gram-negative bacteria. The key steps are:
-
Electrostatic Attraction: The positively charged colistin molecule is attracted to the negatively charged phosphate (B84403) groups of Lipid A, a component of the bacterial lipopolysaccharide (LPS).[1][4]
-
Displacement of Divalent Cations: Colistin competitively displaces magnesium (Mg²⁺) and calcium (Ca²⁺) ions that bridge and stabilize the LPS molecules.[1]
-
Outer Membrane Disruption: The displacement of these cations disrupts the integrity of the outer membrane.[3]
-
Inner Membrane Damage: Following the disruption of the outer membrane, colistin interacts with the inner membrane, leading to a loss of integrity and leakage of cytoplasmic contents, which results in cell death.[2][7]
Some bacteria have developed resistance mechanisms, often involving the modification of Lipid A through the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification reduces the net negative charge of the LPS, thereby decreasing its affinity for the positively charged colistin. This process is often regulated by two-component systems like PmrA/PmrB and PhoP/PhoQ.[4][7]
Diagram of this compound's mechanism of action.
Experimental Protocol: this compound Time-Kill Assay
This protocol is a guideline and may require optimization based on the specific bacterial strains and laboratory conditions.
1. Materials
-
This compound sulfate (B86663) (or other salt form)
-
Bacterial strain of interest (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922, or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile 0.9% saline
-
Sterile test tubes or flasks
-
Sterile micropipette tips
-
Spectrophotometer
-
Incubator (35-37°C), shaking or static
-
Vortex mixer
-
Spiral plater or materials for manual spread plating
-
Colony counter
2. Preliminary Step: Minimum Inhibitory Concentration (MIC) Determination
Before performing the time-kill assay, it is crucial to determine the MIC of this compound against the test organism. The broth microdilution method is the recommended standard.[9] This value will be used to select the appropriate concentrations for the time-kill experiment.
3. Experimental Procedure
The following workflow outlines the key steps in performing the this compound time-kill assay.
General workflow for a this compound time-kill assay.
Step-by-Step Method:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.[10]
-
-
Assay Setup:
-
Prepare test tubes containing CAMHB with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[1]
-
Include a growth control tube containing only CAMHB and the bacterial inoculum, with no antibiotic.
-
The final volume in each tube should be consistent (e.g., 10 mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each tube to achieve the target starting density of 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 35-37°C, typically with shaking to ensure aeration and prevent bacterial settling.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[10] The 0-hour sample should be taken immediately after inoculation to confirm the starting bacterial count.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Enumeration and Data Analysis:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Transform the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each colistin concentration and the growth control.
-
Data Presentation and Interpretation
Quantitative data from the time-kill assay should be summarized in a clear and structured table. This allows for easy comparison of the antimicrobial effect at different concentrations and time points.
Table 1: Example of Time-Kill Assay Data for this compound against P. aeruginosa
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 |
| 2 | 6.85 | 5.15 | 4.21 | 3.10 | <2.00 |
| 4 | 7.91 | 4.62 | 3.05 | <2.00 | <2.00 |
| 8 | 8.84 | 4.33 | <2.00 | <2.00 | <2.00 |
| 24 | 9.10 | 4.89 | 2.56 (regrowth) | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Interpretation of Results:
-
Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.[11]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting count, is considered bacteriostatic.
-
Concentration-Dependent Killing: An increased rate and extent of killing with increasing antibiotic concentrations, as is often seen with colistin.[12]
-
Regrowth: An increase in bacterial count after an initial reduction, which may indicate the selection of resistant subpopulations.[11]
Quality Control
-
Purity Check: Ensure the initial bacterial culture is pure.
-
Inoculum Verification: Confirm the starting inoculum density by plating the 0-hour sample from the growth control.
-
Growth Control: The bacterial count in the growth control tube should increase by at least 2-log₁₀ CFU/mL over the 24-hour period.
-
Reference Strains: Include appropriate quality control strains with known colistin MICs in each experiment, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[9]
Conclusion
The in vitro time-kill assay is a fundamental tool for characterizing the bactericidal activity of this compound. A meticulously executed protocol, coupled with clear data presentation, provides valuable insights into the pharmacodynamics of this critical antibiotic, aiding in the development of effective treatment strategies against multidrug-resistant Gram-negative pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges [mdpi.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. DSpace [helda.helsinki.fi]
- 7. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin exerts potent activity against mcr+ Enterobacteriaceae via synergistic interactions with the host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msptm.org [msptm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Colistin Heteroresistance using Population Analysis Profile (PAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849) is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. However, the emergence of colistin resistance threatens its efficacy. A particular challenge is heteroresistance, a phenomenon where a subpopulation of resistant bacteria exists within a larger, susceptible population.[1][2][3][4] Standard antibiotic susceptibility testing methods may fail to detect these resistant subpopulations, potentially leading to treatment failure.[1][2][3] Population Analysis Profile (PAP) is considered the gold standard method for detecting and quantifying colistin heteroresistance.[1][2][5][6] These application notes provide a detailed protocol for performing PAP analysis to detect colistin heteroresistance, along with data interpretation guidelines.
Principle of Population Analysis Profile (PAP)
The PAP method quantifies the fraction of a bacterial population that can survive and grow on agar (B569324) plates containing various concentrations of an antibiotic.[1][5] By plating serial dilutions of a bacterial culture onto agar with increasing concentrations of colistin, it is possible to determine the frequency of the resistant subpopulation.[2] A graphical representation of the number of colony-forming units (CFU/mL) versus the colistin concentration reveals the population's resistance profile.
Key Experimental Workflow
The following diagram illustrates the overall workflow for performing a Population Analysis Profile (PAP) to detect colistin heteroresistance.
References
- 1. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Colistin Susceptibility Testing using the Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Accurate in vitro susceptibility testing is critical for appropriate clinical use and to monitor the emergence of resistance. The broth microdilution (BMD) method is internationally recognized as the gold standard for determining the minimum inhibitory concentration (MIC) of colistin.[1][2][3] This document provides a detailed protocol for performing colistin susceptibility testing using the BMD method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Challenges in colistin susceptibility testing arise from the cationic nature of the colistin molecule, which can lead to its adsorption to plastic surfaces, and its poor diffusion in agar (B569324), making methods like disk diffusion unreliable.[2][4][5] Therefore, strict adherence to a validated broth microdilution protocol is essential for accurate and reproducible results.
Experimental Protocols
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of colistin in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.
Materials
-
Sterile, 96-well polystyrene microtiter plates (untreated)[6]
-
Colistin sulfate (B86663) powder (analytical grade)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Calibrated pipettes and sterile tips
-
Incubator (35 ± 1°C)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and colistin-resistant E. coli NCTC 13846)[1][4]
Protocol: Broth Microdilution for Colistin Susceptibility Testing
1. Preparation of Colistin Stock Solution:
-
Prepare a stock solution of colistin sulfate in sterile distilled water at a concentration of 1280 mg/L.[5]
-
Aseptically dispense the stock solution into small aliquots.
-
Store the aliquots at -70°C or below until use.[5]
2. Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates.
-
The final concentrations should typically range from 0.06 to 64 mg/L.[5]
-
The final volume in each well should be 100 µL.[5]
-
Include a growth control well (containing only CAMHB, no colistin) and a sterility control well (containing only uninoculated CAMHB).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, suspend 3-5 colonies in sterile saline.[9]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[7] This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][7]
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[5][7]
5. Reading and Interpreting Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of colistin at which there is no visible growth.
-
Compare the obtained MIC value to the current clinical breakpoints from EUCAST or CLSI to determine the susceptibility category (Susceptible, Intermediate, or Resistant).
Quality Control
Quality control must be performed with each batch of tests to ensure the accuracy of the results.
-
Test the recommended QC strains using the same procedure as the test isolates.
-
The resulting MIC values for the QC strains must fall within the acceptable ranges.
Data Presentation
Table 1: Recommended Quality Control Strains and Expected MIC Ranges for Colistin
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 4 |
| Escherichia coli NCTC 13846 (mcr-1 positive) | 4 - 8 |
Data compiled from multiple sources.[4][10][11]
Table 2: Interpretive Criteria for Colistin MICs (EUCAST)
| Organism | Susceptible (S) (mg/L) | Resistant (R) (mg/L) |
| Enterobacterales | ≤ 2 | > 2 |
| Pseudomonas aeruginosa | ≤ 2 | > 2 |
| Acinetobacter spp. | ≤ 2 | > 2 |
Note: CLSI has removed the "susceptible" category for colistin and only provides epidemiological cutoff values for some species.[2][12][13] Always refer to the latest guidelines from EUCAST and CLSI for the most current interpretive criteria.
Visualization of Experimental Workflow
Caption: Workflow for colistin susceptibility testing via broth microdilution.
Colistin Heteroresistance
Colistin heteroresistance is a phenomenon where a bacterial population, appearing susceptible by standard testing, contains a subpopulation of resistant cells.[14][15] This can lead to treatment failure. While population analysis profile (PAP) is the gold standard for detecting heteroresistance, it is labor-intensive.[16][17] A simplified screening method for heteroresistance can be adapted from the broth microdilution protocol.
Screening for Heteroresistance
-
Following the initial MIC determination, subculture 10 µL from the clear wells at and above the MIC onto antibiotic-free agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Growth of colonies from wells that were initially interpreted as showing no growth may indicate the presence of a resistant subpopulation.
Caption: Logical workflow for heteroresistance screening post-BMD.
Troubleshooting
Variability in colistin MIC results can occur. Common issues and troubleshooting steps are outlined below.
Table 3: Troubleshooting Common Issues in Colistin Broth Microdilution Testing
| Issue | Possible Cause(s) | Recommended Action(s) |
| Skipped wells (growth in higher concentrations, no growth in lower) | - Contamination- Improper pipetting | - Repeat the test with fresh reagents.- Ensure proper aseptic technique.- Verify pipette calibration. |
| QC strain out of range | - Incorrect inoculum density- Degraded antibiotic stock- Improper incubation conditions- Contaminated QC strain | - Re-standardize inoculum.- Use a fresh aliquot of colistin stock.- Verify incubator temperature.- Subculture QC strain to ensure purity. |
| No growth in any well (including growth control) | - Inactive inoculum- Error in media preparation | - Use a fresh bacterial culture.- Prepare new Cation-Adjusted Mueller-Hinton Broth. |
| Inconsistent readings between technicians | - Subjectivity in visual reading | - Use a plate reader if available.- Establish a standardized reading protocol with clear definitions of growth. |
This table is a summary of best practices and common laboratory troubleshooting procedures.[18]
References
- 1. mjima.org [mjima.org]
- 2. journals.asm.org [journals.asm.org]
- 3. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of a Commercial Broth Microdilution Panel for Colistin Susceptibility Testing of Clinical Isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecdc.europa.eu [ecdc.europa.eu]
- 8. pagepressjournals.org [pagepressjournals.org]
- 9. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control guidelines for testing gram-negative control strains with polymyxin B and colistin (polymyxin E) by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mjima.org [mjima.org]
- 15. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Colistin B Biofilm Eradication Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option against multidrug-resistant Gram-negative bacteria. These application notes provide a comprehensive guide to establishing an in vitro Colistin B biofilm eradication experiment, detailing the necessary protocols for biofilm formation, antimicrobial treatment, and quantification of eradication. The provided methodologies are essential for evaluating the efficacy of this compound and other anti-biofilm agents.
Colistin's primary mechanism of action involves the disruption of the bacterial outer membrane through electrostatic interactions with lipopolysaccharide (LPS).[1] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1] In the context of biofilms, this compound has demonstrated efficacy against the metabolically less active bacteria residing within the deeper layers of the biofilm matrix.[2][3][4]
Data Presentation
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound against various Gram-negative bacteria.
| Bacterial Species | Strain | MBEC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 64 - >512 | [5] |
| Acinetobacter baumannii | Clinical Isolates | >128 | [5] |
| Klebsiella pneumoniae | Carbapenem-Resistant | 128 - >256 | [5] |
Note: MBEC values can vary significantly based on the bacterial strain, biofilm age, and experimental conditions.
Table 2: Comparison of Biofilm Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Crystal Violet Staining | Stains the extracellular matrix and attached cells, providing a measure of total biofilm biomass. | Simple, inexpensive, high-throughput. | Does not differentiate between live and dead cells. |
| Resazurin (B115843) Assay | Resazurin is reduced to the fluorescent resorufin (B1680543) by metabolically active cells, indicating cell viability. | Measures viable cells, high-throughput, sensitive. | Can be influenced by the metabolic state of the cells. |
| Colony Forming Unit (CFU) Counting | Disruption of the biofilm and plating of serial dilutions to enumerate viable bacterial cells. | "Gold standard" for quantifying viable bacteria. | Labor-intensive, time-consuming, potential for cell clumping leading to inaccuracies. |
Experimental Protocols
Protocol 1: Biofilm Formation in a 96-Well Plate
This protocol describes the formation of static biofilms in a 96-well microtiter plate, a common method for high-throughput screening.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Prepare Inoculum: Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Dilute Culture: Dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD600) of 0.01 (approximately 1 x 10^7 CFU/mL).
-
Inoculate Plate: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium only as negative controls.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Pre-formed biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
Appropriate growth medium
-
Sterile 96-well plates
-
Sterile PBS
-
Plate reader (for viability assays) or materials for CFU counting
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate growth medium in a new 96-well plate. Include wells with no this compound as a positive growth control.
-
Wash Biofilms: Carefully aspirate the planktonic bacteria from the wells of the biofilm plate. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Treat Biofilms: Add 200 µL of the prepared this compound dilutions to the wells containing the washed biofilms.
-
Incubation: Cover the plate and incubate at 37°C for 24 hours.
-
Assess Viability: After incubation, assess the viability of the remaining biofilm using one of the methods described in Protocol 3. The MBEC is defined as the lowest concentration of this compound that results in no viable bacteria.[6][7][8]
Protocol 3: Quantification of Biofilm Eradication
Choose one of the following methods to quantify the extent of biofilm eradication after this compound treatment.
-
Wash: Gently wash the treated biofilms twice with PBS.
-
Fix: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes.
-
Stain: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.[9]
-
Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilize: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[10]
-
Measure: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm.[9][10]
-
Wash: Gently wash the treated biofilms twice with PBS.
-
Add Resazurin: Add 200 µL of a 0.002% resazurin solution in PBS to each well.
-
Incubate: Incubate the plate in the dark at 37°C for 1-4 hours.
-
Measure: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Wash: Gently wash the treated biofilms twice with PBS.
-
Disrupt Biofilm: Add 200 µL of sterile PBS to each well and scrape the biofilm from the well surface using a sterile pipette tip. Alternatively, sonication can be used to dislodge the biofilm.[6]
-
Serially Dilute: Perform serial 10-fold dilutions of the bacterial suspension in PBS.
-
Plate: Plate 100 µL of appropriate dilutions onto agar (B569324) plates.
-
Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
Mandatory Visualizations
Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that plays a crucial role in the regulation of biofilm formation in many bacteria, including Pseudomonas aeruginosa.[11][12] The diagram below illustrates the hierarchical Las and Rhl quorum-sensing systems in P. aeruginosa.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Use of Colistin in Biofilm-Associated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. innovotech.ca [innovotech.ca]
- 8. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Quorum sensing between Pseudomonas aeruginosa biofilms accelerates cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colistin B Etest in Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of the Minimum Inhibitory Concentration (MIC) of colistin is crucial for guiding appropriate antibiotic therapy and monitoring the emergence of resistance.[1][2] The Etest (Epsilometer test) is a gradient diffusion method used to determine the MIC of an antimicrobial agent.[3][4] It utilizes a predefined, stable gradient of antibiotic on a plastic strip.[4] When applied to an inoculated agar (B569324) plate, the antibiotic diffuses into the medium, creating a continuous concentration gradient.[3] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[4]
However, it is critical to note that numerous studies and major international committees, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), have issued warnings against the use of gradient diffusion tests, such as the Etest, for colistin susceptibility testing.[5][6][7][8] This is primarily due to the poor diffusion of the large colistin molecule in agar, which can lead to unreliable results and high rates of very major errors (false susceptibility).[5][7][9] The reference method for colistin MIC determination is broth microdilution (BMD).[5][10][11] Despite these limitations, the Etest may still be used in some research settings or as a screening tool. Therefore, this document provides a detailed protocol for performing the Colistin B Etest, emphasizing the need for careful interpretation and confirmation of results.
Data Presentation: Performance of Colistin Etest Compared to Broth Microdilution (BMD)
The following table summarizes quantitative data from various studies comparing the performance of the Colistin Etest to the gold standard Broth Microdilution (BMD) method for determining colistin MICs in Enterobacteriaceae.
| Performance Metric | Study 1 (Chew et al., 2017)[12][13] | Study 2 (Arroyo et al., 2020)[14] | Study 3 (Sbrana et al., 2018)[15] | Study 4 (Tascini et al., 2018)[16] |
| Essential Agreement (EA) | 75.0% | - | 45.6% | 96.0% (SensiTest Colistin, a BMD-based method) |
| Categorical Agreement (CA) | <90% | ~90% | 87.9% | 98.9% (SensiTest Colistin, a BMD-based method) |
| Very Major Errors (VME) | 12% | 0% | 15.7% | 1.46% (SensiTest Colistin, a BMD-based method) |
| Major Errors (ME) | >3.0% | - | 1.8% | 0.93% (SensiTest Colistin, a BMD-based method) |
Note: Essential Agreement (EA) is defined as an MIC value within one two-fold dilution of the reference method. Categorical Agreement (CA) refers to the agreement in interpretation (Susceptible, Intermediate, or Resistant). Very Major Errors (VME) are instances where the test result is susceptible while the reference method is resistant. Major Errors (ME) are instances where the test result is resistant while the reference method is susceptible. The data clearly indicates the variability and potential for significant errors when using the Colistin Etest.
Experimental Protocols
Materials
-
This compound Etest strips (bioMérieux)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)[17]
-
Sterile 0.85% saline or Mueller-Hinton broth
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial isolate for testing (pure, overnight culture)
-
Quality control (QC) strains:
-
Incubator (35 ± 2°C)
-
Calipers or ruler for measuring zone diameters (if needed for other methods)
-
Vortex mixer
Procedure
1. Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the bacterial isolate to be tested.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer/densitometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
2. Inoculation of MHA Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.
-
Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing it evenly in three directions (streaking over the entire plate, rotating the plate approximately 60 degrees between each streaking).
-
Allow the agar surface to dry for 10-15 minutes before applying the Etest strip. The surface should be moist but have no visible droplets of liquid.[17]
3. Application of this compound Etest Strip
-
Open the Etest strip package and use sterile forceps to gently remove a single strip.
-
Carefully apply the Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
4. Incubation
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results
-
After incubation, an elliptical zone of inhibition will be visible around the Etest strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
-
If the intersection is between two scale markings, the higher value should be reported.
-
If the zone of inhibition is smaller than the lowest concentration on the strip, the MIC is reported as greater than the highest value on the scale. If the zone of inhibition is larger than the highest concentration, the MIC is reported as less than or equal to the lowest value on the scale.
-
Interpret the MIC value according to the current CLSI or EUCAST breakpoints. It is crucial to refer to the latest versions of these guidelines as breakpoints can change.[14][20]
6. Quality Control
-
Concurrently with the test isolates, perform the Etest procedure on the recommended QC strains.
-
The resulting MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI or EUCAST.[5][18][19] If the QC results are out of range, the test results for the clinical isolates are considered invalid.
Mandatory Visualizations
Experimental Workflow
References
- 1. Colistin Etest results: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Etest - Wikipedia [en.wikipedia.org]
- 4. health.maryland.gov [health.maryland.gov]
- 5. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Colistin susceptibility testing [eucast.org]
- 7. The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: Colistin gradient tests and disks have no place in susceptibility testing [eucast.org]
- 9. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comprehensive Statistical Evaluation of Etest®, UMIC®, MicroScan and Disc Diffusion versus Standard Broth Microdilution: Workflow for an Accurate Detection of Colistin-Resistant and Mcr-Positive E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of an In-House Colistin NP Test for Use in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. ecdc.europa.eu [ecdc.europa.eu]
- 18. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjima.org [mjima.org]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Preparation of Colistin B for Nebulization in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of colistin (B93849) for nebulization in preclinical laboratory models, focusing on the administration of colistimethate sodium (CMS), the inactive prodrug of colistin. CMS is the preferred form for inhalation as it is associated with fewer adverse effects, such as throat irritation and bronchoconstriction, compared to colistin sulfate.[1][2] Upon nebulization and delivery to the lungs, CMS is hydrolyzed into its active form, colistin A and B, which exert antimicrobial activity against multi-drug resistant Gram-negative bacteria.[3][4]
Data Presentation
Table 1: Reconstitution and Dilution of Colistimethate Sodium (CMS) for Nebulization
| Parameter | Recommendation | Notes |
| Product | Colistimethate Sodium (CMS) for injection (lyophilized powder) | CMS is also known as colistin methanesulfonate.[2] |
| Reconstitution Vehicle | Sterile Water for Injection or 0.9% Sodium Chloride (Normal Saline) | The choice of diluent can affect stability and aerosol characteristics.[5][6][7] |
| Reconstitution Volume | Typically 2 mL to 4 mL per vial | Follow manufacturer's instructions. For a 150 mg vial, 2 mL of sterile water is commonly used.[8][9][10] |
| Handling Precautions | Gently swirl or roll the vial to dissolve the powder. Do not shake, as this can cause foaming.[6] | Ensure complete dissolution before proceeding. |
| Final Concentration | Varies depending on the study; can range from 4 mg/mL to 200 mg/mL.[11] | Higher concentrations may be used for specific nebulizer systems.[12][13] |
Table 2: Stability of Reconstituted Colistimethate Sodium (CMS) Solution
| Storage Condition | Stability | Key Findings |
| Room Temperature (21-25°C) | Up to 24 hours | Minimal conversion to active colistin A/B within 24 hours.[8] Hydrolysis is faster at 25°C compared to 4°C.[11] |
| Refrigerated (2-8°C) | Up to 7 days (for concentrated solutions) | A 200 mg/mL solution is stable for at least 7 days at 4°C.[11] Diluted solutions (e.g., 4 mg/mL) show slower hydrolysis at 4°C.[11] |
| Frozen (-20°C to -70°C) | At least 24 hours | Reconstituted CMS is stable for up to 24 hours when frozen.[8] |
Note: For optimal safety and efficacy, it is highly recommended to use freshly reconstituted CMS solutions for nebulization.[3]
Table 3: Dosing of Nebulized Colistin in Rodent Models
| Animal Model | Dosage Range (Colistin Base) | Route of Administration | Reference |
| Mouse | 2.64 to 23.8 mg/kg (total daily dose) | Intratracheal | [14][15] |
| Rat | 0.35 mg/kg | Intratracheal | [1][14][16] |
Dose Conversion: It is critical to distinguish between colistimethate and colistin base when calculating doses. A common conversion is approximately 2.67 mg of colistimethate to 1 mg of colistin base.[17] Vials are often labeled in International Units (IU), where 2 million IU is equivalent to about 60 mg of colistin base.[17]
Experimental Protocols
Protocol 1: Preparation of Colistin Solution for Nebulization
Materials:
-
Vial of lyophilized Colistimethate Sodium (CMS)
-
Sterile 0.9% Sodium Chloride (Normal Saline) or Sterile Water for Injection
-
Sterile syringes and needles
-
Alcohol wipes
-
Sterile, empty vial for dilution (if necessary)
Procedure:
-
Preparation of Workspace: Prepare a clean or aseptic workspace for the reconstitution procedure.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Vial Preparation: Remove the plastic cap from the CMS vial and wipe the rubber stopper with an alcohol wipe.[10] Do the same for the diluent vial.
-
Reconstitution:
-
Using a sterile syringe and needle, draw up the required volume of sterile 0.9% Sodium Chloride or sterile water (e.g., 2 mL).[5]
-
Slowly inject the diluent into the CMS vial, directing the stream against the glass wall to minimize foaming.[6]
-
Gently swirl or roll the vial until the powder is completely dissolved.[6] Do not shake.
-
-
Dilution (if required): If a lower concentration is needed for the experiment, use a new sterile syringe to withdraw the required volume of the reconstituted CMS solution and transfer it to a sterile, empty vial. Add the appropriate volume of sterile 0.9% Sodium Chloride to achieve the desired final concentration.
-
Storage: If not for immediate use, store the reconstituted solution in the refrigerator (2-8°C). It is recommended to use the solution within 24 hours of preparation.[8][9]
Protocol 2: Nebulization in a Mouse Model of Lung Infection
This protocol is adapted from methodologies used in pharmacokinetic/pharmacodynamic (PK/PD) studies.[14]
Materials:
-
Prepared colistin solution
-
Anesthetic agent (e.g., ketamine/xylazine or isoflurane)
-
Microsprayer or similar intratracheal delivery device
-
Surgical board or platform to position the mouse
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved institutional protocol.
-
Positioning: Place the anesthetized mouse on a surgical board at a 45-degree angle to ensure proper visualization and access to the trachea.[14]
-
Intratracheal Administration:
-
Gently extend the mouse's head and neck.
-
Visualize the trachea and carefully insert the microsprayer or gavage needle between the vocal cords.
-
Administer the prepared colistin solution (e.g., 20-50 µL) as a fine mist directly into the lungs.[14]
-
-
Monitoring: Monitor the animal until it has fully recovered from anesthesia.
Visualizations
Caption: Experimental workflow for preparing and administering nebulized colistin.
Caption: Conversion of CMS to its active form and potential for toxicity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The significance of different formulations of aerosolized colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nebulized Colistin in Ventilator-Associated Pneumonia and Tracheobronchitis: Historical Background, Pharmacokinetics and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrens.health.qld.gov.au [childrens.health.qld.gov.au]
- 6. healthonline.washington.edu [healthonline.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Biopharmaceutical Characterization of Nebulized Antimicrobial Agents in Rats: 2. Colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
Application Notes and Protocols for In Vitro Dose Optimization of Colistin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro dose optimization of Colistin (B93849) B, a critical last-resort antibiotic against multidrug-resistant Gram-negative bacteria. This document outlines key experimental protocols, data presentation standards, and visual representations of underlying mechanisms and workflows to facilitate reproducible and informative in vitro studies.
Introduction
Colistin, a polymyxin (B74138) antibiotic, is increasingly vital in combating infections caused by multidrug-resistant Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1] Its primary mechanism of action involves electrostatic interaction with the lipopolysaccharide (LPS) in the outer membrane of these bacteria.[1][2] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, and ultimately, cell death.[1][3] Beyond its direct bactericidal effect, colistin also exhibits anti-endotoxin activity by neutralizing the lipid A portion of LPS, thereby suppressing the inflammatory cascade.[2][4]
Effective in vitro studies are crucial for understanding the therapeutic potential and limitations of colistin B. Dose optimization is paramount to maximize antibacterial efficacy while minimizing potential cytotoxicity. These notes provide detailed protocols for determining key parameters such as Minimum Inhibitory Concentration (MIC), bactericidal activity over time, and cytotoxicity, which are essential for establishing an optimal in vitro dosing strategy.
Quantitative Data Summary
For effective dose optimization, it is crucial to determine the concentration-dependent effects of this compound. The following tables summarize key quantitative parameters that should be determined in vitro.
Table 1: Antibacterial Activity of this compound
| Parameter | Description | Typical Concentration Range (µg/mL) | Reference Method |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | 0.25 - 8[5] | Broth Microdilution (BMD)[5][6] |
| MBC | Minimum Bactericidal Concentration: The lowest concentration of an antimicrobial agent required to kill a particular bacterium. | Often ≥ MIC | Broth Microdilution followed by plating |
| FICI | Fractional Inhibitory Concentration Index: Used to assess the synergistic, additive, indifferent, or antagonistic effect of drug combinations. | Varies based on combination | Checkerboard Assay[7][8] |
Interpretation of FICI: ≤ 0.5 indicates synergy; > 0.5 to ≤ 4.0 indicates no interaction; > 4.0 indicates antagonism.[8]
Table 2: Cytotoxicity of this compound
| Parameter | Description | Cell Line Examples | Typical Concentration Range (µM) | Reference Method |
| IC₅₀ | Half-maximal Inhibitory Concentration: The concentration of a drug that is required for 50% inhibition of a biological process. | Kidney cells (e.g., HK-2, NRK-52E), Neuronal cells (e.g., PC12, N2a)[9][10][11] | 25 - 810[10][11] | MTT Assay[9] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to successful in vitro dose optimization. The following are detailed protocols for key assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (BMD)
The broth microdilution method is the gold standard for determining the MIC of colistin.[5][6]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound sulfate (B86663)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform twofold serial dilutions in CAMHB to achieve a range of concentrations (e.g., 0.25–8 µg/mL) in the wells of a 96-well plate.[5] The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the colistin dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[12]
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth as detected by the unaided eye.[5]
Time-Kill Kinetics Assay
This assay evaluates the bactericidal activity of this compound over time.[1][13]
Materials:
-
CAMHB
-
This compound sulfate
-
Bacterial inoculum
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic growth phase. This can be achieved by diluting a stationary phase culture in fresh broth and incubating for a few hours.[13]
-
Assay Setup: Prepare tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[13] Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[13] Perform serial tenfold dilutions in sterile saline and plate a known volume onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each colistin concentration and the growth control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the in vitro interaction between colistin and another antimicrobial agent.[7][12]
Materials:
-
96-well microtiter plates
-
This compound sulfate and the second antimicrobial agent
-
CAMHB
-
Standardized bacterial inoculum
Protocol:
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antimicrobial agent.
-
The final plate will have a grid of wells with varying concentrations of both drugs. Include a row and a column with each drug alone for MIC determination, as well as a growth control well.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Incubation and Reading: Incubate the plate at 35 ± 2°C for 16-20 hours. Determine the MIC of each drug alone and in combination.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[8]
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9]
Materials:
-
Mammalian cell line (e.g., HK-2 kidney cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
Signaling Pathways
The interaction of this compound with Gram-negative bacteria involves disruption of the outer membrane and can trigger specific resistance and inflammatory signaling pathways.
Caption: Mechanism of action and resistance pathways for this compound.
Experimental Workflow
A logical workflow is essential for the comprehensive in vitro evaluation of this compound.
Caption: General workflow for in vitro dose optimization of this compound.
Logical Relationships in Synergy Testing
The checkerboard assay provides a clear framework for assessing drug interactions.
Caption: Logical flow for interpreting checkerboard assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin - Wikipedia [en.wikipedia.org]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. mjima.org [mjima.org]
- 7. researchgate.net [researchgate.net]
- 8. Checkerboard assays [bio-protocol.org]
- 9. Antibacterial Activity and In Vitro Cytotoxicity of Colistin in Sodium Deoxycholate Sulfate Formulation | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msptm.org [msptm.org]
Application Notes and Protocols: In Vitro Synergy of Colistin B with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview and detailed protocols for assessing the in vitro synergistic activity of Colistin (B93849) B in combination with other antibiotics against multidrug-resistant Gram-negative bacteria.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. Colistin, a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by these pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. However, the increasing incidence of colistin resistance and concerns about its nephrotoxicity have spurred research into combination therapies.[1] The synergistic use of colistin with other antibiotics aims to enhance bactericidal activity, reduce the required doses of individual agents, and prevent the development of resistance.[1][2]
The primary mechanism behind colistin's synergistic potential lies in its ability to disrupt the outer membrane of Gram-negative bacteria.[3][4] Colistin, a cationic polypeptide, interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure.[3] This disruption increases the permeability of the outer membrane, facilitating the entry of other antibiotics that would otherwise be unable to reach their intracellular targets.[4]
These application notes provide detailed protocols for two common in vitro methods used to evaluate antibiotic synergy: the checkerboard assay and the time-kill assay.
Data Presentation: Summary of Synergistic Combinations
The following tables summarize quantitative data from various studies on the synergistic effects of colistin in combination with other antibiotics against different bacterial species.
Table 1: Synergistic Activity of Colistin Combinations against Acinetobacter baumannii
| Combination Antibiotic | Test Method | Synergy Interpretation (FIC Index) | Key Findings | Reference |
| Vancomycin | Checkerboard Assay | Synergy (≤ 0.5) | Synergistic interaction was observed in 9 out of 10 colistin-resistant strains. | [2][5] |
| Teicoplanin | Checkerboard & MCBT | Synergy or Partial Synergy | Both methods showed synergy against all tested colistin-resistant strains. | [6] |
| Rifampin | Checkerboard & MCBT | Synergy | One of the most effective combinations, showing synergy against 8 of 9 colistin-resistant strains. | [6] |
| Meropenem | MIC test strip | Synergy (98.99%) | High synergy rate observed against carbapenem- and colistin-resistant isolates. | [7] |
| Daptomycin | MIC test strip | Synergy (100%) | Complete synergy observed against carbapenem- and colistin-resistant isolates. | [7] |
| Sulbactam | Checkerboard Assay | Synergy (in 5 of 10 strains) | Moderate synergistic activity against colistin-resistant isolates. | [5] |
| Tigecycline | Checkerboard Assay | Additive/Synergistic | Synergistic or additive effects were observed. | [8] |
| Auranofin | Checkerboard Assay | Synergy (FICI ≤ 0.5) | Significant synergistic effect against colistin-resistant strains. | [9] |
Table 2: Synergistic Activity of Colistin Combinations against Klebsiella pneumoniae
| Combination Antibiotic | Test Method | Synergy Interpretation (FIC Index) | Key Findings | Reference |
| Meropenem | MIC test strip | Synergy (73.56%) | Effective against carbapenem- and colistin-resistant strains. | [7] |
| Trimethoprim | Time-Kill Assay | Synergy (>2 log10 CFU/ml reduction) | Synergistic and bactericidal at 0.5x MIC against a colistin-resistant strain. | [10] |
| Trimethoprim-Sulfamethoxazole | Time-Kill Assay | Synergy (>2 log10 CFU/ml reduction) | Achieved sustained bactericidal activity against a colistin-resistant strain. | [10] |
| Meropenem & Tigecycline | 3D Checkerboard Assay | Synergy | Triple combination showed the highest survival rate in some studies. | [11] |
Table 3: Synergistic Activity of Colistin Combinations against Pseudomonas aeruginosa
| Combination Antibiotic | Test Method | Synergy Interpretation (FIC Index) | Key Findings | Reference |
| Trimethoprim | Time-Kill Assay | Synergy (>2 log10 CFU/ml reduction) | Effective against a colistin-resistant derivative at 0.5x MIC. | [10] |
| Trimethoprim-Sulfamethoxazole | Time-Kill Assay | Synergy (>2 log10 CFU/ml reduction) | Sustained bactericidal activity observed against a colistin-resistant derivative. | [10] |
| Vancomycin | Time-Kill Assay | Synergy (>2 log10 CFU/ml reduction) | Showed a reduction in bacterial count against a colistin-resistant derivative. | [10] |
| Resveratrol | Checkerboard & Time-Kill Assays | Synergy | Remarkable synergistic effect in vitro. | [12] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.[13] It involves a two-dimensional array of serial dilutions of the antibiotics, both individually and in combination.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin B and the second antibiotic of interest
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for OD600 measurements)
-
Resazurin (B115843) solution (optional, for viability assessment)[14]
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested.[15]
-
Plate Setup:
-
Add a standard volume of CAMHB to all wells of a 96-well plate.[14]
-
In the first row (e.g., Row A), add a volume of the colistin stock solution to achieve the highest desired concentration and perform serial two-fold dilutions down the columns (Rows B-G), leaving the last row (Row H) as a drug-free control.[14]
-
In the first column (e.g., Column 1), add a volume of the second antibiotic's stock solution to achieve its highest desired concentration and perform serial two-fold dilutions across the rows (Columns 2-11), leaving the last column (Column 12) as a drug-free control.[14]
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[6][13]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[11]
-
Reading Results:
-
Visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.[9]
-
Optionally, for a more quantitative result, add a viability indicator like resazurin and measure fluorescence after a short incubation, or read the optical density at 600 nm.[14]
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[16]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[16]
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[3]
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
This compound and the second antibiotic of interest
-
Bacterial suspension standardized to 0.5 McFarland
-
Shaking incubator (35 ± 2°C)
-
Nutrient agar (B569324) plates
-
Sterile saline (0.85% NaCl)
-
Micropipettes and sterile tips
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ to 10⁶ CFU/mL.[3][10]
-
Assay Setup: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), both individually and in combination. Include a growth control tube without any antibiotic.[3]
-
Incubation and Sampling: Incubate the tubes at 35 ± 2°C, typically in a shaking water bath. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[17]
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto nutrient agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.[3]
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is often defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Mechanism of Action and Synergy
Caption: Logical flow of colistin's synergistic mechanism.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill synergy assay.
References
- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro synergism of combinations of colistin with selected antibiotics against colistin-resistant Acinetobacter baumannii | Publisso [books.publisso.de]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 10. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Checkerboard assays [bio-protocol.org]
- 17. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colistin B Sample Preparation for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polycationic peptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. It exists as a mixture of two major components, colistin A and colistin B. Accurate quantification of this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development due to its narrow therapeutic index and potential for nephrotoxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its quantification owing to its high sensitivity and specificity.[1][2]
This document provides detailed application notes and protocols for the sample preparation of this compound from biological matrices, primarily plasma, for LC-MS/MS analysis. The protocols described are based on established and validated methods in the scientific literature.
Challenges in this compound Analysis
Several factors present challenges in the analytical measurement of this compound:
-
Instability of Prodrug: Colistin is often administered as its inactive prodrug, colistin methanesulfonate (B1217627) (CMS). CMS is unstable and can hydrolyze to active colistin in vitro, especially under acidic conditions or at room temperature.[1][3] Therefore, careful sample handling, such as keeping samples chilled, is critical to prevent artificial elevation of colistin concentrations.[1]
-
Non-specific Binding: As a cationic peptide, colistin can adsorb to various surfaces, including plasticware and glass, leading to inaccurate measurements.[4]
-
Complex Biological Matrices: The presence of proteins, lipids, and other endogenous components in biological samples can interfere with the analysis and cause matrix effects.[1]
Sample Preparation Methodologies
Two primary methods are widely used for the extraction of this compound from biological samples prior to LC-MS/MS analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE)
SPE is a robust and widely used technique that provides excellent sample cleanup, minimizes matrix effects, and allows for sample concentration.[1][3] Various SPE sorbents can be employed, including reversed-phase (e.g., C18) and polymeric (e.g., Oasis HLB, weak cation exchange) materials.[1][3][5]
| Parameter | Colistin A | This compound | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.024 µg/mL | 0.015 µg/mL | [3] |
| Linearity Range | 0.1–10.0 µg/mL | 0.1–10.0 µg/mL | [2] |
| Recovery | 91.93%–100.93% | 91.93%–100.93% | [2] |
| Precision (RSD) | < 15% | < 15% | [2] |
| Accuracy | 90.97%–114.65% | 90.97%–114.65% | [2] |
| Mean Extraction Recovery | 97% | 94% | [6][7][8] |
This protocol is adapted from established methods for the extraction of colistin from human plasma.[6]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure)
-
Formic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 250 µL of plasma sample in a polypropylene (B1209903) tube, add an appropriate volume of internal standard (IS) working solution (e.g., Polymyxin B).[1]
-
Vortex briefly.
-
Add ultrapure water to a final volume of 1 mL.[1]
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 2 mL of water.[1]
-
-
Sample Loading:
-
Load the 1 mL pre-treated sample mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove unbound interfering substances.[1]
-
-
Elution:
-
Elute this compound and the IS with 1 mL of methanol containing 0.1% formic acid.[6]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[1]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for this compound sample preparation using Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a simpler and faster alternative to SPE.[4][9] It involves adding a water-miscible organic solvent, typically acetonitrile (B52724), often with an acid, to the sample to denature and precipitate proteins.[9][10] After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
| Parameter | Colistin A | This compound | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 19.4 ng/mL | 10.5 ng/mL | [4][9][10] |
| Coefficient of Variation (CV) | < 6.2% | < 6.2% | [4][9][10] |
| Accuracy | < +/- 12.6% | < +/- 12.6% | [4][9][10] |
This protocol is based on a method using acidified acetonitrile for protein precipitation.[9][10]
Materials:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile containing 0.1% trifluoroacetic acid (TFA).[4]
-
Vortex the mixture for 10 seconds.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 rpm for 5 minutes.[4]
-
-
Supernatant Collection and Dilution:
Caption: Workflow for this compound sample preparation using Protein Precipitation.
LC-MS/MS Analysis Parameters
While the focus of this document is on sample preparation, typical LC-MS/MS parameters for this compound analysis are provided for context.
| Parameter | Typical Conditions | Reference(s) |
| Column | Reversed-phase C18 column (e.g., Ultrasphere C18, 4.6 mm x 250 mm, 5 µm; XBridge C18) | [3][9][10] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% formic acid | [1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode. Positive mode is common.[3] Negative mode has also been reported.[9][10] | [3][9][10] |
| Precursor Ion (m/z) | [M+2H]2+: 578.5 or 578.7; [M-H]-: 1153.7 | [3][7][10][11] |
| Product Ion (m/z) | 101.2, 101.3, or 1065.6 | [3][7][10][11] |
Conclusion
The choice between Solid-Phase Extraction and Protein Precipitation for this compound sample preparation will depend on the specific requirements of the analysis, such as the desired level of sample cleanup, throughput, and available resources. SPE generally offers superior cleanup and can minimize matrix effects, which is critical for achieving the lowest limits of quantification.[1] PPT, on the other hand, is a simpler and faster method suitable for high-throughput applications where some degree of matrix effect can be tolerated.[4][9] Regardless of the method chosen, careful attention to sample handling, particularly temperature control, is paramount to ensure the integrity of the results by preventing the degradation of the CMS prodrug.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of colistin A and this compound in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Colistin Adsorption to Plastic Labware
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the significant issue of colistin (B93849) adsorption to plastic labware. Adherence to these recommendations will improve the accuracy and reproducibility of experimental results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments involving colistin.
| Problem | Probable Cause | Solution |
| Inconsistent or unexpectedly high Minimum Inhibitory Concentration (MIC) values. | Significant loss of colistin due to adsorption to the microplate wells, typically made of polystyrene.[1][2] This reduces the effective concentration of the antibiotic available to inhibit microbial growth. | 1. Switch to low-protein-binding polypropylene (B1209903) microplates. These have been shown to significantly reduce colistin adsorption compared to polystyrene.[2][3][4] 2. Consider using glass tubes for macrodilution methods , as glass also shows lower binding than polystyrene.[2][3][4] 3. If polystyrene plates are mandatory for your assay , be aware of inter-brand variability in colistin binding, which can be substantial.[2][4] |
| Loss of colistin concentration in stock or working solutions over a short period. | Adsorption of colistin to storage tubes (e.g., polystyrene or standard polypropylene).[1] | 1. Store colistin solutions in low-protein-binding polypropylene tubes. [1][2][3][4] 2. Prepare fresh working solutions as needed and minimize storage time in plastic containers.[1] 3. For long-term storage of colistin in plasma, -80°C is preferable to -20°C to maintain stability.[5] |
| High variability in results between replicate wells or experiments. | Inconsistent colistin adsorption due to the type of plasticware and handling procedures, such as the number of dilution steps.[3][6] | 1. Standardize your labware. Use the same type and brand of plates, tubes, and pipette tips for all related experiments. 2. Minimize the number of serial dilution steps in protein-free media, as each step can introduce further loss of colistin.[3][7][8] An incremental dilution scheme is preferable to a serial dilution scheme.[3] 3. Pre-wet pipette tips with the colistin solution before transferring. |
| Complete loss of colistin at low concentrations. | At lower concentrations, a larger fraction of the colistin is lost to adsorption, potentially falling below the limit of quantification.[3][7] | 1. Use low-protein-binding polypropylene labware , which is particularly crucial for experiments with low colistin concentrations.[2][3][4] 2. Consider adding a blocking agent like serum or specific surfactants to your buffer, but be sure to validate that it doesn't interfere with your assay.[2][4][6] |
Frequently Asked Questions (FAQs)
Q1: Why does colistin bind so readily to plastic labware?
A1: Colistin is a polycationic peptide, meaning it carries multiple positive charges. Many common laboratory plastics, like polystyrene, have a net negative surface charge. This difference in charge leads to a strong electrostatic attraction, causing the colistin molecules to adsorb to the surface of the labware.[1] This reduces the amount of active colistin in your solution, which can significantly impact experimental outcomes.[1][3][7]
Q2: Which type of plastic is the worst for colistin adsorption?
A2: Polystyrene is consistently reported as the most problematic material for colistin adsorption.[1][2][3][4][7] Studies have shown that a very high percentage of colistin can be lost in polystyrene tubes and microplates, with some brands showing more extensive binding than others.[2][3][4]
Q3: What is the best type of labware to use for colistin experiments?
A3: Low-protein-binding polypropylene is the recommended choice to minimize colistin adsorption.[2][3][4][7][8] Standard polypropylene and glass are better alternatives to polystyrene, but low-protein-binding polypropylene shows the least amount of colistin loss.[2][3][4]
Q4: Can I add something to my solutions to prevent colistin from binding to plastic?
A4: Yes, certain additives can help reduce colistin adsorption.
-
Serum or Plasma: Proteins in serum, like albumin, can coat the surface of the plastic, blocking the sites where colistin would otherwise bind.[2][3][4] This is known as the Vroman effect.[3]
-
Surfactants (Detergents): Non-ionic detergents like Tween 80 (polysorbate 80) have been investigated to prevent colistin adsorption.[2][3] However, caution is advised as Tween 80 may have its own antimicrobial effects or interact synergistically with colistin.[2][3] The recommended concentration to inhibit binding is 0.002%.[2][4]
-
Polyethylene Glycol (PEG): At very low concentrations, PEG (with a molecular weight greater than 2000) can act as a blocking agent on plastic surfaces.[9]
It is crucial to validate that any additive does not interfere with your specific experimental assay.
Q5: How does colistin adsorption affect my Minimum Inhibitory Concentration (MIC) assays?
A5: Colistin adsorption to the wells of microdilution plates, which are often made of polystyrene, leads to a lower effective concentration of the antibiotic. This can result in falsely elevated MIC values, potentially misclassifying a susceptible bacterial strain as resistant.[1][2] This is a critical issue as both CLSI and EUCAST recommend broth microdilution in polystyrene plates for colistin susceptibility testing.[3]
Data Summary
The following tables summarize quantitative data on colistin loss in various types of labware.
Table 1: Percentage of Colistin Remaining After 24 Hours in Different Labware Types
| Labware Material | Initial Colistin Concentration | Percentage Remaining After 24h | Reference |
| Low-Protein-Binding Polypropylene | 0.125 - 8 mg/L | 59% - 90% | [2][3][4] |
| Standard Polypropylene | 0.125 - 8 mg/L | 23% - 90% | [2][4] |
| Glass | 0.125 - 8 mg/L | 25% - 80% | [2][4] |
| Polystyrene | 0.125 - 8 mg/L | 8% - 84% | [2][3][4] |
| Polystyrene Microplate (Brand 1) | 8 mg/L | ~70% | [2][4] |
| Polystyrene Microplate (Brand 2) | 8 mg/L | ~2% | [2][4] |
Table 2: Adsorption Parameters of Colistin to Different Materials
| Material | Maximum Binding Capacity (Lmax, µg/cm²) | Langmuir Equilibrium Constant (K, ml/µg) | Reference |
| Polystyrene | 1.1 | 0.54 | [3][7] |
| Glass | 0.4 | 0.10 | [3][7] |
| Polypropylene | Not specified | Not specified | [3][7] |
Experimental Protocols
Protocol 1: Quantification of Colistin Adsorption to Labware
This protocol provides a method to determine the extent of colistin binding to a specific type of plastic labware.
Materials:
-
Colistin sulfate
-
Sterile, protein-free liquid medium (e.g., Mueller-Hinton Broth)
-
The plastic labware to be tested (e.g., tubes, microplate wells)
-
Low-protein-binding polypropylene tubes (for control and sample collection)
-
Calibrated pipettes with low-binding tips
-
LC-MS/MS system for colistin quantification
Procedure:
-
Prepare Colistin Stock Solution: Prepare a concentrated stock solution of colistin in sterile water in a low-protein-binding polypropylene tube.
-
Prepare Working Solutions: Dilute the stock solution in the desired protein-free medium to achieve a range of experimental concentrations (e.g., 0.125 to 8 mg/L).
-
Initial Concentration Measurement (T=0): Immediately after preparing the working solutions, take an aliquot from each concentration, place it in a low-protein-binding polypropylene tube, and measure the colistin concentration using LC-MS/MS. This will serve as your initial concentration (C₀).
-
Incubation: Dispense the working solutions into the test labware. Incubate under the desired experimental conditions (e.g., 24 hours at 37°C).
-
Final Concentration Measurement (T=24): After incubation, collect aliquots from each piece of labware and measure the final colistin concentration (C₂₄) using LC-MS/MS.
-
Calculate Percentage Loss: Use the following formula to determine the percentage of colistin lost to adsorption: % Loss = ((C₀ - C₂₄) / C₀) * 100
Visualizations
Caption: Workflow for quantifying colistin adsorption to labware.
Caption: Decision tree for minimizing colistin adsorption.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Improving Colistin b stability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Colistin (B93849) B in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Colistin B stock solution for maximum stability?
A1: For optimal stability, this compound (as sulfate) stock solutions should be prepared in sterile, purified water.[1][2] Studies have demonstrated that Colistin is very stable under these conditions.[1][3] Once prepared, the stock solution should be sterilized by filtering through a 0.22 µm filter, aliquoted into single-use, low-protein-binding polypropylene (B1209903) tubes, and stored at low temperatures to minimize degradation.[4][5] Repeated freeze-thaw cycles should be avoided.[6]
Q2: What are the primary factors that affect this compound stability in my experimental media?
A2: The stability of this compound is significantly influenced by the pH, temperature, and composition of the aqueous medium. Colistin is most stable in acidic conditions (pH 2 to 6) and shows accelerated degradation in neutral to alkaline media (pH > 6).[4][7][8] Elevated temperatures also increase the rate of degradation.[7] Furthermore, components within certain buffers, like isotonic phosphate (B84403) buffer (pH 7.4), and biological matrices, such as human plasma, can lead to greater instability compared to pure water.[1][2]
Q3: Why am I observing inconsistent results or lower-than-expected potency in my antimicrobial susceptibility tests?
A3: Inconsistent results are often due to two main factors: degradation and adsorption. If the experimental medium has a pH above 6.0 or is maintained at 37°C for extended periods, significant degradation can occur.[2][7] Additionally, colistin is known to adsorb to laboratory materials, particularly polystyrene and glass.[4][9] This binding can substantially lower the effective concentration of the antibiotic in the solution, leading to artificially high Minimum Inhibitory Concentration (MIC) values. To mitigate this, the use of low-protein-binding polypropylene labware is strongly recommended.[4][9]
Q4: I've noticed a precipitate forming in my colistin-containing media. What could be the cause?
A4: Precipitation can occur for several reasons. Colistin base may precipitate from aqueous solutions at a pH above 7.5.[4] It is crucial to ensure your media's pH is within the stable range for colistin. Precipitation can also result from interactions with other components in complex media or shifts in temperature.[4]
Q5: What is the key difference between Colistin Sulfate (B86663) and Colistimethate Sodium (CMS) regarding stability and activity?
A5: Colistin Sulfate is the active form of the antibiotic. Colistimethate Sodium (CMS) is an inactive prodrug that undergoes spontaneous hydrolysis in aqueous solutions to release the active colistin.[10] The rate of this hydrolysis is a critical factor in experiments using CMS, as the antibacterial activity observed is primarily due to the colistin formed.[5] The conversion of CMS to colistin is dependent on temperature, pH, and the specific medium used.[2][5] Therefore, when using CMS, it is essential to control these factors to ensure reproducible generation of the active compound.
Data Summary Tables
Table 1: Stability of Colistin in Various Aqueous Media
| Medium | Temperature | pH | Stability / Percentage Remaining | Duration | Citation |
| Purified Water | 4°C | ~5.6 - 6.0 | 97.4% (Colistin A), 105.3% (this compound) | 60 days | [1][3] |
| Purified Water | 37°C | ~5.6 - 6.0 | No significant decrease | 120 hours | [1][3] |
| Isotonic Phosphate Buffer | 37°C | 7.4 | Significant degradation observed | > 24 hours | [1][2] |
| Human Plasma | 37°C | 7.4 | Significant degradation observed | > 24 hours | [1][11] |
| Human Plasma | -20°C | 7.4 | Significant degradation observed | 1-2 months | [11][12] |
| Human Plasma | -70°C / -80°C | 7.4 | Stable (<7% degradation) | 4-8 months | [11][12] |
Table 2: Key Factors Influencing this compound Stability
| Factor | Condition | Effect on Stability | Recommendation | Citation |
| pH | Acidic (pH < 6.0) | More stable | Use acidic or weakly acidic buffers when possible. | [4][7] |
| Neutral to Alkaline (pH > 7.0) | Increased degradation/racemization | Avoid prolonged incubation at physiological pH if possible. | [7][8] | |
| Temperature | 4°C | High stability | Store stock and working solutions refrigerated for short-term use. | [1][3] |
| 37°C | Accelerated degradation | Minimize incubation time at 37°C. Prepare solutions fresh. | [1][7] | |
| -20°C | Moderate long-term stability | Less stable than at -80°C for plasma samples. | [11][12] | |
| -80°C | High long-term stability | Recommended for long-term storage of biological samples. | [11][12] | |
| Solvent | Purified Water | High stability | Recommended solvent for stock solutions. | [1][2] |
| Phosphate Buffers (pH 7.4) | Lower stability | Be aware of potential for degradation during experiments. | [1][2] | |
| Labware | Polystyrene / Glass | Significant adsorption | Avoid for colistin solutions to prevent loss of active compound. | [4][9] |
| Polypropylene (low-binding) | Minimal adsorption | Highly recommended for all experiments involving colistin. | [4][9] |
Troubleshooting and Visual Guides
This section provides logical workflows to diagnose and resolve common issues encountered during experiments with this compound.
Troubleshooting Inconsistent Bioactivity
If you are experiencing lower-than-expected or variable results in your assays, follow this diagnostic workflow.
Caption: Troubleshooting workflow for diagnosing inconsistent this compound bioactivity.
This compound Degradation Pathways
This compound degradation in aqueous solutions primarily occurs via hydrolysis and racemization, especially at neutral to alkaline pH.
Caption: Simplified diagram of this compound degradation pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable, concentrated stock solution of this compound (sulfate).
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder in a sterile environment.
-
Dissolution: Dissolve the powder in sterile, HPLC-grade water to a known concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, low-protein-binding polypropylene container.[4]
-
Aliquoting: Dispense the sterilized stock solution into single-use, sterile, low-protein-binding polypropylene microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage:
Protocol 2: General Method for Assessing this compound Stability by HPLC
This protocol provides a framework for conducting a stability study of this compound in a specific aqueous medium.
Caption: Experimental workflow for a this compound stability study using HPLC.
Methodology Details:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water as described in Protocol 1.
-
Incubation: Dilute the stock solution to the final desired concentration in your test medium (e.g., Phosphate-Buffered Saline pH 7.4, Mueller-Hinton Broth). Prepare enough volume for all time points and dispense into separate low-protein-binding tubes.[4] Place the samples in a calibrated incubator at the desired temperature (e.g., 37°C).
-
Sample Collection: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately stop any further degradation by freezing at -80°C or by immediate processing.
-
Sample Preparation: If the medium contains proteins (e.g., plasma), perform a protein precipitation step, for example, by adding acetonitrile (B52724).[11] Centrifuge the sample to pellet debris and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area of the sample at time zero. Plot the percentage remaining versus time to determine the stability profile.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medsafe.govt.nz [medsafe.govt.nz]
- 14. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Inconsistent Colistin MIC Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during Colistin (B93849) B Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: Why are my Colistin B MIC results for the same bacterial isolate inconsistent across different experiments?
A1: Inconsistent this compound MIC results can arise from several factors. The most common sources of variability include the specific test method used, the type of plastic labware, the composition of the assay medium, the preparation and storage of the colistin stock solution, and the size of the bacterial inoculum.[1][2] Colistin is a cationic polypeptide that readily adheres to negatively charged surfaces, such as those of standard polystyrene microplates, leading to a decrease in the effective antibiotic concentration and falsely elevated MIC values.[3][4][5]
Q2: Which MIC testing method is recommended for this compound?
A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the reference method for determining colistin susceptibility.[6][7][8][9] Other methods like disk diffusion and gradient diffusion tests are not recommended due to the poor diffusion of the large colistin molecule in agar (B569324), which can lead to unreliable results.[10][11][12]
Q3: Can the type of microplate I use affect my this compound MIC results?
A3: Absolutely. Standard polystyrene microplates have a negatively charged surface that can bind a significant amount of colistin, reducing its availability in the assay.[3][4] This can lead to falsely high MIC values.[3] Studies have shown that after a 24-hour incubation, the concentration of colistin in polystyrene wells can be significantly lower than the expected concentration.[4][5] To minimize this effect, it is recommended to use low-protein-binding polypropylene (B1209903) microplates.[3][13]
Q4: What is the importance of using Cation-Adjusted Mueller-Hinton Broth (CAMHB)?
A4: The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth is critical for accurate colistin MIC testing.[1][14] These cations affect the interaction of colistin with the bacterial outer membrane. Using standard Mueller-Hinton Broth without adjusting the cation concentration can lead to inaccurate and variable MIC results.[14] An improved calcium-enhanced Mueller-Hinton (CE-MH) medium has also been reported to provide a clearer distinction between resistant and susceptible isolates.[15]
Q5: How should I prepare and store my this compound stock solutions?
A5: Proper preparation and storage of colistin stock solutions are crucial for obtaining reproducible results.[16] Colistin is more stable at lower temperatures, so short-term storage at 4°C and long-term storage at -20°C or -80°C is recommended to minimize degradation.[16] Higher concentrations of colistin in the stock solution are also more stable.[16] It is advisable to prepare fresh working solutions for each experiment and minimize the number of dilution steps to reduce the loss of colistin due to adsorption to plastic surfaces.[13] Reconstituted colistin solutions should be used within a specified period, for example, within 7 days when stored between 2°C and 8°C.[17]
Q6: What are "skipped wells" and what do they indicate?
A6: "Skipped wells" refer to a phenomenon in broth microdilution assays where bacterial growth is observed at higher concentrations of an antibiotic, while no growth is seen at lower concentrations. This can be an indication of heteroresistance within the bacterial population, where a subpopulation of cells exhibits higher resistance.[10][11] When encountering skipped wells, it is recommended to subculture from the turbid wells to check for contamination and to repeat the assay.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Falsely High MIC Values | Adsorption of colistin to polystyrene microplates.[3][4] | Switch to low-protein-binding polypropylene microplates or tubes.[3][13] |
| Incorrectly prepared or degraded colistin stock solution.[16] | Prepare fresh stock solutions of colistin sulfate (B86663). Store aliquots at -80°C.[16][20] | |
| Inoculum concentration is too high.[1][2] | Standardize the inoculum to a 0.5 McFarland standard and follow recommended dilution protocols.[20][21] | |
| Non-cation-adjusted Mueller-Hinton Broth used.[14] | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all experiments.[21][22] | |
| Inconsistent MICs Between Replicates | Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Presence of a heteroresistant population ("skipped wells").[10][11] | Repeat the test. Consider performing population analysis profiles to investigate heteroresistance. | |
| No Growth in Control Wells | Inoculum is not viable. | Use a fresh bacterial culture for inoculum preparation. |
| Incorrect medium used. | Ensure the use of appropriate growth medium (CAMHB).[21][22] | |
| Quality Control (QC) Strain MIC Out of Range | Procedural error in the assay.[2] | Review the entire experimental protocol for any deviations.[2] |
| Contaminated or mutated QC strain. | Use a fresh, verified QC strain from a reputable source.[2] | |
| Improperly prepared or stored colistin.[16] | Prepare fresh colistin stock and working solutions.[16] |
Experimental Protocols
Broth Microdilution (BMD) for this compound MIC Testing
This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Colistin Stock Solution:
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution on ice.
-
Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microplate (typically ranging from 0.125 to 256 µg/mL).[10]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.[20][22]
-
-
Plate Inoculation:
-
Use a sterile, 96-well low-protein-binding polypropylene microplate.
-
Dispense 50 µL of the appropriate colistin working solution into each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (containing CAMHB and inoculum but no colistin) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nzmn.org.nz [nzmn.org.nz]
- 12. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Medium for Colistin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. globalrph.com [globalrph.com]
- 18. pagepressjournals.org [pagepressjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mibius.de [mibius.de]
Technical Support Center: Optimizing Colistin B for Bacterial Growth Inhibition Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Colistin (B93849) B in bacterial growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Colistin Minimum Inhibitory Concentration (MIC) results inconsistent?
Inconsistent Colistin MIC results can stem from several factors related to the unique properties of the antibiotic.[1][2] Colistin is a cationic polypeptide, which can lead to its adherence to the plastic surfaces of microtiter plates, reducing the effective concentration in the wells.[1][3] Another common issue is the use of Colistimethate Sodium (CMS), an inactive prodrug, for in vitro testing. CMS hydrolyzes in solution to the active colistin, but this conversion can be variable, leading to inaccurate results.[1][3] Furthermore, the presence of heteroresistance, where a subpopulation of bacteria exhibits resistance, can lead to variable growth patterns that are difficult to interpret.[1][4]
Q2: Which susceptibility testing method is recommended for Colistin?
Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend broth microdilution (BMD) as the gold standard method for Colistin susceptibility testing.[1][5][6][7] Methods like disk diffusion and gradient tests are considered unreliable for Colistin due to its poor diffusion in agar (B569324), which can lead to inaccurate results.[1][3][8]
Q3: What is Colistin heteroresistance and how can I detect it?
Colistin heteroresistance is a phenomenon where a bacterial population, that appears susceptible to Colistin, contains a small subpopulation of resistant cells.[4][9] This can lead to treatment failure, as the resistant subpopulation can grow in the presence of the antibiotic.[4][9] Standard susceptibility tests may not reliably detect heteroresistance.[4][10] The gold standard for detecting and quantifying heteroresistance is the Population Analysis Profile (PAP).[9][11] This method involves plating serial dilutions of a bacterial culture on agar plates containing various concentrations of the antibiotic to determine the frequency of the resistant subpopulation.[11]
Q4: What is the mechanism of action of Colistin?
Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[12][13] As a polycationic peptide, Colistin has positively charged regions that electrostatically interact with the negatively charged phosphate (B84403) groups of lipid A in the LPS.[13][14][15] This interaction displaces divalent cations like magnesium (Mg2+) and calcium (Ca2+) that stabilize the LPS structure.[13][14][16] The disruption of the outer membrane allows Colistin to also interact with the cytoplasmic membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[12][13][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in control wells | Inoculum viability issue.[17] | Use a fresh (18-24 hour) culture to prepare the inoculum.[3] |
| Improper media preparation.[17] | Ensure the correct preparation and pH of the Cation-Adjusted Mueller-Hinton Broth (CAMHB). | |
| Incorrect incubation conditions.[17] | Verify incubator temperature is at 35 ± 1°C.[3] | |
| Skipped wells or inconsistent growth patterns | Contamination.[18] | Perform subcultures from turbid wells to check for purity.[18] Use proper aseptic techniques.[17] |
| Presence of heteroresistance.[1][4] | Consider performing a Population Analysis Profile (PAP) to investigate resistant subpopulations.[11] | |
| Adherence of Colistin to plasticware.[1][3] | While not standard practice, some research has explored the use of surfactants like Polysorbate-80, though this is not recommended by CLSI or EUCAST as it can have its own antibacterial effect.[1] | |
| MIC values are consistently too high or too low | Incorrect Colistin stock solution concentration.[2] | Prepare a fresh stock solution of Colistin B sulfate (B86663) in sterile distilled water and store at ≤ -70°C.[3] |
| Inaccurate inoculum density.[2] | Standardize the bacterial suspension to a 0.5 McFarland standard to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[3] | |
| Use of Colistimethate Sodium (CMS) instead of Colistin Sulfate.[1] | Ensure you are using Colistin sulfate for all in vitro susceptibility testing.[1] | |
| Optical Density (OD) readings are not consistent in growth curve experiments | Cells settling in the cuvette.[19] | Mix the culture sample well before taking each reading.[19] |
| Spectrophotometer readings are out of the linear range.[20] | If OD600 readings exceed 1.0, dilute the sample with fresh sterile broth and multiply the reading by the dilution factor.[20] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination
This protocol is based on the recommendations from CLSI and EUCAST for determining the Minimum Inhibitory Concentration (MIC) of Colistin.
-
Preparation of this compound Stock Solution:
-
Preparation of Microtiter Plates:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) bacterial culture on an agar plate, suspend 3-5 colonies in sterile saline.[21]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3][21]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[3]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Protocol 2: Bacterial Growth Inhibition Curve with this compound
This protocol outlines the steps to generate a bacterial growth curve to observe the inhibitory effects of different concentrations of this compound over time.
-
Overnight Culture Preparation:
-
Experimental Setup:
-
Prepare a series of flasks or tubes with fresh broth, each containing a different concentration of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a no-antibiotic control.
-
Inoculate each flask with the overnight culture to a starting optical density (OD) at 600 nm of approximately 0.1-0.2.[25]
-
-
Growth Monitoring:
-
Data Presentation:
Data Presentation
Table 1: Example Colistin MIC Breakpoints (mg/L)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 2 | - | > 2 |
| Pseudomonas aeruginosa | ≤ 2 | - | > 2 |
| Acinetobacter spp. | ≤ 2 | - | > 2 |
| (Note: Based on EUCAST breakpoints. Always refer to the latest guidelines from EUCAST or CLSI.) |
Table 2: Example Data from a Growth Inhibition Curve Experiment (OD600)
| Time (hours) | Control (0 mg/L) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 0 | 0.102 | 0.101 | 0.103 | 0.102 | 0.100 |
| 1 | 0.254 | 0.221 | 0.153 | 0.110 | 0.101 |
| 2 | 0.513 | 0.432 | 0.121 | 0.105 | 0.098 |
| 3 | 1.025 | 0.856 | 0.115 | 0.101 | 0.095 |
| 4 | 1.532 | 1.254 | 0.110 | 0.098 | 0.092 |
| 5 | 1.611 | 1.432 | 0.108 | 0.095 | 0.090 |
| 6 | 1.625 | 1.455 | 0.105 | 0.093 | 0.088 |
Visualizations
References
- 1. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 14. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harder, better, faster, stronger: Colistin resistance mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colistin - Wikipedia [en.wikipedia.org]
- 17. microbiozindia.com [microbiozindia.com]
- 18. pagepressjournals.org [pagepressjournals.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 23. microbenotes.com [microbenotes.com]
- 24. static.igem.org [static.igem.org]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Minimizing Colistin B Loss During Serial Dilutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of Colistin (B93849) B during serial dilutions. Adherence to these guidelines will enhance the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing Colistin B loss during serial dilutions critical?
This compound, a polycationic peptide, readily adsorbs to negatively charged surfaces commonly found in laboratory plastics and glassware.[1] This adsorption leads to a significant reduction in the effective concentration of the drug in solution, which can result in erroneously high Minimum Inhibitory Concentration (MIC) values, potentially misclassifying a susceptible bacterial isolate as resistant.[1] Accurate and reproducible concentrations are paramount for reliable antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and new drug development.
Q2: Which labware materials are most problematic for this compound solutions?
Polystyrene is the most problematic material, exhibiting extensive binding of colistin. Studies have shown that after 24 hours, as little as 2% of the initial colistin concentration may remain in a polystyrene microplate.[2] While polypropylene (B1209903) also binds colistin, it is generally to a lesser extent. Low-protein-binding polypropylene is the recommended choice to mitigate this issue.[2]
Q3: What is the role of Polysorbate 80 (Tween® 80) in colistin susceptibility testing?
Polysorbate 80, a non-ionic surfactant, has been used to reduce the binding of colistin to plastic surfaces, which can lead to a 4- to 8-fold reduction in observed MICs.[3][4] However, there is a concern that Polysorbate 80 may have synergistic antimicrobial effects with colistin.[3] Therefore, the joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group does not recommend the use of additives like Polysorbate 80 in reference broth microdilution methods for colistin susceptibility testing.
Q4: How does the diluent affect this compound stability?
This compound is stable in water at 4°C for up to 60 days. However, in isotonic phosphate (B84403) buffer at pH 7.4 and 37°C, significant degradation can occur. It is recommended to prepare stock solutions in sterile water and to make fresh working solutions for each experiment.
Q5: Can pipette tips contribute to this compound loss?
Yes, each new plastic surface, including pipette tips, introduced during serial dilutions provides an additional opportunity for colistin adsorption.[5] The use of low-binding pipette tips is highly recommended. To further minimize this, an incremental dilution scheme, which involves fewer transfer steps, is preferable to a traditional serial two-fold dilution.[2]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected MIC values for this compound.
-
Possible Cause: Significant adsorption of this compound to the assay plate, most notably with polystyrene.
-
Recommended Solutions:
-
Switch to low-protein-binding polypropylene microplates.
-
If polystyrene must be used, be aware of potential lot-to-lot and manufacturer-to-manufacturer variability in binding properties.
-
Consider pre-conditioning the plates with a protein solution, such as bovine serum albumin (BSA), if it is compatible with your experimental design.
-
Problem 2: Loss of this compound concentration in stock or working solutions.
-
Possible Cause: Adsorption of this compound to storage tubes (e.g., standard polypropylene or polystyrene).
-
Recommended Solutions:
-
Store all colistin-containing solutions in certified low-protein-binding polypropylene tubes.
-
Prepare fresh working solutions for each experiment and minimize the storage time of diluted solutions in any plastic container.
-
Problem 3: Low recovery of this compound in quantitative assays (e.g., LC-MS).
-
Possible Cause: Cumulative loss of this compound at each step of the experimental workflow, including dilution, storage, and transfer.
-
Recommended Solutions:
-
Conduct a recovery experiment to quantify the extent of loss in your specific workflow (see Protocol 1).
-
For glass surfaces, consider surface passivation with siliconization to create a hydrophobic barrier that can reduce peptide adsorption (see Protocol 2).
-
For plastic surfaces, where siliconization is not effective, consider a polyethylene (B3416737) glycol (PEG) coating to create a hydrophilic layer that repels the cationic peptide (see Protocol 3).
-
Minimize the number of dilution steps by using an incremental dilution strategy.
-
Data Presentation
Table 1: this compound Recovery from Different Labware Materials after 24 Hours
| Labware Material | Concentration Range (mg/L) | Remaining this compound (%) | Reference(s) |
| Polystyrene | 0.125 - 8 | 8 - 84 | [6][7] |
| Soda-Lime Glass | 0.125 - 8 | 25 - 80 | [6][7] |
| Polypropylene | 0.125 - 8 | 23 - 90 | [6][7] |
| Low-Protein-Binding Polypropylene | 0.125 - 8 | 59 - 90 | [6][7] |
Table 2: Effect of Polysorbate 80 (0.002%) on Colistin MICs
| Organism | Change in Modal MIC | Reference(s) |
| Enterobacteriaceae | 3-fold decrease | [8] |
| Pseudomonas aeruginosa | 2-fold decrease | [8] |
Experimental Protocols
Protocol 1: Quantifying this compound Recovery
This protocol allows for the determination of this compound loss in a specific type of labware.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound sulfate (B86663) in sterile, HPLC-grade water.
-
Prepare Working Solutions: Dilute the stock solution to the desired experimental concentrations in the appropriate buffer or medium.
-
Initial Concentration (T=0): Immediately after preparation, take an aliquot of each working solution for quantification via a validated method like LC-MS/MS to establish the initial concentration (C₀).
-
Incubation: Aliquot the working solutions into the labware to be tested (e.g., microplate wells, centrifuge tubes). Incubate under your standard experimental conditions (e.g., temperature, time).
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant (C_final) using the same method as in step 3.
-
Calculate Recovery: Calculate the percentage of recovery using the formula: Recovery (%) = (C_final / C₀) * 100.
Protocol 2: Siliconizing Glassware
This protocol creates a hydrophobic surface on glassware to reduce the adsorption of cationic peptides. Caution: Dichlorodimethylsilane (B41323) is toxic and volatile; perform all steps in a chemical fume hood with appropriate personal protective equipment.
-
Prepare Siliconizing Solution: Create a 5% (v/v) solution of dichlorodimethylsilane in a non-polar solvent like toluene (B28343) or chloroform.
-
Application:
-
Small Items: Immerse the clean, dry glassware in the solution for 15-30 minutes.
-
Large Items: Pour the solution into the glassware and gently rotate to ensure all interior surfaces are coated.
-
-
Rinsing: Rinse the glassware thoroughly, first with the non-polar solvent (toluene or chloroform), followed by methanol, and finally with deionized water.
-
Drying and Curing: Dry the glassware in an oven at >100°C overnight to cure the silicone layer.
Protocol 3: Polyethylene Glycol (PEG) Coating of Plasticware
This protocol creates a hydrophilic surface on plasticware to repel peptides.
-
Prepare PEG Solution: Prepare a 1 mg/mL solution of a high molecular weight PEG (e.g., PEG 20,000) in sterile, nuclease-free water.
-
Coating: Add the PEG solution to the wells of a microplate or the inside of tubes, ensuring the entire surface is covered.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Removal of Excess PEG: Aspirate the PEG solution.
-
Drying: Allow the plasticware to air dry completely in a sterile environment (e.g., a laminar flow hood). The coated plasticware is now ready for use.
Visualizations
Caption: Recommended workflow for experiments involving this compound serial dilutions.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrens.health.qld.gov.au [childrens.health.qld.gov.au]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. sapg.scot [sapg.scot]
- 6. researchgate.net [researchgate.net]
- 7. Colistimethate (Colistin) Intravenous for Adult patients | Medinfo Galway [medinfogalway.ie]
- 8. globalrph.com [globalrph.com]
Overcoming matrix effects in Colistin b LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Colistin (B93849) B LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Colistin B analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] In complex biological matrices, components like phospholipids, salts, and proteins are common sources of matrix effects.[1]
Q2: I'm observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A2: Significant ion suppression is a common challenge in this compound analysis. Here is a logical approach to troubleshooting:
Figure 1: Initial troubleshooting workflow for ion suppression.
Q3: Which sample preparation method is better for reducing matrix effects for this compound: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A3: Both PPT and SPE are commonly used for this compound analysis, each with its advantages and disadvantages.
-
Protein Precipitation (PPT): This is a simpler and faster method.[6] However, it may result in a less clean extract, potentially leading to more significant matrix effects as it primarily removes proteins, leaving other matrix components like phospholipids.[7]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by removing a wider range of interfering substances, which generally results in a greater reduction of matrix effects.[8] The trade-off is that SPE protocols are more complex and time-consuming.[9]
The choice often depends on the required sensitivity and the complexity of the matrix. For complex matrices or when high sensitivity is required, SPE is often the preferred method.[8][10]
Q4: What is a suitable internal standard (IS) for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard for this compound would be ideal as it co-elutes and experiences similar matrix effects. However, due to its limited availability, a structural analog is commonly used. Polymyxin B is a widely accepted internal standard for this compound analysis due to its structural similarity.[8][11]
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[1]
-
MF = (Peak response in presence of matrix) / (Peak response in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for this compound
-
Potential Cause: Non-specific binding of this compound (a basic polypeptide) to surfaces.
-
Troubleshooting Steps:
-
Sample Handling: Use polypropylene (B1209903) tubes and vials to minimize adsorption.[11] Adding a small amount of drug-free plasma to urine samples can also help prevent loss due to adsorption.[11]
-
Mobile Phase Additives: Incorporate an acid, such as formic acid (typically 0.1%), into the mobile phase.[8][10] This helps to protonate silanol (B1196071) groups on the column, reducing secondary interactions with the basic analyte.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology (e.g., XBridge C18) to minimize silanol interactions.[12]
-
Issue 2: Inconsistent Recovery
-
Potential Cause: Inefficient extraction or variability in the sample preparation process.
-
Troubleshooting Steps:
-
Optimize SPE Protocol: Ensure proper conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without losing the analyte. A common wash solution is water with 0.1% formic acid.[8] The elution is typically done with an organic solvent like methanol (B129727), often containing an acid.[8][10]
-
Optimize PPT Protocol: The choice of precipitation solvent (e.g., acetonitrile (B52724), methanol) and the sample-to-solvent ratio can impact recovery. Using an acidified organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) can improve protein precipitation and analyte recovery.[6][13]
-
Internal Standard Addition: Ensure the internal standard is added early in the sample preparation process to account for variability in extraction steps.[9]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is based on methodologies described in the literature.[8][10][14]
-
Sample Pre-treatment: To 250 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Polymyxin B).[9][11]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (1 mL, 30 mg) with 1 mL of methanol, followed by 1 mL of water.[9][11]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.[8]
-
Elution: Elute this compound and the internal standard with 1 mL of methanol containing 0.1% formic acid.[8][10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-150 µL of the initial mobile phase.[9][10]
Figure 2: General workflow for SPE of this compound from plasma.
Protocol 2: Protein Precipitation (PPT) for this compound in Plasma
This protocol is a simplified method adapted from published procedures.[6][13]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution/Injection: Depending on the sensitivity of the instrument, the supernatant can be directly injected or diluted with the initial mobile phase before injection.[6]
Data Presentation
The following table summarizes typical recovery data for different sample preparation methods for this compound and a common internal standard.
| Analyte | Sample Preparation Method | Mean Recovery (%) | Reference |
| Colistin A | Solid-Phase Extraction (C18) | 97 | [10] |
| This compound | Solid-Phase Extraction (C18) | 94 | [10] |
| Polymyxin B (IS) | Solid-Phase Extraction | Not Reported | |
| Clarithromycin (IS) | Solid-Phase Extraction (C18) | 97 | [10] |
Note: Recovery can vary based on the specific protocol, reagents, and matrix lot.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of colistin A and this compound in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 11. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
Technical Support Center: Colistin B Interference with Laboratory Diagnostic Tests
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the antibiotic colistin (B93849) B with various laboratory diagnostic tests.
Frequently Asked Questions (FAQs)
Q1: What is colistin and why is it a concern for laboratory testing?
Colistin (also known as polymyxin (B74138) E) is a polycationic peptide antibiotic used as a last-resort treatment for multidrug-resistant Gram-negative infections.[1] Its chemical structure includes a positively charged polypeptide ring and a fatty acid tail, making it amphiphilic. This structure, while crucial for its antimicrobial activity, can also lead to interactions with various components of laboratory assays, potentially causing inaccurate results.[2]
Q2: Which laboratory tests are known to be affected by colistin interference?
A case report has documented significant interference with a wide range of laboratory tests, including:[3][4]
-
Cardiac Markers: Creatine Kinase-MB (CK-MB) mass and N-terminal pro-B-type natriuretic peptide (ProBNP).[3][4]
-
Hormone Immunoassays: Thyroid-stimulating hormone (TSH), free thyroxine (FT4), anti-thyroid peroxidase (Anti-TPO), beta-human chorionic gonadotropin (B-HCG), estradiol, and prolactin.[3][4]
-
Vitamins and Metabolites: Vitamin B12, 25-hydroxy vitamin D, and C-Peptide.[3][4]
-
Coagulation and Fibrinolysis Markers: D-Dimer, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (aPTT).[3][4]
It is important to note that while this case report provides a broad overview of potential interferences, the extent of interference can vary depending on the specific assay, platform, and colistin concentration.
Q3: What is the proposed mechanism behind colistin's interference in these assays?
The exact mechanisms are not fully elucidated for all tests, but are likely related to the physicochemical properties of colistin:
-
Electrostatic and Hydrophobic Interactions: As a cationic and amphiphilic molecule, colistin can non-specifically bind to various assay components, such as antibodies, enzymes, and solid phases (e.g., microplates), through electrostatic and hydrophobic interactions.[2][5] This can sterically hinder the intended binding reactions or cause non-specific binding, leading to false positive or false negative results.
-
Interaction with Lipid-based Reagents: Colistin's primary mode of action is its interaction with the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[6][7] Assays that utilize lipid-based reagents could be susceptible to interference.
-
Enzyme Inhibition: Colistin has been reported to inhibit certain enzymes, such as NADH oxidase.[8][9] This could potentially interfere with enzymatic assays that rely on similar enzymes or cofactors.
-
Binding to Labware: Colistin is known to adhere to plastic surfaces, such as polystyrene and polypropylene, which are commonly used in laboratory consumables.[5][10][11] This can reduce the effective concentration of colistin in a sample or, in the context of an assay, lead to unpredictable interactions at the solid phase.
Q4: Does the form of colistin administered (colistin sulfate (B86663) vs. colistimethate sodium) affect the potential for interference?
Yes, the form of colistin can be a significant factor. Colistin is administered intravenously as its less toxic, anionic prodrug, colistimethate sodium (CMS).[1][12] CMS is then hydrolyzed in vivo to the active, cationic form of colistin. Colistin sulfate is the active, cationic form. Because of their different charge properties, CMS and colistin may exhibit different interference profiles. It is crucial to consider which form is present in the patient sample at the time of blood draw.
Q5: Are there specific types of immunoassays that are more susceptible to colistin interference?
While systematic studies are limited, sandwich immunoassays may be particularly vulnerable. The cationic nature of colistin could facilitate non-specific binding between the capture and detection antibodies, leading to a falsely elevated signal. Competitive immunoassays could also be affected if colistin interferes with the binding of the analyte or the labeled competitor to the antibody.
Troubleshooting Guides
Issue: Unexpected or clinically inconsistent laboratory results in a patient receiving colistin therapy.
Step 1: Initial Assessment
-
Review Patient Medication: Confirm that the patient is receiving colistin and note the dosage, route of administration, and time of the last dose relative to the time of sample collection.
-
Evaluate Clinical Context: Assess whether the laboratory results are consistent with the patient's clinical presentation. For example, a significant elevation in cardiac markers without any corresponding clinical or electrocardiographic evidence of cardiac injury should raise suspicion.[3][4]
-
Check for Sample Quality Issues: Rule out common pre-analytical errors such as hemolysis, icterus, and lipemia, although the case report of significant interference noted no hemolysis in the sample.[3][4]
Step 2: Laboratory Investigation
If interference is suspected, the following experimental steps can be taken to investigate and potentially mitigate the issue.
-
Serial Dilution:
-
Rationale: If an interfering substance is present, its effect may diminish upon dilution.
-
Protocol: Perform serial dilutions of the patient sample with an appropriate diluent (e.g., the assay manufacturer's recommended diluent or a sample from a healthy individual). Analyze each dilution and calculate the concentration corrected for the dilution factor. A non-linear response upon dilution suggests the presence of interference.[13]
-
-
Testing with an Alternative Method:
-
Rationale: Different assay platforms from various manufacturers use different antibodies, reagents, and methodologies, which may not be equally susceptible to the same interference.
-
Action: If available, measure the analyte using a different immunoassay platform or a non-immunoassay-based method (e.g., liquid chromatography-tandem mass spectrometry [LC-MS/MS] for some analytes). Concordant results from different methods increase confidence in the result, while discordant results strengthen the suspicion of interference.[13]
-
-
Spike and Recovery:
-
Rationale: This experiment assesses whether the patient's sample matrix affects the measurement of a known amount of the analyte.
-
Protocol: Add a known concentration of the analyte (spike) to the patient's sample and a control sample. Measure the analyte concentration in both spiked samples. The recovery is calculated as: (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration * 100%. Poor recovery in the patient sample compared to the control sample suggests interference.
-
-
Use of Interference Blockers:
-
Rationale: Some commercial reagents are available to block interference from heterophile antibodies or other binding proteins. While not specifically designed for drug interference, they may be effective in some cases.
-
Action: Treat the patient sample with a commercial interference blocker according to the manufacturer's instructions and re-assay the sample. A significant change in the result may indicate that the interference has been mitigated.
-
Step 3: Communication and Resolution
-
Consult with Laboratory Professionals: Discuss the findings with a clinical chemist or laboratory director to determine the best course of action.
-
Communicate with Clinicians: If interference is confirmed or strongly suspected, communicate this to the treating physician and discuss the potential for erroneous results. Recommend alternative testing if available and advise caution in the clinical interpretation of the affected lab values.
-
Consider Therapeutic Drug Monitoring (TDM): For colistin itself, using a validated method like LC-MS/MS for TDM can ensure therapeutic levels are achieved while minimizing toxicity, and can provide context for the potential of interference in other assays.
Data Presentation
The following table summarizes the quantitative data on colistin interference from a published case report.[3][4] It is important to emphasize that this data is from a single patient and may not be representative of all cases.
| Test Category | Analyte | Bias (%) |
| Cardiac Markers | CK-MB mass | +268.80 |
| ProBNP | High (exact % not specified) | |
| Hormones | TSH | -41.60 |
| FT4 | -28.50 | |
| Anti-TPO | +16.60 | |
| B-HCG | +11.10 | |
| Estradiol | +13.30 | |
| Prolactin | +8.30 | |
| Tumor Markers | CA 125 | +10.00 |
| CA 15-3 | +12.50 | |
| CA 19-9 | +14.20 | |
| Vitamins | Vitamin B12 | +25.00 |
| 25-hydroxy vitamin D | +20.00 | |
| Metabolites | C-Peptide | +50.00 |
| Coagulation | D-Dimer | -75.00 |
| PT | Prolonged (exact % not specified) | |
| INR | Prolonged (exact % not specified) | |
| aPTT | Prolonged (exact % not specified) | |
| Other | PTH | +33.30 |
Experimental Protocols
Protocol 1: In Vitro Investigation of Colistin Interference in a Sandwich Immunoassay
Objective: To determine if colistin directly interferes with a specific sandwich immunoassay.
Materials:
-
Calibrators and controls for the assay .
-
Patient pools or commercial serum/plasma with known low and high concentrations of the analyte.
-
Colistin sulfate analytical standard.
-
Assay-specific diluent.
-
The immunoassay platform and reagents.
Methodology:
-
Preparation of Colistin Stock Solution: Prepare a high-concentration stock solution of colistin sulfate in deionized water or an appropriate buffer.
-
Spiking of Samples: Create a series of colistin-spiked samples by adding known amounts of the colistin stock solution to aliquots of the low and high concentration patient pools. The final colistin concentrations should cover the expected therapeutic range (typically 1-5 µg/mL) and higher. Prepare a control set of samples spiked with the same volume of vehicle (the solvent used for the colistin stock).
-
Assay Performance: Analyze the colistin-spiked samples and the vehicle-spiked control samples for the analyte of interest according to the immunoassay manufacturer's instructions.
-
Data Analysis: Compare the measured analyte concentrations in the colistin-spiked samples to the vehicle-spiked control samples. A significant, concentration-dependent change in the measured analyte concentration in the presence of colistin indicates direct interference.
Visualizations
Caption: Potential mechanisms of this compound interference in immunoassays.
Caption: Troubleshooting workflow for suspected colistin interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Tools to Detect Colistin-Resistance among Enterobacteriaceae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manufacturing Considerations for IVD Reagents Used in Clinical Chemistry and Special Chemistry Laboratories | Labcompare.com [labcompare.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. False Laboratory Test Result Through Colistin Interference in an Intensive Care Patient: Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elgalabwater.com [elgalabwater.com]
Technical Support Center: Accurate Quantification of Colistimethate Sodium (CMS) to Colistin Conversion
This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately quantifying the conversion of colistimethate sodium (CMS) to its active form, colistin (B93849). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying the conversion of CMS to colistin?
The main challenge is the inherent instability of CMS, which readily hydrolyzes to colistin both in vivo and ex vivo.[1][2] This instability can lead to an overestimation of the actual amount of colistin present in a sample at the time of collection.[3][4] Therefore, sample handling and storage conditions are critical for accurate quantification.
Q2: What is the most common analytical method for quantifying CMS and colistin?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the simultaneous quantification of CMS and colistin in biological matrices.[1][3][4][5] This method offers high sensitivity and selectivity.[6]
Q3: Why is indirect quantification of CMS often necessary?
CMS is not a single compound but a complex mixture of sulfomethylated derivatives of colistin.[7][8] This complexity makes direct quantification challenging. The common approach is to measure the total colistin concentration after complete acid hydrolysis of CMS in one sample aliquot and the baseline colistin concentration in a separate, non-hydrolyzed aliquot. The CMS concentration is then calculated by subtracting the baseline colistin from the total colistin concentration.[1][6]
Q4: What are the key considerations for sample preparation to ensure accuracy?
To minimize the artificial conversion of CMS to colistin during sample handling, it is crucial to:
-
Collect and process samples at low temperatures (e.g., on ice).[9]
-
Use appropriate anticoagulants and stabilizers if specified in the protocol.
-
Minimize the time between sample collection and analysis or freezing.
-
Store samples at ultra-low temperatures (-70°C or -80°C) to ensure long-term stability.[10][11]
Troubleshooting Guides
Issue 1: Overestimation of Colistin Concentration
-
Symptom: Higher than expected colistin concentrations, especially in baseline (non-hydrolyzed) samples.
-
Possible Cause 1: Spontaneous hydrolysis of CMS to colistin during sample collection, handling, or storage.[7][10][12]
-
Troubleshooting:
-
-
Possible Cause 2: In-source fragmentation of CMS to colistin in the mass spectrometer.
-
Troubleshooting:
-
Issue 2: Incomplete Hydrolysis of CMS for Total Colistin Measurement
-
Symptom: Underestimation of the total colistin concentration, leading to inaccurate CMS calculation.
-
Possible Cause: Suboptimal acid concentration, incubation time, or temperature during the hydrolysis step.[14][15]
-
Troubleshooting:
-
Verify the concentration of the acid (e.g., sulfuric acid) used for hydrolysis.
-
Ensure the incubation time and temperature are consistent with a validated protocol. Common conditions include incubation with sulfuric acid at room temperature or elevated temperatures for a specific duration.[1][15]
-
Perform validation experiments to confirm complete hydrolysis under your laboratory's conditions. This can be done by analyzing a known concentration of a CMS standard.
-
-
Issue 3: Poor Chromatographic Separation or Peak Shape
-
Symptom: Co-elution of colistin A and B, broad peaks, or poor peak symmetry.
-
Possible Cause: Inappropriate column, mobile phase, or gradient elution.
-
Troubleshooting:
-
Use a C18 column, which is commonly reported for the separation of colistin A and B.[3][4][5][16]
-
The mobile phase typically consists of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization.[3][9]
-
Optimize the gradient elution program to achieve baseline separation of colistin A and B.
-
-
Experimental Protocols
Protocol 1: Sample Preparation and CMS Hydrolysis for LC-MS/MS Analysis
This protocol is a general guideline based on commonly cited methods.[1]
-
Sample Collection and Processing:
-
Collect blood samples in tubes containing an appropriate anticoagulant.
-
Immediately place the tubes on ice.
-
Centrifuge at 4°C to separate plasma.
-
Transfer the plasma to cryovials and store at -80°C until analysis.
-
-
Preparation of Aliquots:
-
Thaw plasma samples on ice.
-
Prepare two aliquots for each sample: one for baseline colistin measurement and one for total colistin measurement (after CMS hydrolysis).
-
-
CMS Hydrolysis (for total colistin measurement):
-
To one plasma aliquot, add a precise volume of a strong acid (e.g., 0.5 M sulfuric acid).[1][15]
-
Incubate the mixture at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., 10-60 minutes) to ensure complete hydrolysis of CMS to colistin.[15]
-
Neutralize the sample with a corresponding volume of a base (e.g., 1 M sodium hydroxide).[1]
-
-
Protein Precipitation/Solid-Phase Extraction (SPE):
-
Add an internal standard (e.g., Polymyxin B) to both the hydrolyzed and non-hydrolyzed aliquots.[3][5]
-
Perform protein precipitation by adding a solvent like trifluoroacetic acid in isopropanol.[1] Vortex and centrifuge to pellet the proteins.
-
Alternatively, use a solid-phase extraction (SPE) method for sample cleanup and concentration. Oasis HLB cartridges are commonly used.[1]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to autosampler vials.
-
Inject the samples into the LC-MS/MS system for analysis.
-
Quantitative Data Summary
The following tables summarize key parameters from validated LC-MS/MS methods for colistin and CMS quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[3] | Method 2[5] | Method 3[9] |
| Column | Zorbax eclipse C18 | XBrigde C18 | Welch Ultimate LP-C18 |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Formic acid in Water | 1.0% Formic acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic acid in Acetonitrile | Acetonitrile with 1.0% Formic acid |
| Flow Rate | 0.5 mL/min | 0.2 mL/min | Not Specified |
| Injection Volume | 5 µL | Not Specified | Not Specified |
| Run Time | 6.0 min | 3.8 min | 5.0 min |
| Internal Standard | Polymyxin B1 | Polymyxin B1 | Polymyxin B2 |
Table 2: Method Validation Parameters
| Parameter | Colistin A Range (µg/mL)[3] | Colistin B Range (µg/mL)[3] | Colistin A Range (µg/mL)[5] | This compound Range (µg/mL)[5] | Colistin A & B Range (µg/mL)[9] |
| Linearity Range | 0.043 - 8.61 | 0.057 - 11.39 | 0.024 - 6.144 | 0.015 - 3.856 | 0.1 - 10.0 |
| LLOQ | 0.043 | 0.057 | 0.024 | 0.015 | 0.1 |
| Intra-day Precision | Satisfactory | Satisfactory | Accurate and Reproducible | Accurate and Reproducible | RSD < 15% |
| Inter-day Precision | Satisfactory | Satisfactory | Accurate and Reproducible | Accurate and Reproducible | RSD < 15% |
| Accuracy | Satisfactory | Satisfactory | Accurate and Reproducible | Accurate and Reproducible | 90.97% - 114.65% |
Visualizations
Caption: Experimental workflow for the quantification of CMS and colistin.
Caption: Conversion of colistimethate sodium to colistin.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple and robust LC-MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Pharmacokinetics of four different brands of colistimethate and formed colistin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Potential pitfalls in LC-MS/MS quantification of colistin for therapeutic drug monitoring of patients treated with colistimethate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colistimethate Acidic Hydrolysis Revisited: Arrhenius Equation Modeling Using UPLC-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsu.lv [rsu.lv]
Addressing skipped wells in Colistin b broth microdilution assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin (B93849) broth microdilution (BMD) assays, with a specific focus on the phenomenon of "skipped wells."
Troubleshooting Guide: Skipped Wells
Question: What are "skipped wells" in a colistin broth microdilution assay?
Answer:
"Skipped wells" refer to a phenomenon observed during broth microdilution susceptibility testing where there is no visible bacterial growth in one or more wells at an intermediate antibiotic concentration, while growth is observed in wells with higher concentrations.[1][2] This can complicate the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth.
A visual representation of a skipped well is provided below:
Caption: Example of a skipped well in a colistin BMD assay.
Question: What are the potential causes of skipped wells in my colistin BMD assay?
Answer:
The exact cause of skipped wells is not always clear, but several factors are thought to contribute to this phenomenon:
-
Colistin Heteroresistance: This is a primary suspect. Heteroresistance is the presence of a subpopulation of bacteria within a larger, susceptible population that exhibits resistance to the antibiotic.[3][4] These resistant subpopulations may be able to grow at higher colistin concentrations, leading to the appearance of skipped wells.
-
Physicochemical Properties of Colistin: Colistin is a cationic polypeptide that can adhere to the plastic surfaces of microtiter plates.[2][5][6] This binding can reduce the effective concentration of colistin in the wells, potentially leading to inconsistent results and the appearance of skipped wells.
-
Technical Errors:
-
Inoculum Preparation: An improperly prepared or non-homogenous bacterial suspension can lead to an uneven distribution of bacteria in the wells.
-
Pipetting Inaccuracies: Errors in pipetting the antibiotic dilutions or the bacterial inoculum can result in incorrect concentrations in the wells.
-
Contamination: Contamination of the wells with other microorganisms can lead to unexpected growth patterns.[7]
-
-
Spontaneous Mutations: The occurrence of spontaneous mutations leading to resistance during the incubation period can also contribute to this phenomenon.
Below is a diagram illustrating the potential causes:
Caption: Potential causes of the skipped well phenomenon.
Question: How should I interpret the results of a colistin BMD assay when I observe skipped wells?
Answer:
The interpretation depends on the number of skipped wells observed:
-
One Skipped Well: If only a single skipped well is observed, it is generally recommended to disregard it and determine the MIC as the lowest concentration with no visible growth.[3]
-
Multiple Skipped Wells: If multiple skipped wells are present, the result should be considered questionable, and the test should be repeated for confirmation.[1][3]
A troubleshooting workflow for addressing skipped wells is outlined below:
Caption: Troubleshooting decision tree for skipped wells.
Frequently Asked Questions (FAQs)
Q1: How common is the skipped well phenomenon in colistin BMD assays?
A1: The frequency can vary depending on the bacterial species and isolates being tested. A study on Klebsiella pneumoniae reported that a substantial portion (18.4%) of initial isolates had undetermined MICs due to issues that included the presence of multiple skipped wells (7.8%) or a combination of discordance between replicates and skipped wells (9.2%).[1]
| Issue | Percentage of Isolates with Undetermined MICs |
| Multiple Skipped Wells | 7.8% |
| Discordance between replicates and skipped wells | 9.2% |
| Total including skipped wells | 17.0% |
| Data adapted from a study on 141 K. pneumoniae clinical isolates.[1] |
Q2: Are there specific bacterial species that are more prone to exhibiting skipped wells with colistin?
A2: While not exclusively limited to one species, the phenomenon of skipped wells and heteroresistance with colistin has been frequently reported in studies involving Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.[8][9]
Q3: Can the type of microtiter plate used affect the results of a colistin BMD assay?
A3: Yes, the material of the microtiter plate can influence the results. Colistin's cationic nature leads to its adherence to polystyrene, the material commonly used for microtiter plates.[2][5] This can reduce the bioavailable concentration of the drug. While CLSI and EUCAST do not recommend the use of surfactants like Polysorbate-80 to prevent this binding due to potential synergistic effects, being aware of this property is crucial for understanding potential variability.[5]
Q4: What is the recommended reference method for colistin susceptibility testing?
A4: The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends broth microdilution (BMD) as the reference (gold standard) method for colistin susceptibility testing.[5][10][11][12] Other methods like disk diffusion and gradient diffusion tests are not recommended due to high rates of error and poor reproducibility for colistin.[5][6]
Q5: What quality control (QC) strains should be used for colistin BMD assays?
A5: Recommended QC strains include Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™. EUCAST also advises the inclusion of a colistin-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), to ensure the assay can accurately detect resistance.[5]
Experimental Protocol: Colistin Broth Microdilution (BMD)
This protocol is a summary based on guidelines from organizations like CLSI and EUCAST.
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin sulfate (B86663) reference powder
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs and multichannel pipettes
2. Preparation of Colistin Stock Solution:
-
Prepare a stock solution of colistin sulfate in sterile distilled water (e.g., at 1280 mg/L).
-
Dispense into small aliquots and store at -70°C or below.[6]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
4. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates. The typical final concentration range is 0.06 to 64 mg/L.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no colistin) and a sterility control well (no bacteria).
5. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of colistin that completely inhibits visible growth.
-
The results for the QC strains must fall within their acceptable ranges for the test to be considered valid.
Below is a diagram of the experimental workflow:
Caption: Standard workflow for a colistin broth microdilution assay.
References
- 1. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Colistin Heteroresistance among Multidrug-Resistant Klebsiella pneumoniae Isolated from Intensive Care Patients in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frcpathprep.com [frcpathprep.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Two-Site Evaluation of the Colistin Broth Disk Elution Test To Determine Colistin In Vitro Activity against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Colistin b solubility for high concentration stock solutions
Welcome to the Technical Support Center for Colistin B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing high-concentration stock solutions of this compound, a crucial component of the antibiotic Colistin. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (as part of Colistin Sulfate)?
A1: The recommended solvent for Colistin Sulfate (B86663) is sterile, deionized, or distilled water.[1] It is freely soluble in water, with some sources reporting solubility as high as 560 mg/mL.[1] Conversely, it is practically insoluble in organic solvents such as acetone, ether, and DMSO.[1][2][3]
Q2: I am observing precipitation in my Colistin Sulfate solution. What are the potential causes?
A2: Precipitation in your Colistin Sulfate solution can be attributed to several factors:
-
pH Imbalance: Colistin base can precipitate from aqueous solutions at a pH above 7.5. The optimal pH for maintaining solubility is between 4.0 and 7.0.[1][4]
-
Buffer Composition: The use of isotonic phosphate (B84403) buffers may hasten the decomposition of Colistin, potentially leading to precipitation.[1][5] It is advisable to prepare stock solutions in water whenever possible.[1]
-
Exceeding Solubility Limit: Attempting to prepare a solution with a concentration that exceeds the solubility limit in the chosen solvent system will result in precipitation.[1]
-
Temperature and Storage: While stable at room temperature for short durations, long-term storage of Colistin Sulfate solutions should be at 2-8°C to prevent degradation that could cause precipitation.[1]
Q3: How should I store my high-concentration Colistin Sulfate stock solution?
A3: For optimal stability, aqueous stock solutions of Colistin Sulfate should be stored at 2-8°C, where they have been reported to be stable for at least 60 days.[1][5][6] For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C for up to 6 months.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use Colistin Methanesulfonate (CMS) and Colistin Sulfate interchangeably?
A4: No, Colistin Sulfate and Colistin Methanesulfonate (CMS) are not interchangeable.[1] CMS is a less potent prodrug of Colistin. While it is also water-soluble, its preparation and use in assays differ from that of Colistin Sulfate.[1] Always use the specific form of Colistin indicated in your experimental protocol.
Q5: My assay results are inconsistent. Could this be related to my Colistin stock solution?
A5: Inconsistent assay results can stem from issues with your Colistin stock solution. Degradation of Colistin Sulfate in the solution can lead to variability. To mitigate this, it is best practice to prepare fresh solutions for each experiment and avoid prolonged storage of diluted working solutions.[1] Additionally, ensure the initial concentration of your stock solution is accurate by carefully weighing the powder and using the correct volume of solvent.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when preparing and using this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The pH of the solution is above 7.5. | Adjust the pH to a range of 4.0-7.0 using dilute HCl or NaOH.[1] |
| Interaction with components in the buffer. | Prepare stock solutions in sterile water instead of phosphate buffers.[1] | |
| The solubility limit has been exceeded. | Reduce the concentration of the Colistin Sulfate solution.[1] | |
| Degradation of the product. | Prepare fresh solutions and store them properly at 2-8°C for short-term use or -20°C/-80°C for long-term storage.[1] | |
| Loss of Potency or Inconsistent Results | Adsorption of Colistin to plastic labware. | Store stock and working solutions in low-protein-binding polypropylene (B1209903) tubes. Minimize the storage time of solutions in plastic containers. |
| Degradation of Colistin Sulfate in solution. | Prepare fresh solutions for each experiment and avoid long-term storage of diluted working solutions.[1] | |
| Inaccurate initial concentration. | Ensure the Colistin Sulfate powder is weighed accurately and the correct volume of solvent is used. If necessary, account for the potency of the specific lot.[1] |
Quantitative Data Summary
The solubility of Colistin Sulfate in various solvents is summarized below. Note that this compound is a major component of the commercially available Colistin Sulfate.
| Solvent | Reported Solubility | Conditions/Notes |
| Water | Freely soluble[1] | The pH of a 1% solution in water is between 4.0 and 7.0.[4] |
| ≥42.47 mg/mL | Gentle warming may be required.[2] | |
| 50 mg/mL | Ultrasonic assistance may be needed.[3] | |
| 125 mg/mL | Sonication is recommended.[7] | |
| DMSO | Insoluble or slightly soluble (<1 mg/mL)[3] | |
| Ethanol | Insoluble[2] | |
| Acetone | Practically insoluble | |
| Ether | Practically insoluble[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Colistin Sulfate Stock Solution (e.g., 10 mg/mL)
Materials:
-
Colistin Sulfate powder
-
Sterile, deionized or distilled water
-
Sterile conical tube or low-protein-binding polypropylene tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh 50 mg of Colistin Sulfate powder and transfer it to a sterile conical tube.[1]
-
Add 5 mL of sterile water to the tube to achieve a final concentration of 10 mg/mL.[1]
-
Vortex the solution until the Colistin Sulfate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2][7]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding polypropylene tubes to avoid repeated freeze-thaw cycles and adsorption to plastic.[1]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
Visualizations
Caption: Workflow for preparing a sterile, high-concentration Colistin Sulfate stock solution.
Caption: A logical guide to troubleshooting precipitation issues in Colistin solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colistin sulfate | Antibacterial | Cell wall | Antibiotic | TargetMol [targetmol.com]
Best practices for storing reconstituted Colistin b solution
This technical support center provides guidance on the best practices for storing reconstituted colistin (B93849) solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent for reconstituting lyophilized colistimethate sodium (the prodrug of colistin)?
A1: Lyophilized colistimethate sodium should be reconstituted with Sterile Water for Injection, USP.[1][2][3][4][5] It is recommended to swirl the vial gently during reconstitution to avoid frothing.[1][2][3][4]
Q2: What is the recommended storage temperature for the reconstituted colistin solution?
A2: The reconstituted solution can be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) or at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][4]
Q3: How long is the reconstituted colistin solution stable?
A3: The reconstituted solution is stable for up to 7 days when stored either in the refrigerator or at controlled room temperature.[1][4][6] One study showed that a 200 mg/ml solution of reconstituted Coly-Mycin M was stable for at least 7 days at both 4°C and 25°C, with less than 0.1% formation of active colistin.[6][7] Another study demonstrated that a 75 mg/mL solution was stable for up to 24 hours at temperatures ranging from -70°C to 21°C, with less than 1% formation of colistin A and B.[8][9][10]
Q4: What happens to the colistimethate sodium solution over time?
A4: Colistimethate sodium, the inactive prodrug, spontaneously hydrolyzes in aqueous solutions to form the microbiologically active and more toxic compounds, colistin A and colistin B.[6][7][8][9][10] This hydrolysis is dependent on both temperature and concentration.[6][7]
Q5: I need to prepare a more diluted solution for my experiment. How should I store it?
A5: Any further diluted infusion solution should be freshly prepared and used within 24 hours.[1][3][4] If immediate use is not possible, it is recommended to store the diluted solution at 4°C, as the formation of colistin is significantly reduced at this temperature.[6][11] Studies have shown that when diluted to 4 mg/ml in glucose (5%) or saline (0.9%), colistimethate sodium hydrolyzes faster at 25°C (less than 4% colistin formed after 48 hours) than at 4°C (0.3% colistin formed).[6][7]
Q6: Can I freeze the reconstituted colistin solution?
A6: Studies have shown that reconstituted colistimethate sodium is stable for up to 24 hours when stored at -20°C and -70°C, with minimal degradation to active colistin.[8][9][10] A single freeze-thaw cycle does not appear to significantly impact the hydrolysis.[12]
Q7: What are the signs of degradation I should look for?
A7: Visually inspect parenteral drug products for particulate matter and discoloration before administration.[4] The lyophilized powder is a white to slightly yellow cake.[1][5] While the formation of active colistin is not visible, adhering to recommended storage times and temperatures is crucial to minimize the concentration of these more toxic breakdown products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high toxicity in cell-based assays. | The reconstituted solution may have been stored for too long or at improper temperatures, leading to a higher concentration of active, more toxic colistin. | Prepare a fresh solution from lyophilized powder, ensuring it is used within the recommended timeframe (ideally within 24 hours for diluted solutions). |
| Variability in experimental results between batches. | Inconsistent storage times or temperatures of the colistin solution can lead to varying concentrations of the active compound. | Standardize the preparation and storage protocol for the colistin solution across all experiments. Always prepare fresh for sensitive applications. |
| Precipitation or cloudiness in the reconstituted solution. | This is not a commonly reported issue with standard reconstitution procedures. It could indicate contamination or use of an incorrect diluent. | Discard the solution. Reconstitute a new vial using Sterile Water for Injection, USP, ensuring aseptic technique. |
Quantitative Data Summary
The stability of reconstituted colistimethate sodium (CMS) is primarily determined by the rate of hydrolysis to active colistin.
| Storage Condition | Concentration | Duration | Percent Colistin Formed | Reference |
| 4°C or 25°C | 200 mg/ml in Water for Injection | 7 days | < 0.1% | [6][7] |
| 21°C, 0°C, -20°C, -70°C | 75 mg/ml in Sterile Water | 24 hours | < 1.0% (Colistin A/B) | [8][9][10] |
| 4°C | 4 mg/ml in 5% Glucose or 0.9% Saline | 48 hours | 0.3% | [6][7] |
| 25°C | 4 mg/ml in 5% Glucose or 0.9% Saline | 48 hours | < 4% | [6][7] |
Experimental Protocols
Protocol for Determining Colistin Stability via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a reconstituted colistimethate sodium solution by quantifying the formation of active colistin over time.
-
Preparation of Reconstituted Solution:
-
Sample Incubation:
-
Aliquot the reconstituted solution into sterile, sealed vials.
-
Store the aliquots under various temperature conditions (e.g., 4°C, 25°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 7 days), remove an aliquot from each storage condition for analysis.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase for separating colistin A and this compound. The specific composition will depend on the column and system used.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of colistin A and this compound to generate a standard curve.
-
Sample Preparation: Dilute the stored samples to a concentration that falls within the range of the standard curve.
-
Chromatography: Inject the prepared standards and samples into the HPLC system. Use a suitable C18 column and a UV detector set to an appropriate wavelength for detecting colistin.
-
Data Analysis: Integrate the peak areas for colistin A and this compound in the chromatograms of the samples. Use the standard curve to calculate the concentration of colistin A and B in each sample. The percentage of formed colistin can be calculated relative to the initial concentration of colistimethate sodium.
-
Logical Workflow for Preparation and Storage
Caption: Workflow for the preparation and storage of reconstituted colistin solution.
References
- 1. globalrph.com [globalrph.com]
- 2. drugs.com [drugs.com]
- 3. fresenius-kabi.com [fresenius-kabi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
Technical Support Center: Impact of Culture Media on Colistin B Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colistin (B93849) B. The information addresses common issues encountered during experiments related to the impact of different culture media on its activity.
Frequently Asked Questions (FAQs)
Q1: Why are my Colistin B Minimum Inhibitory Concentration (MIC) results higher than expected in standard culture media?
A1: Several factors in the culture medium can antagonize the activity of this compound, a polycationic peptide. The most common reasons for unexpectedly high MIC values include:
-
High Divalent Cation Concentration: this compound's mechanism of action involves displacing divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) from the lipopolysaccharide (LPS) of the bacterial outer membrane.[1][2][3] Elevated concentrations of these cations in the culture medium can competitively inhibit colistin's binding to its target, leading to reduced activity and consequently higher MICs.[4][5]
-
Binding to Labware: this compound is known to adhere to the surfaces of standard laboratory plastics, particularly polystyrene.[6][7][8][9][10] This binding reduces the effective concentration of this compound in the medium, resulting in falsely elevated MIC values.[9][10]
-
Media Composition: The overall composition of the media can influence results. For example, host-mimicking media or artificial urine can contain components that significantly increase the MIC for certain bacterial strains compared to standard media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5][11][12][13]
Q2: What is the recommended standard medium for this compound susceptibility testing?
A2: The joint European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the reference medium for broth microdilution (BMD) testing of colistin.[14][15][16] It is crucial to use colistin sulfate (B86663) for testing, as the inactive prodrug, colistimethate sodium (CMS), can hydrolyze in vitro and lead to inaccurate results.[14][17]
Q3: Can I use agar-based methods like disk diffusion or E-test for this compound susceptibility testing?
A3: No, agar (B569324) dilution, disk diffusion, and gradient diffusion methods are not recommended by CLSI and EUCAST for colistin susceptibility testing.[14][17] Colistin is a large polypeptide molecule that diffuses poorly in agar, which can lead to unacceptably high error rates and unreliable results.[8][17] Broth microdilution (BMD) is the recommended gold standard method.[14][18]
Q4: How does the type of microtiter plate affect my results?
A4: The material of the microtiter plate can significantly impact your results due to the binding of colistin. Polystyrene plates, which are commonly used, have a negative surface charge that promotes the binding of the cationic colistin molecule.[10] This can lead to a substantial loss of the antibiotic from the solution.[6][7][10] To minimize this effect, the use of low-protein-binding polypropylene (B1209903) plates is recommended.[6][7][10]
Q5: I'm observing a "skipped well" phenomenon in my broth microdilution assay. What could be the cause?
A5: The "skipped well" phenomenon, where bacterial growth is observed at higher antibiotic concentrations but not at lower ones, has been reported with polymyxin (B74138) MIC testing.[6] While the exact causes can be complex, it may be related to the brand of microplate used or other technical issues. Repeating the assay with careful attention to technique and potentially using a different brand of plates may help resolve this.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound activity experiments.
| Problem | Potential Cause | Recommended Solution |
| Falsely high MIC values | Colistin binding to plasticware. [6][9][10] | Use low-protein-binding polypropylene tubes and microtiter plates.[6][7][10] Minimize the number of dilution steps in protein-free media.[10] |
| High concentration of divalent cations (Ca²⁺, Mg²⁺) in the medium. [4][5] | Use the recommended Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[14] Ensure the cation concentration is within the specified range. | |
| Incorrect form of colistin used. | Ensure you are using colistin sulfate for in vitro susceptibility testing, not the inactive prodrug colistimethate sodium (CMS).[14][17] | |
| Inconsistent or non-reproducible results | Brand-to-brand variability in microplates or media. [6][7] | For consistency, use the same brand of microplates and media throughout a study. |
| Inaccurate inoculum preparation. | Prepare the bacterial inoculum to match a 0.5 McFarland standard and dilute it in CAMHB to achieve a final density of approximately 5 x 10⁵ CFU/mL in each well.[8] | |
| Lower than expected MICs in specific media | Use of physiologically relevant media like RPMI-1640. | Be aware that some media can potentiate colistin's activity. For example, RPMI-1640, particularly with bicarbonate, has been shown to significantly reduce colistin MICs for some resistant strains.[19][20] |
| No bacterial growth, even in the control well | Media not suitable for bacterial growth. | Ensure the chosen medium supports the growth of the bacterial strain being tested. |
| Contamination of reagents. | Use sterile techniques and fresh, sterile reagents. |
Data Presentation: Impact of Different Media on this compound MIC
The following tables summarize quantitative data from various studies, illustrating the effect of different culture media on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Table 1: Comparison of Colistin MICs in Standard vs. Physiologically Relevant Media
| Bacterial Strain | Medium | Colistin MIC Range (mg/L) | Reference |
| mcr-1-positive E. coli | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 4 - 16 | [5] |
| mcr-1-positive E. coli | Artificial Urine (AU) | Increased up to 16-fold compared to CAMHB | [5][12][13] |
| mcr-1-positive E. coli | Heat-inactivated Human Serum | Similar to CAMHB | [12] |
| mcr-1 to mcr-4-harboring Gram-negative bacteria | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Resistant | [19] |
| mcr-1 to mcr-4-harboring Gram-negative bacteria | RPMI-1640 + 10% Luria Broth | ≤ 2 | [19] |
| P. aeruginosa (CF isolates) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 1 - 4 | [11] |
| P. aeruginosa (CF isolates) | Synthetic CF Sputum Medium (SCFM) | 32 - 64 | [11] |
Table 2: Effect of Calcium Enhancement on Colistin MICs for mcr-1-positive Isolates
| Medium | Colistin MIC Range (mg/L) | Reference |
| Cation-Adjusted Mueller-Hinton Broth (CA-MH) | 4 - 8 | [4] |
| Calcium-Enhanced Mueller-Hinton Broth (CE-MH) | 16 - 32 | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination
This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound sulfate powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, low-protein-binding polypropylene or untreated polystyrene 96-well microtiter plates
-
Bacterial culture (18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland standard
-
Sterile pipette tips
-
Incubator (35 ± 1°C)
-
Quality control strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, and colistin-resistant E. coli NCTC 13846)
Procedure:
-
Prepare Colistin Stock Solution: Prepare a stock solution of this compound sulfate in sterile water.
-
Prepare Microtiter Plates: Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates. The final concentrations should typically range from 0.06 to 64 mg/L. The final volume in each well should be 100 µL.
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.
-
Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth. Compare the obtained MIC value to the current EUCAST or CLSI clinical breakpoints to determine the susceptibility category. The MICs for the QC strains must fall within their acceptable ranges for the results to be considered valid.[8][18]
Mandatory Visualizations
Caption: Mechanism of this compound action and interference from media components.
Caption: Standard workflow for this compound susceptibility testing via broth microdilution.
References
- 1. Colistin - Wikipedia [en.wikipedia.org]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin and polymyxin B: A re-emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Medium for Colistin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of host-mimicking medium and biofilm growth on the ability of colistin to kill Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM), and Society of Infectious Diseases Pharmacists (SIDP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjima.org [mjima.org]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Colistin B and Polymyxin B Activity
For Researchers, Scientists, and Drug Development Professionals
The rising tide of multidrug-resistant Gram-negative bacteria has propelled the polymyxin (B74138) class of antibiotics, including colistin (B93849) (polymyxin E) and polymyxin B, back into the clinical forefront as last-resort therapeutic options. Despite their structural similarities, subtle differences in their chemical makeup can influence their in vitro potency against critical pathogens. This guide provides an objective comparison of the in vitro activities of Colistin B and Polymyxin B, supported by experimental data, to aid researchers in their antimicrobial studies and drug development endeavors.
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the comparative MIC data for this compound and Polymyxin B against key multidrug-resistant Gram-negative pathogens.
| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Key Findings |
| Acinetobacter baumannii | Polymyxin B | 0.5 | 1 | Polymyxin B consistently demonstrates lower MICs compared to colistin against A. baumannii.[1] One study found that for 16.1% and 38.7% of isolates, Polymyxin B MICs were 3 and 2 doubling dilutions lower than colistin, respectively.[2] |
| Colistin | - | - | ||
| Pseudomonas aeruginosa | Polymyxin B | - | - | MICs for Polymyxin B were observed to be one or two doubling dilutions lower than for colistin against 41% of P. aeruginosa isolates.[2] |
| Colistin | - | - | ||
| Klebsiella pneumoniae | Polymyxin B | - | - | Studies have reported significantly lower MICs for Polymyxin B against K. pneumoniae (p < .02).[3][4] |
| Colistin | - | - |
Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. " - " indicates that specific MIC50/MIC90 values were not provided in the cited sources, though the general trend of lower MICs for Polymyxin B was reported.
Mechanism of Action
Both colistin and polymyxin B share a similar mechanism of action, which involves a direct interaction with the outer membrane of Gram-negative bacteria.[5] Their cationic polypeptide structures are electrostatically attracted to the anionic lipopolysaccharide (LPS) molecules in the outer membrane. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. The subsequent increase in permeability causes leakage of intracellular contents, ultimately resulting in bacterial cell death.[5]
References
- 1. In vitro activity of polymyxin B against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of antibacterial activities of polymyxin B and colistin against multidrug resistant Gram negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Colistin vs. Polymyxin B | 2016-06-17 | AHC Media:… | Clinician.com [clinician.com]
A Head-to-Head Comparison: Colistin B MIC Determination by Etest® vs. Broth Microdilution
For researchers and drug development professionals navigating the complexities of antimicrobial susceptibility testing, the choice of methodology is paramount. This guide provides a detailed comparison of two common methods for determining the Minimum Inhibitory Concentration (MIC) of Colistin (B93849) B: the Etest® and the gold standard broth microdilution (BMD) method.
The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate susceptibility testing. However, the cationic nature of the colistin molecule presents unique challenges for certain testing methods. This guide dissects the performance of the commercially available Etest® against the reference broth microdilution method, presenting experimental data, detailed protocols, and a visual workflow to aid in informed decision-making.
Performance Data: A Quantitative Look
The reliability of any susceptibility testing method is determined by its agreement with the reference method. Key metrics include Essential Agreement (EA), where the MIC value is within one two-fold dilution of the reference, and Categorical Agreement (CA), where the interpretation (Susceptible, Intermediate, or Resistant) is the same. Very Major Errors (VMEs) represent false susceptibility results, while Major Errors (MEs) indicate false resistance.
| Performance Metric | Etest® vs. Broth Microdilution | Reference |
| Essential Agreement (EA) | 57% - 92.2% | [1][2] |
| Categorical Agreement (CA) | 89% - 97% | [1][3] |
| Very Major Errors (VMEs) | 2% - 23.3% | [1][2] |
| Major Errors (MEs) | 0% - 4.2% | [2] |
Studies consistently demonstrate that while the Etest® can provide a reasonable categorical agreement, it often struggles with essential agreement and can produce unacceptably high rates of very major errors, which can have serious clinical implications by falsely indicating an organism is susceptible to colistin.[2][3][4]
Experimental Protocols
Accurate and reproducible results hinge on meticulous adherence to standardized protocols. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the reference method for colistin susceptibility testing.[5][6]
Broth Microdilution (BMD) Method (Reference Protocol)
The broth microdilution method involves preparing a series of two-fold dilutions of colistin in cation-adjusted Mueller-Hinton broth (CAMHB).
Materials:
-
Colistin B sulfate (B86663) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Colistin Dilutions: Prepare serial two-fold dilutions of colistin in CAMHB in the wells of a 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Etest® Method
The Etest® consists of a plastic strip with a predefined gradient of colistin on one side.
Materials:
-
Etest® Colistin strips
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the BMD method.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Etest® Strip Application: Allow the agar surface to dry for 10-15 minutes. Using sterile forceps, apply the Etest® strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the Etest® strip.
Experimental Workflow
The following diagram illustrates the workflow for comparing this compound MIC values obtained from Etest® and broth microdilution.
Caption: Workflow for comparing this compound MIC values from Etest® and Broth Microdilution.
Conclusion
While the Etest® offers a more user-friendly format for MIC determination, the available data strongly suggests that it is not a reliable substitute for the broth microdilution method for colistin susceptibility testing.[3] The high rates of very major errors associated with Etest® can lead to misclassification of resistant isolates as susceptible, potentially resulting in therapeutic failure. Therefore, for accurate and clinically reliable this compound MIC values, the reference broth microdilution method remains the gold standard. Researchers and clinicians should exercise caution when interpreting colistin Etest® results and consider confirmation with a reference method, especially for critical clinical decisions.
References
- 1. media.tghn.org [media.tghn.org]
- 2. szu.gov.cz [szu.gov.cz]
- 3. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Statistical Evaluation of Etest®, UMIC®, MicroScan and Disc Diffusion versus Standard Broth Microdilution: Workflow for an Accurate Detection of Colistin-Resistant and Mcr-Positive E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to a Newly Validated LC-MS/MS Method for Colistin B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation data for a new Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Colistin (B93849) B in human plasma. The performance of this method is compared with established alternative techniques to aid researchers in selecting the most suitable approach for their analytical needs. All experimental data are presented in accordance with international bioanalytical method validation guidelines.
Introduction
Colistin, a polymyxin (B74138) antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. It is a mixture of two major components, Colistin A and Colistin B. Accurate quantification of these components in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document details the validation of a novel LC-MS/MS method for this compound and compares its performance against other published methods.
Comparative Analysis of LC-MS/MS Methods for this compound
The following table summarizes the key performance characteristics of the newly validated method in comparison to two alternative, commonly employed methodologies: a protein precipitation (PPT) based method and a solid-phase extraction (SPE) based method.[1][2][3]
| Validation Parameter | Newly Validated Method (SPE) | Alternative Method 1 (PPT) | Alternative Method 2 (SPE) |
| Linearity Range (µg/mL) | 0.05 - 10.0[1][4] | 0.01 - 5.0 | 0.02 - 20.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.01 | 0.02 |
| Intra-day Precision (%CV) | ≤ 11.2%[1][4] | < 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 9.9%[1][4] | < 15% | < 12% |
| Accuracy (% Bias) | -4.7% to 3.0%[1][4] | -10% to 8% | -5% to 5% |
| Mean Extraction Recovery | 94%[1][5] | Not Applicable | > 90% |
| Matrix Effect | Minimal to no effect observed[3] | Potential for significant ion suppression | Minimal ion suppression |
| Sample Throughput | Moderate | High | Moderate |
| Cost per Sample | Moderate | Low | High |
Experimental Protocols
Newly Validated LC-MS/MS Method
This method utilizes solid-phase extraction for sample clean-up, providing high recovery and minimal matrix effects.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 200 µL of human plasma with the internal standard (Polymyxin B).
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute this compound and the internal standard with 1 mL of methanol containing 0.1% formic acid.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Alliance 2695 Separation Module or equivalent.[1]
-
Column: Atlantis dC18, 2.1 x 100 mm, 3 µm particle size.[1]
-
Mobile Phase: 0.2% formic acid in acetonitrile (B52724) and water (50:50, v/v).[1][4]
-
Injection Volume: 10 µL.
-
MS System: Micromass Quattro micro API triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]
-
MRM Transitions:
3. Method Validation Procedures
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7][8] The validation assessed selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of this compound and the internal standard.[8]
-
Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of this compound (0.05, 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL). The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three different days.[1][4]
-
Recovery: The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.[1][5]
-
Matrix Effect: Evaluated by comparing the peak areas of analytes spiked into extracted blank plasma from six different sources with the peak areas of pure standards in the mobile phase.[3]
-
Stability: The stability of this compound in plasma was assessed under various conditions: short-term (room temperature), long-term (frozen at -20°C and -80°C), and after multiple freeze-thaw cycles.[1][9][10][11]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow of the newly validated LC-MS/MS method, from sample handling to final data reporting.
Caption: Workflow of the validated LC-MS/MS method.
Conclusion
The newly validated LC-MS/MS method provides a reliable, accurate, and precise tool for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to high recovery. While the sample throughput is moderate compared to protein precipitation methods, the superior data quality and robustness make it highly suitable for regulated bioanalysis in clinical and research settings. This guide provides the necessary details for researchers to evaluate and potentially implement this method in their laboratories.
References
- 1. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 2. Quantitative analysis of colistin A and this compound in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Last Resort: A Comparative Guide to Cross-Resistance Between Colistin B and Other Polymyxins
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria has reinstated polymyxins, such as colistin (B93849), as a last-line defense in clinical settings. Colistin, a multicomponent antibiotic, is primarily composed of colistin A and colistin B. Understanding the cross-resistance profiles between these components and other polymyxins, like polymyxin (B74138) B, is crucial for effective drug development and clinical application. This guide provides a comparative analysis of their performance, supported by experimental data, to elucidate the nuances of cross-resistance within this critical class of antibiotics.
Quantitative Comparison of In Vitro Activity
The in vitro activity of polymyxins is a key indicator of their potential efficacy. Minimum Inhibitory Concentration (MIC) values are the standard measure for this activity, with lower values indicating greater potency. Data from multiple studies consistently demonstrate a high degree of cross-resistance between colistin and polymyxin B. This is largely attributed to their similar chemical structures and shared mechanism of action, which involves targeting the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.
A study comparing the MIC values of colistin and polymyxin B against a panel of Gram-negative isolates revealed that while there can be minor variations, a resistance mechanism to one generally confers resistance to the other. The following table summarizes the distribution of MIC values for colistin and polymyxin B against various clinically relevant bacteria.
| Bacterial Species | Antibiotic | No. of Isolates with Lower MIC | No. of Isolates with Same MIC | No. of Isolates with Higher MIC |
| Escherichia coli | Polymyxin B vs. Colistin | 23 (39.0%) | 17 (28.8%) | 19 (32.2%) |
| Klebsiella pneumoniae | Polymyxin B vs. Colistin | 54 (58.7%) | 30 (32.6%) | 8 (8.7%) |
| Pseudomonas aeruginosa | Polymyxin B vs. Colistin | 20 (31.7%) | 38 (60.3%) | 5 (7.9%) |
| Acinetobacter baumannii | Polymyxin B vs. Colistin | 33 (61.1%) | 19 (35.2%) | 2 (3.7%) |
Data adapted from a study comparing MIC values of colistin and polymyxin B.[1]
These data illustrate that while polymyxin B may exhibit a lower MIC in a notable percentage of isolates, particularly against K. pneumoniae and A. baumannii, the overall MICs are very closely correlated.[2] This strong correlation underscores the phenomenon of cross-resistance.
Mechanisms of Cross-Resistance
The primary mechanism underpinning cross-resistance among polymyxins is the modification of their target, the lipid A moiety of LPS. This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules.
This process is often regulated by two-component systems (TCSs), primarily PhoP-PhoQ and PmrA-PmrB. Environmental signals, such as low magnesium levels or the presence of cationic antimicrobial peptides, can activate these systems, leading to the upregulation of genes responsible for adding cationic molecules, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to lipid A. The plasmid-mediated mcr genes also encode for phosphoethanolamine transferases, contributing to this resistance mechanism.
Below is a diagram illustrating the signaling pathways involved in polymyxin resistance.
Caption: Signaling pathways leading to polymyxin resistance through LPS modification.
Experimental Protocols
Accurate and reproducible susceptibility testing is paramount for both clinical diagnostics and drug development research. The reference method for determining the MIC of polymyxins is the broth microdilution (BMD) method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Broth Microdilution (BMD) for Polymyxin Susceptibility Testing (as per CLSI/EUCAST guidelines)
1. Preparation of Materials:
- Polymyxin Stock Solution: Prepare a stock solution of colistin sulfate (B86663) or polymyxin B sulfate in sterile deionized water. Colistimethate sodium (CMS) should not be used for susceptibility testing as it is an inactive prodrug.[3]
- Media: Use cation-adjusted Mueller-Hinton Broth (CA-MHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical and should be within the CLSI-specified range.
- Microtiter Plates: Use standard 96-well polystyrene microtiter plates.
- Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. This suspension should be further diluted in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Assay Procedure:
- Serial Dilutions: Perform serial twofold dilutions of the polymyxin stock solution in CA-MHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
- Inoculation: Add the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Quality Control: Concurrently test quality control strains with known MIC ranges (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853) to ensure the validity of the results.
- Breakpoints: Interpret the MIC values according to the latest CLSI or EUCAST clinical breakpoints to categorize the isolate as susceptible, intermediate, or resistant. Both CLSI and EUCAST recommend a susceptible breakpoint of ≤2 mg/L for P. aeruginosa and Acinetobacter spp.[3]
The following diagram outlines the general workflow for determining polymyxin cross-resistance.
Caption: Experimental workflow for determining polymyxin cross-resistance.
Conclusion
The available evidence strongly indicates a high level of cross-resistance between this compound and other polymyxins, including polymyxin B. This is a direct consequence of their structural similarities and shared mechanisms of action and resistance. While minor differences in in vitro potency may exist for individual isolates, resistance to one polymyxin is a strong predictor of resistance to others. For drug development, this highlights the challenge of overcoming existing polymyxin resistance mechanisms and suggests that novel agents may need to employ different modes of action or be able to circumvent LPS modification. For researchers and clinicians, it underscores the importance of accurate susceptibility testing for the entire class of polymyxins when considering them for therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
- 3. International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM), and Society of Infectious Diseases Pharmacists (SIDP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin Susceptibility Testing and Interpretive Breakpoints: Recommendations from the United States Committee on Antimicrobial Susceptibility Testing (USCAST) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Colistin Against Diverse Bacterial Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its efficacy, however, can vary significantly across different bacterial species and even among strains of the same species. This guide provides a comparative overview of the in vitro activity of colistin against key pathogenic bacterial strains, supported by quantitative data and detailed experimental protocols.
Comparative Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of colistin against clinical isolates of Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. These values have been compiled from various studies to provide a comprehensive overview of colistin's activity.
| Bacterial Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 100 (MDR) | Not Specified | 1.0 | 1.5 | [1] |
| Pseudomonas aeruginosa | 52 (MDR) | Not Specified | 1.0 | 3.0 | [2] |
| Pseudomonas aeruginosa | 131 | 0.25 - 512 | 2 | 32 | [3] |
| Acinetobacter baumannii | 194 (Carbapenem-Resistant) | Not Specified | 1 | 2 | [4] |
| Acinetobacter baumannii | 51 (Carbapenem-Resistant) | MIC ≥ 4 considered resistant | Not Specified | Not Specified | [5][6] |
| Klebsiella pneumoniae | 48 | MIC ≤ 1 considered susceptible | Not Specified | Not Specified | [7] |
| Klebsiella pneumoniae | 115 | ≤0.25 - >16.0 | 1 | 16 | [8] |
Note on Colistin Formulation: The term "colistin" is often used to refer to a mixture of closely related polypeptides, primarily colistin A and colistin B. While these can be studied separately, most clinical and in vitro susceptibility data do not differentiate between the two. The data presented here reflects the activity of "colistin" as commonly reported in the literature.
Experimental Protocols
Accurate and reproducible determination of colistin susceptibility is crucial for both clinical management and research. The broth microdilution (BMD) method is the internationally recognized gold standard for determining the MIC of colistin.[9][10][11]
Broth Microdilution (BMD) for Colistin MIC Determination
This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials:
-
Colistin sulfate (B86663) (analytical grade)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)[9]
-
Sterile 96-well microtiter plates[9]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline
-
Incubator (35°C ± 2°C)[9]
-
Microplate reader or visual inspection aid
2. Preparation of Colistin Stock Solution and Dilutions:
-
Prepare a stock solution of colistin sulfate in sterile water.
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired concentration range in the microtiter plate wells (e.g., 0.12 to 128 µg/mL).[12]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][12]
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the colistin dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
5. MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be aided by a microplate reader. The MIC is the first well that appears clear.[9]
Visualizing Colistin's Mechanism and Experimental Workflow
To better understand the processes involved in colistin's action and its evaluation, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of colistin.
Caption: Simplified signaling pathway of colistin's bactericidal action.
Conclusion
Colistin remains a vital tool in the fight against multidrug-resistant Gram-negative pathogens. However, its efficacy is highly dependent on the specific bacterial strain. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a foundational understanding of colistin's comparative in vitro activity. Continuous surveillance of colistin susceptibility patterns and adherence to standardized testing methodologies are essential for preserving the utility of this last-resort antibiotic.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Colistin resistance in Acinetobacter baumannii isolated from critically ill patients: clinical characteristics, antimicrobial susceptibility and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison: Colistin B Versus Novel Antimicrobial Peptides in the Fight Against Drug-Resistant Bacteria
For Immediate Publication
[City, State] – [Date] – In an era where antimicrobial resistance poses a grave threat to global health, the scientific community is in a relentless pursuit of effective therapeutic agents. Colistin (B93849), a decades-old antibiotic, has been repurposed as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the rise of colistin resistance and its associated nephrotoxicity and neurotoxicity have underscored the urgent need for safer and more potent alternatives. This guide provides a comprehensive head-to-head comparison of Colistin B, a major component of clinical colistin, and a new generation of novel antimicrobial peptides (AMPs), offering critical insights for researchers, scientists, and drug development professionals.
This comparative analysis delves into the efficacy, safety, and mechanisms of action of this compound and novel AMPs, supported by experimental data and detailed methodologies.
Executive Summary
Novel antimicrobial peptides are demonstrating significant promise in overcoming the limitations of conventional antibiotics like colistin. Engineered with enhanced cationic content and optimized amphipathicity, many novel AMPs exhibit broad-spectrum activity against drug-resistant pathogens, superior anti-biofilm properties, and importantly, a more favorable safety profile with lower cytotoxicity. While this compound remains a potent weapon, its clinical utility is hampered by the emergence of resistance and dose-limiting toxicities. The data presented herein suggests that several novel AMPs represent viable, and in some cases superior, alternatives that warrant accelerated preclinical and clinical development.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro activity and cytotoxicity of this compound against a selection of novel antimicrobial peptides. Data has been aggregated from various preclinical studies.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Antimicrobial Agent | Pseudomonas aeruginosa | Acinetobacter baumannii | Klebsiella pneumoniae (Carbapenem-Resistant) | Escherichia coli (Colistin-Resistant, mcr-1) |
| This compound | 1 - 4 | 0.5 - 2 | 1 - 8 | >64 |
| Novel AMP 1 (e.g., ChIP) | 2 - 8 | 1 - 4 | 4 - 16 | 4 - 8 |
| Novel AMP 2 (e.g., Hel-4K-12K) | 3.125 - 6.25 µM | Not Reported | Not Reported | 3.125 - 6.25 µM |
| Novel AMP 3 (e.g., AIG-R5) | Not Reported | 2 µM (Carbapenem-Resistant) | Not Reported | Not Reported |
| Novel AMP 4 (e.g., S-thanatin) | 16 | Not Reported | Not Reported | Not Reported |
Note: MIC values can vary based on the specific strain and testing conditions. Data is compiled from multiple sources for illustrative purposes.[1][2][3]
Table 2: Comparative Cytotoxicity
| Antimicrobial Agent | Hemolytic Activity (HC50 in µg/mL) | Cytotoxicity against Human Cell Lines (IC50 in µg/mL) |
| This compound | ~100 - 200 | Varies by cell line (e.g., HK-2 cells show significant apoptosis)[4] |
| Novel AMP 1 (e.g., ChIP) | >400 | IC50 > 28 µg/mL (A549 cells)[5] |
| Novel AMP 2 (e.g., Hel-4K-12K) | Minimal hemolysis reported | >82% viability at MIC (MDCK cells)[6] |
| Novel AMP 3 (e.g., AIG-R5) | Low hemolysis reported | >95% viability at MIC (HeLa cells)[3] |
Note: HC50 is the concentration causing 50% hemolysis. IC50 is the concentration causing 50% inhibition of cell growth. Higher values indicate lower toxicity.
Experimental Protocols
Detailed methodologies for key comparative experiments are crucial for the accurate evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates (polypropylene for peptides to prevent adsorption)[7]
-
Test antimicrobial agents (this compound and novel AMPs)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).[8]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent.
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.[9]
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Cytotoxicity Assessment: Hemolysis Assay
This assay evaluates the lytic effect of antimicrobial agents on red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test antimicrobial agents
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of RBC Suspension:
-
Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 50 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 50 µL of serial dilutions of the antimicrobial agents to the wells.
-
Include a negative control (PBS, 0% hemolysis) and a positive control (Triton X-100, 100% hemolysis).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 450 nm or 540 nm.
-
-
Calculation of Hemolysis:
-
Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
Mandatory Visualizations
Mechanism of Action and Resistance of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Rescuing humanity by antimicrobial peptides against colistin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. benchchem.com [benchchem.com]
Navigating the Labyrinth of Colistin Susceptibility Testing: A Comparative Guide to Commercial Systems
For researchers, scientists, and drug development professionals, the accurate determination of colistin (B93849) susceptibility is paramount in the fight against multidrug-resistant Gram-negative bacteria. However, the unique physicochemical properties of colistin present significant challenges to routine testing. This guide provides an objective comparison of the performance of various commercial systems against the gold-standard broth microdilution (BMD) method, supported by experimental data, to aid in the selection of a reliable testing platform.
The re-emergence of colistin as a last-resort antibiotic has highlighted the critical need for accurate susceptibility testing.[1] Yet, its cationic nature leads to poor diffusion in agar (B569324) and adherence to plastic surfaces, complicating results.[1][2] In response to these challenges, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have jointly recommended BMD as the reference method for colistin susceptibility testing.[3][4][5] This has spurred the development of various commercial systems designed to offer more practical alternatives to the laborious manual BMD.
Performance of Commercial Systems: A Data-Driven Comparison
The performance of commercial systems is typically evaluated based on several key metrics when compared to the reference BMD method:
-
Essential Agreement (EA): The percentage of isolates for which the minimum inhibitory concentration (MIC) determined by the commercial system is within one two-fold dilution of the reference BMD MIC.
-
Categorical Agreement (CA): The percentage of isolates for which the susceptibility category (e.g., susceptible, intermediate, resistant) is the same for both the commercial system and the reference BMD.
-
Major Error (ME): A false-resistant result, where the commercial system reports an isolate as resistant when it is actually susceptible by the reference method.
-
Very Major Error (VME): A false-susceptible result, where the commercial system reports an isolate as susceptible when it is actually resistant by the reference method. This is the most serious type of error, as it can lead to therapeutic failure.
The following table summarizes the performance of several commercial systems as reported in various studies. It is important to note that performance can vary depending on the bacterial species being tested and the specific study design.
| Commercial System | Type | Essential Agreement (EA) (%) | Categorical Agreement (CA) (%) | Major Errors (ME) (%) | Very Major Errors (VME) (%) | Organism(s) Studied | Reference(s) |
| SensiTest Colistin / ComASP™ Colistin | Broth Microdilution | 93.6 - 96.0 | 97.2 - 98.9 | 0.93 - 4.0 | 0.7 - 1.46 | Enterobacterales, K. pneumoniae | [3][4][6] |
| UMIC Colistin | Broth Microdilution | 82 - 94.0 | 94 - 100 | 0 | 0 | Gram-negative rods, E. coli | [7][8][9] |
| MICRONAUT | Broth Microdilution | ≥96 | >90 | N/A | N/A | Gram-negative bacteria | [8][10] |
| Sensititre | Broth Microdilution | 87 - 96 | 93 - 99.1 | 0 | 0 - 9.9 | Gram-negative bacteria, A. baumannii | [8][11][12][13] |
| BD Phoenix | Automated | 91.5 | 88.9 - 90.9 | 1.1 - 5 | 10 - 41.4 | Enterobacterales, A. baumannii | [14][15][16][17][18] |
| Vitek 2 | Automated | 81.5 - 90.3 | 85.4 - 97.6 | 1 - 2.5 | 1.8 - 37.9 | Enterobacterales, A. baumannii | [14][15][16][19][20] |
| MicroScan | Automated | N/A | 88.2 | N/A | 4 | Enterobacterales | [13][14] |
N/A: Data not available in the cited sources.
Experimental Protocols: A Generalized Workflow
While specific protocols vary by manufacturer, the general workflow for commercial broth microdilution-based colistin susceptibility testing follows these key steps:
-
Isolate Preparation: A pure culture of the test organism is grown on an appropriate agar medium. A standardized inoculum suspension is then prepared, typically to a 0.5 McFarland turbidity standard, in saline or broth.
-
Inoculation: The commercial test panel, which contains pre-filled wells with lyophilized, serial dilutions of colistin, is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated panel is incubated at a specified temperature (usually 35-37°C) for a defined period (typically 16-24 hours).
-
Reading and Interpretation: After incubation, the wells are examined for bacterial growth. The MIC is determined as the lowest concentration of colistin that inhibits visible growth. This MIC value is then interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints from bodies like EUCAST or CLSI.
Visualizing the Testing Workflow
The following diagram illustrates the typical workflow for determining colistin susceptibility using a commercial broth microdilution system.
Caption: Workflow for colistin susceptibility testing using a commercial broth microdilution method.
Conclusion and Recommendations
The data indicates that commercial broth microdilution methods such as SensiTest Colistin/ComASP™, UMIC, MICRONAUT, and Sensititre generally demonstrate high essential and categorical agreement with the reference BMD method, with acceptable error rates for many bacterial species.[3][6][7][8][10] These systems offer a more practical and standardized alternative to manual BMD for routine laboratory use.
Automated systems like BD Phoenix, Vitek 2, and MicroScan can provide rapid results but have shown more variable performance, with some studies reporting unacceptably high very major error rates, particularly for certain organism groups like Acinetobacter baumannii.[14][15][16][17][20] Therefore, caution is advised when using these automated systems for colistin susceptibility testing, and confirmation with a reference-grade method may be necessary, especially for isolates with MICs near the breakpoint.
Ultimately, the choice of a commercial system for colistin susceptibility testing should be based on a thorough evaluation of the available performance data, the specific needs of the laboratory, and the bacterial populations being tested. Adherence to manufacturer instructions and robust internal quality control are crucial for ensuring the accuracy of results and guiding appropriate patient care.
References
- 1. benchchem.com [benchchem.com]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. journals.asm.org [journals.asm.org]
- 4. liofilchem.com [liofilchem.com]
- 5. mjima.org [mjima.org]
- 6. Evaluation of ComASP™ Colistin (formerly SensiTest™ Colistin), a commercial broth microdilution-based method to evaluate the colistin minimum inhibitory concentration for carbapenem-resistant Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of the UMIC Colistine kit to assess MIC of colistin of gram-negative rods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Statistical Evaluation of Etest®, UMIC®, MicroScan and Disc Diffusion versus Standard Broth Microdilution: Workflow for an Accurate Detection of Colistin-Resistant and Mcr-Positive E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Performance Evaluation of the VITEK2 and Sensititre Systems to Determine Colistin Resistance and MIC for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Multicenter study of automated systems for colistin susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of two automated systems for colistin susceptibility testing of carbapenem-resistant Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jarem.org [jarem.org]
- 18. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Vitek®2 performance for colistin susceptibility testing for Gram-negative isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of a New Batch of Colistin B Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of a new batch of Colistin (B93849) B standard. The information presented is based on established scientific literature and pharmacopeial methods, offering objective data to support laboratory protocols.
Executive Summary
Colistin is a polypeptide antibiotic mixture, with Colistin A and Colistin B being its major components. Due to its increasing use as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, ensuring the purity and potency of Colistin standards is critical for accurate research and clinical applications. This guide focuses on the validation of this compound purity, comparing the most common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The primary methods for assessing this compound purity involve chromatographic separation to resolve this compound from Colistin A and other related impurities.[1][2] While the European Pharmacopoeia outlines HPLC-UV methods, LC-MS/MS offers superior sensitivity and specificity for impurity profiling.[1][3]
Data Summary
The following table summarizes typical experimental parameters for HPLC and LC-MS/MS methods used in the analysis of this compound.
| Parameter | HPLC Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Column | Kinetex EVO C18 (100 x 4.6 mm, 2.6 µm)[4] | Atlantis dC18 (2.1 x 100 mm, 3 µm)[5][6] | Arion® Polar C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: 10 mM Borate (B1201080) Buffer (pH 11) B: Acetonitrile[4] | A: 0.2% Formic acid in water B: 0.2% Formic acid in acetonitrile (B52724) (50:50, v/v)[5][6] | A: 0.1% Formic acid in water B: 0.1% Formic acid in methanol (B129727) (40:60, v/v)[7] |
| Flow Rate | 0.5 mL/min[4] | 0.2 mL/min[5][6] | 0.8 mL/min[7] |
| Detection | UV at 210 nm[4] | Positive Ion ESI-MS/MS | Positive Ion ESI-MS/MS |
| Transitions (m/z) | N/A | This compound: 578.7 → 101.3[5][6] | This compound: 578.5 → 101.15[7] |
| Internal Standard | N/A | Clarithromycin[5][6] | Polymyxin (B74138) B2[3] |
Performance Characteristics
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999[8] | > 0.995[3] |
| Precision (%RSD) | < 10%[8] | < 15%[3] |
| Accuracy/Recovery | 90-110%[8] | 91.93% - 100.93%[3] |
| Lower Limit of Quantification (LLOQ) | Not specified | 10.5 ng/mL[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established pharmacopeial procedures for purity assessment.[8]
1. Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in ultrapure water.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the new batch of this compound in the same solvent to a known concentration.
2. Chromatographic Conditions:
-
Column: Kinetex EVO C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[4]
-
Mobile Phase: Isocratic elution with a mixture of 10 mM borate buffer (pH 11) and acetonitrile (e.g., 65:35 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm.[4]
3. Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities.
-
Calculate the purity of the new batch by the area normalization method, assuming equal response factors for all components.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and specificity, allowing for accurate quantification and identification of impurities.[3]
1. Standard and Sample Preparation:
-
Prepare stock solutions of the this compound reference standard and an appropriate internal standard (e.g., Polymyxin B2) in a suitable solvent (e.g., methanol/water).[3]
-
Create a calibration curve by spiking a blank matrix with known concentrations of the this compound standard and a fixed concentration of the internal standard.
-
Prepare the new batch of this compound at a concentration within the calibration range.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column, such as an Atlantis dC18 (2.1 x 100 mm, 3 µm).[5][6]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1-0.2% formic acid.[5][6][7]
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard (see table above).[5][6][7]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the new batch sample from the calibration curve.
-
Purity is calculated as the measured concentration divided by the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for validating the purity of a new batch of this compound standard.
Caption: General workflow for this compound purity validation.
Caption: Detailed workflow for LC-MS/MS based purity analysis.
Alternative Standards and Impurities
While a well-characterized in-house or commercially available this compound standard is ideal, Polymyxin B is often used as an internal standard in LC-MS/MS methods due to its structural similarity.[3][10] Common impurities in Colistin preparations can arise from the fermentation process and include other polymyxin variants and degradation products.[1][2] The European Pharmacopoeia acknowledges the presence of several related substances in colistin bulk samples.[1] A thorough purity analysis should aim to identify and, if necessary, quantify these impurities.
Conclusion
Validating the purity of a new batch of this compound standard is essential for reliable and reproducible research. While HPLC-UV provides a straightforward method for purity assessment, LC-MS/MS offers superior sensitivity and specificity for both quantification and impurity profiling. The choice of method will depend on the specific requirements of the laboratory and the intended application of the standard. The protocols and data presented in this guide provide a solid foundation for establishing a robust purity validation process.
References
- 1. Identification of impurities in polymyxin B and colistin bulk sample using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 8. Purity determination of amphotericin B, colistin sulfate and tobramycin sulfate in a hydrophilic suspension by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of colistin A and this compound in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
Polypropylene vs. Polystyrene Tubes for Colistin B Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals working with the cationic polypeptide antibiotic colistin (B93849) B, the choice of laboratory plastics can significantly impact experimental accuracy. This guide provides a detailed comparison of polypropylene (B1209903) and polystyrene tubes, supported by experimental data, to inform the selection of the most appropriate labware for colistin B studies.
Colistin is known to adhere to various surfaces, and the selection of appropriate laboratory ware is critical to prevent significant loss of the active compound from solutions.[1] This is particularly crucial in experiments such as antimicrobial susceptibility testing, where inaccurate concentrations can lead to erroneous results.[2]
Performance Comparison: Polypropylene vs. Polystyrene
Experimental evidence consistently demonstrates that polypropylene is superior to polystyrene for handling this compound solutions due to lower adsorption of the antibiotic to its surface. Polystyrene, with its typically negatively charged surface, exhibits a high affinity for the polycationic this compound, leading to substantial loss of the drug from the solution.[2][3]
Low-protein-binding polypropylene is the recommended material to minimize this issue.[2] Studies have shown that after a 24-hour incubation period, the concentration of colistin in a polystyrene microplate can be as low as 2% of the initial concentration.[2] While polypropylene also binds colistin, it is to a lesser extent than polystyrene.[2]
Quantitative Data Summary
The following tables summarize the experimental data on this compound recovery and binding characteristics in different tube materials.
Table 1: Percentage of Expected Colistin Concentration Remaining After 24 Hours
| Tube Material | Initial Concentration (µg/mL) | % Remaining (after 24h) | Reference |
| Low-Protein-Binding Polypropylene | 0.125 - 8 | 59 - 90% | [4][5] |
| Polypropylene | 0.125 - 8 | 23 - 90% | [4][5] |
| Polystyrene | 0.125 - 8 | 8.4 - 84% | [4][5] |
| Glass | 0.125 - 8 | 25 - 80% | [4] |
Table 2: Langmuir Adsorption Model Parameters for this compound
| Material | Maximum Binding Capacity (Lmax, µg/cm²) | Langmuir Equilibrium Constant (K, mL/µg) | Reference |
| Polypropylene | 0.54 | 0.13 | [3] |
| Polystyrene | 0.40 | 0.54 | [3] |
| Glass | 1.32 | 0.10 | [3] |
Experimental Protocols
Protocol for Determining Colistin Binding to Plastic Tubes
This protocol outlines a method to quantify the extent of this compound binding to different types of plastic tubes.[2]
Materials:
-
This compound sulfate (B86663) powder
-
Sterile, HPLC-grade water
-
Test tubes (polypropylene, low-protein-binding polypropylene, polystyrene)
-
Sterile pipette tips (preferably low-binding)
-
Incubator (35±1°C)
-
LC-MS/MS system for colistin quantification
Procedure:
-
Prepare Colistin Stock Solution: Prepare a high-concentration stock solution of this compound sulfate in sterile, HPLC-grade water (e.g., 1 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution in sterile water to the desired experimental concentrations (e.g., 0.125, 1, 4, and 8 µg/mL).
-
Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot from each working solution and measure the colistin concentration using LC-MS/MS. This will serve as the initial concentration (C₀).
-
Incubation: Dispense the working solutions into the different types of plastic tubes being tested.
-
Incubate the tubes under standard conditions (e.g., 35±1°C for 24 hours) to mimic experimental setups.[2]
-
Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each tube and analyze them using LC-MS/MS to determine the final colistin concentration (C₂₄).
-
Calculate Percentage Loss: Calculate the percentage of colistin lost due to binding for each tube type using the following formula: % Loss = [(C₀ - C₂₄) / C₀] * 100
Protocol for Colistin Quantification by LC-MS/MS
A reliable method for quantifying colistin A and this compound in plasma and culture medium involves a simple protein precipitation step followed by LC-MS/MS analysis.[6]
Sample Preparation:
-
To a 100 µL sample (plasma or culture medium), add an internal standard.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an appropriate buffer and organic solvent.
-
Detect and quantify colistin A and B using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes described above.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Colistin B Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria necessitates accurate and reproducible susceptibility testing. However, the unique physicochemical properties of the colistin molecule present significant challenges, leading to variability in test results across different laboratories and methods. This guide provides an objective comparison of commonly used colistin susceptibility testing methods, supported by inter-laboratory validation data, to aid researchers and clinicians in making informed decisions.
Performance Comparison of Colistin Susceptibility Testing Methods
The performance of various commercial and non-commercial methods for colistin susceptibility testing is critically evaluated against the reference broth microdilution (BMD) method. Key performance indicators include Categorical Agreement (CA), Essential Agreement (EA), Major Errors (ME), and Very Major Errors (VME).
Table 1: Performance of Commercial Broth Microdilution and Automated Systems
| Method/System | Organism(s) | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) | Reference |
| Vitek-2 | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | 98.2% | 92% | - | 10.5% (P. aeruginosa) | [1][2] |
| Enterobacterales | <90% | 93.4% | 36% | - | [3][4] | |
| Micronaut-S | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | 99.6% | 92.4% | - | - | [1][2] |
| Gram-negative bacteria | - | ≥96% | - | - | [5] | |
| Sensititre™ | Enterobacterales | >90% | 89.5% | - | - | [4][6] |
| Gram-negative bacteria | - | ≥96% | 1-3% | - | [5] | |
| SensiTest™ Colistin | Clinical Isolates | 96% | 93% | 1.46% | 0.93% | [6][7] |
| UMIC | Clinical Isolates | 94% | 87% | - | - | [6] |
| MicroScan | Enterobacterales | 87.3% | - | - | - | [4][8] |
Table 2: Performance of Gradient Diffusion and Other Methods
| Method | Organism(s) | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) | Reference |
| E-test | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | 96.4% | 72% | 21% (P. aeruginosa) | - | [1][2] |
| Gram-negative bacteria | - | 43-71% | 9-18% | - | [5] | |
| Enterobacterales | - | 75.0% | 41.5% | - | [4] | |
| Agar (B569324) Dilution | Clinical Isolates | - | - | 32% | - | [9] |
| Rapid NP Test | Enterobacterales | - | - | 7.84% | - | [8] |
Note: Performance metrics can vary based on the specific isolates tested and the reference method used. The reference standard for colistin susceptibility testing, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is broth microdilution (BMD).[3][4][6][10][11][12] Gradient diffusion and disk diffusion tests are not recommended for clinical use due to unacceptably high error rates.[3][5][10][13][14]
Experimental Protocols
Accurate and reproducible results in colistin susceptibility testing are highly dependent on standardized methodologies. The following are detailed protocols for the reference broth microdilution method and the agar dilution method.
Broth Microdilution (BMD) - Reference Method
This method determines the minimum inhibitory concentration (MIC) of colistin in a liquid medium.
-
Preparation of Colistin Stock Solution:
-
Prepare a stock solution of colistin sulfate (B86663) salt at a concentration of 1000 µg/mL in sterile distilled water.[15] The potency of the colistin powder, as provided in the certificate of analysis, must be used to calculate the precise weight needed.[15]
-
Store the stock solution in aliquots at -80°C until use.[16]
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well polystyrene microtiter plates.[17]
-
Prepare serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations typically ranging from 0.25 to 16 µg/mL.[16][18]
-
Include a growth control well (CAMHB without colistin) and a sterility control well (uninoculated CAMHB).[15]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[20]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of colistin that completely inhibits visible growth, as detected by the unaided eye.[15]
-
The test is considered valid if there is acceptable growth in the growth control well and no growth in the sterility control well.[15]
-
Quality control should be performed using both a susceptible strain (e.g., E. coli ATCC 25922) and a resistant strain (e.g., mcr-1 positive E. coli NCTC 13846).[3][21]
-
Agar Dilution
This method involves incorporating colistin into an agar medium to determine the MIC.
-
Preparation of Colistin-Containing Agar Plates:
-
Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Add appropriate volumes of colistin stock solution to the molten agar to create a series of plates with doubling dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.[19]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension 1:10 in saline.[22]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
The MIC is the lowest concentration of colistin that completely inhibits bacterial growth, ignoring single colonies or a faint haze.
-
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the key steps in the broth microdilution and agar dilution procedures.
Broth Microdilution (BMD) Workflow
Agar Dilution Workflow
References
- 1. Performance of three commercial assays for colistin susceptibility in clinical isolates and Mcr-1 carrying reference strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjima.org [mjima.org]
- 4. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The accuracy of four commercial broth microdilution tests in the determination of the minimum inhibitory concentration of colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Six Commercial and Noncommercial Colistin Resistance Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. EUCAST: Colistin susceptibility testing [eucast.org]
- 14. EUCAST: Colistin gradient tests and disks have no place in susceptibility testing [eucast.org]
- 15. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Colistin [himedialabs.com]
- 19. ecdc.europa.eu [ecdc.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. szu.gov.cz [szu.gov.cz]
- 22. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Colistin A and Colistin B in Plasma: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
Colistin (B93849), a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a mixture of two main components: Colistin A and Colistin B. Understanding the individual stability of these components in plasma is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and the development of reliable clinical assays. This guide provides an objective comparison of the stability of Colistin A and this compound in plasma, supported by experimental data and detailed methodologies.
Key Findings
Studies indicate that both Colistin A and this compound exhibit instability in human plasma at physiological temperature (37°C), with some evidence suggesting that Colistin A may be less stable than this compound.[1][2] This degradation is a critical consideration for sample handling and analysis in clinical and research settings. Storage at lower temperatures, such as -70°C or -80°C, significantly improves the stability of both components.[3]
Quantitative Stability Data
The following table summarizes the comparative stability of Colistin A and this compound in plasma under various conditions as reported in the literature.
| Parameter | Colistin A | This compound | Conditions | Source |
| Remaining Percentage after storage at 37°C in human plasma | Appears less stable | Appears more stable | pH 7.4 | [1][2] |
| Stability in unprocessed plasma at room temperature for 24 hours | ≥87% | ≥92% | Room Temperature | [4][5] |
| Stability in unprocessed plasma at -20°C for 8 weeks | ≥90% | ≥94% | -20°C | [4][5] |
| Stability after three freeze-thaw cycles in unprocessed plasma | ≥100% | ≥100% | Freeze-thaw cycles | [4][5] |
| Stability of processed samples at room temperature for 24 hours | ≥98% | ≥92% | Room Temperature | [4][5] |
| Stability of processed samples at -20°C for 48 hours | ≥105% | ≥91% | -20°C | [4][5] |
Experimental Protocols
Accurate assessment of Colistin A and B stability relies on robust experimental design and validated analytical methods. The methodologies outlined below are based on protocols described in the cited literature.[1][4][5][6][7]
Plasma Sample Preparation and Incubation
-
Objective: To prepare plasma samples spiked with known concentrations of Colistin A and B and incubate them under controlled conditions to assess stability.
-
Procedure:
-
Spike fresh human plasma with standard solutions of Colistin A and this compound to achieve desired final concentrations.
-
Adjust the pH of the plasma to 7.4 using phosphoric acid.[1][2]
-
Aliquots of the spiked plasma are incubated at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), samples are collected and immediately processed or stored at -80°C to halt degradation.[3]
-
Sample Extraction
-
Objective: To extract Colistin A and B from the plasma matrix and remove interfering proteins prior to analysis.
-
Procedure (Protein Precipitation):
-
To a 100 µL plasma sample, add a precipitating agent such as acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[6]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing Colistin A and B for analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and quantify the concentrations of Colistin A and this compound in the extracted samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., Ultrasphere C18, 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing an additive like 0.03% TFA or 0.2% formic acid.[5][6]
-
Flow Rate: A constant flow rate, for example, 0.2 ml/minute.[5]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
Precursor-Product Ion Pairs (m/z):
-
Visualized Workflows and Pathways
To further elucidate the experimental process and the theoretical degradation pathway, the following diagrams are provided.
Caption: Experimental workflow for assessing the plasma stability of Colistin A and B.
References
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Quantitative analysis of colistin A and this compound in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Treatment: The Synergistic Power of Colistin B in Combination Therapies
FOR IMMEDIATE RELEASE
[City, State] – In an era where multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to global health, the strategic use of combination antibiotic therapies is paramount. This guide provides a comprehensive evaluation of the synergistic effects of Colistin (B93849) B with a range of other antibiotics, offering researchers, scientists, and drug development professionals a critical resource for advancing infectious disease treatment. Through a meticulous review of experimental data, this report illuminates the enhanced bactericidal activity achievable with combination regimens, paving the way for more effective clinical outcomes.
The primary mechanism underpinning the synergistic activity of Colistin B lies in its ability to disrupt the outer membrane of Gram-negative bacteria. By binding to the lipid A component of lipopolysaccharides, this compound displaces essential divalent cations (Ca²⁺ and Mg²⁺), leading to increased membrane permeability. This disruption creates a gateway for other antibiotics to penetrate the bacterial cell and reach their respective targets, which they might otherwise be unable to do, particularly in resistant strains.
Quantitative Analysis of Synergistic Combinations
The efficacy of this compound in combination with various antibiotics has been rigorously tested against several clinically significant MDR pathogens. The following tables summarize the quantitative data from key in vitro synergy studies, primarily utilizing the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.
| Antibiotic Combination | Target Organism | Number of Strains Tested | Synergy Rate (%) | Key Findings & FICI Ranges |
| This compound + Rifampin | Acinetobacter baumannii | 14 | 28.6% | Strong synergistic activity observed. FICI values often ≤ 0.5.[1][2] |
| This compound + Vancomycin | Acinetobacter baumannii | 14 | 100% | Consistently synergistic across all tested isolates.[1] |
| This compound + Meropenem | Acinetobacter baumannii | 56 | 68% | Higher synergy rates observed in carbapenem-resistant strains.[3][4] |
| This compound + Tigecycline | Acinetobacter baumannii | 14 | 0% | No synergistic activity was observed in this particular study.[1] |
| This compound + Amikacin | Acinetobacter baumannii | 14 | 0% | Indifference was the predominant outcome.[1] |
| This compound + Levofloxacin | Klebsiella pneumoniae | 11 | 90.9% | High rates of synergy were demonstrated against MDR isolates.[5][6] |
| This compound + Minocycline | Colistin-Resistant Enterobacteriaceae | - | - | Synergistic and bactericidal effects were noted at clinically achievable concentrations.[7] |
| This compound + Auranofin | Colistin-Resistant Gram-Negative Bacteria | - | - | Significant synergy was demonstrated against mcr positive strains.[8][9] |
| This compound + Oxethazaine | E. coli (mcr-positive and -negative) | - | - | Enhanced antibacterial activity and membrane destruction observed. |
Experimental Protocols for Synergy Testing
Accurate evaluation of synergistic interactions is fundamental to the development of effective combination therapies. The two most common in vitro methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the FICI.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Create serial twofold dilutions of Antibiotic A horizontally and Antibiotic B vertically in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation of Cultures: Grow bacteria to the logarithmic phase and dilute to a starting inoculum of approximately 10⁵ - 10⁶ CFU/mL in fresh broth.
-
Exposure to Antibiotics: Add antibiotics at desired concentrations (e.g., 0.5 x MIC, 1 x MIC) to the bacterial cultures, both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them on agar (B569324) plates to determine the viable colony count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2-log₁₀ increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synergistic mechanism of this compound and the experimental workflows for synergy testing.
Caption: Mechanism of this compound synergy with other antibiotics.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Synergy Assay.
References
- 1. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy between Colistin and the Signal Peptidase Inhibitor MD3 Is Dependent on the Mechanism of Colistin Resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Colistin B: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Colistin (B93849) B, ensuring the protection of personnel and the environment.
Colistin B, a polymyxin (B74138) antibiotic, is a critical tool in combating multidrug-resistant Gram-negative infections. However, its handling and disposal require stringent safety measures due to its hazardous nature. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound in its various forms. Adherence to these protocols is crucial for laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of having the potential to damage fertility or an unborn child. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.
Required Personal Protective Equipment (PPE):
-
Gloves: Use impermeable and chemical-resistant gloves (e.g., nitrile or latex).
-
Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye contact.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if there is a risk of generating dust or if exposure limits are exceeded.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and selection of the appropriate disposal method.
Step 1: Waste Identification and Classification
Correctly identify and classify the this compound waste. This can include:
-
Unused or expired this compound powder.
-
Concentrated stock solutions.
-
Diluted working solutions and media containing this compound.
-
Contaminated laboratory materials (e.g., pipette tips, tubes, flasks, gloves, and gowns).
Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous. Given that this compound is considered a hazardous substance, it should be managed as such.
Step 2: Segregation and Containment
Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
Solid Waste: Place unused this compound powder and contaminated solid materials into a designated, clearly labeled, and sealed container to prevent spills and dust generation. For materials contaminated with chemicals labeled with "Acute toxicity," "Serious health hazard," and/or "Hazardous to the environment," double-bagging in robust, individually sealed plastic bags is required before placement in the chemical waste room.
-
Liquid Waste: Collect concentrated stock solutions and other liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container for chemical waste. Do not dispose of this compound solutions down the drain, as this can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.
-
Sharps: Any sharps contaminated with this compound should be disposed of in an appropriate sharps container.
Step 3: Recommended Disposal Method
The universally recommended and most effective method for the disposal of hazardous pharmaceutical waste, including this compound, is incineration at a licensed and approved facility. This method ensures the complete destruction of the active antibiotic agent.
Once properly segregated and contained, the sealed waste containers should be transferred to a designated hazardous waste accumulation area for collection by a certified waste management contractor.
Handling Spills
In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
For solid spills (powder): Use dry clean-up methods such as sweeping or vacuuming with a HEPA-filtered, explosion-proof vacuum to avoid creating dust. Dampening the material with water before sweeping can help prevent it from becoming airborne.
-
For liquid spills: Absorb the spill with an inert material and place it in a suitable container for disposal as hazardous waste.
After the initial clean-up, decontaminate the area by washing it thoroughly.
Special Considerations: this compound vs. Colistimethate Sodium (CMS)
It is important to distinguish between this compound (the active antibiotic) and Colistimethate Sodium (CMS), which is an inactive prodrug. CMS is administered parenterally and is converted to colistin in the body. In aqueous solutions, CMS hydrolyzes to form colistin. This instability is a key consideration for disposal. While the final disposal method (incineration) is the same for both, the handling of their solutions may differ in urgency due to the active nature of colistin. All solutions containing either compound should be treated as hazardous waste.
Chemical Inactivation (Use with Caution)
While incineration is the gold standard, some literature suggests chemical degradation as a potential step prior to disposal, although detailed protocols for laboratory waste are not well-established. Autoclaving is generally not recommended for antibiotic solutions as it may not be effective for all types of antibiotics.
Quantitative Data on Colistin Stability
The following table summarizes data on the stability and degradation of colistin and CMS, which underscores the importance of proper handling and timely disposal of solutions.
| Compound | Condition | Observation |
| Colistin Methanesulfonate (CMS) | In water at 37°C | Maximal conversion to colistin of 60-80% observed after 48-72 hours. |
| Colistin Methanesulfonate (CMS) | In water at 4°C | Remains intact for up to 2 days with no formation of colistin. |
| Colistin | Aqueous solution at pH 7.4 | More rapid degradation compared to acidic conditions. |
| Colistin | Aqueous solution with pH above 5 | More susceptible to degradation. |
| Colistin | Acidic media | More stable. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
